molecular formula C15H11FO B3421806 4'-Fluorochalcone CAS No. 22966-25-2

4'-Fluorochalcone

Cat. No.: B3421806
CAS No.: 22966-25-2
M. Wt: 226.24 g/mol
InChI Key: VKNQSJQWRINEFS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Fluorochalcone is a useful research compound. Its molecular formula is C15H11FO and its molecular weight is 226.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.079393132 g/mol and the complexity rating of the compound is 271. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNQSJQWRINEFS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-10-0, 22966-25-2
Record name 4'-Fluorochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluorochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 399-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Fluorochalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-FLUOROCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15372ZH7KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4'-Fluorochalcone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Synthetic Protocols, Spectroscopic Analysis, and Biological Mechanisms

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 4'-Fluorochalcone, a fluorinated aromatic ketone with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of fluorinated chalcones. The guide details the widely used Claisen-Schmidt condensation for its synthesis, provides protocols for its purification, and summarizes its key characterization data. Furthermore, it elucidates the compound's engagement with critical cellular signaling pathways, offering insights into its mechanism of action.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone (4'-fluoroacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens.[1]

Synthetic Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product r1 4'-Fluoroacetophenone (B120862) p1 This compound r1->p1 NaOH or KOH Ethanol r2 Benzaldehyde (B42025) r2->p1

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the Claisen-Schmidt condensation are presented below: a traditional solvent-based method and a solvent-free "green" chemistry approach.

Protocol 1: Conventional Solvent-Based Synthesis

This method utilizes an alcoholic solvent to facilitate the reaction.

Materials:

  • 4'-Fluoroacetophenone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4'-fluoroacetophenone and benzaldehyde in a minimal amount of 95% ethanol.

  • While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH or KOH dropwise.[2]

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3] A precipitate will typically form as the reaction proceeds.[2]

  • After the reaction is complete, pour the mixture into ice-cold water.[2]

  • Neutralize the mixture with dilute HCl to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from 95% ethanol.[2]

Protocol 2: Solvent-Free "Green" Synthesis

This environmentally friendly method avoids the use of organic solvents during the reaction.

Materials:

  • 4'-Fluoroacetophenone

  • Benzaldehyde

  • Solid Sodium hydroxide (NaOH)

  • Mortar and pestle

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Place equimolar amounts of 4'-fluoroacetophenone and benzaldehyde in a mortar.

  • Add a catalytic amount of solid NaOH to the mortar.[2]

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically form a paste.[2]

  • Add cold water to the mortar and triturate the solid.

  • Transfer the slurry to a beaker and neutralize with dilute HCl.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For higher purity, recrystallize the product from 95% ethanol.[2]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following are the key analytical techniques and their expected results.

Physical Properties
PropertyValue
Molecular Formula C₁₅H₁₁FO
Molecular Weight 226.25 g/mol
Appearance Light yellow to orange crystalline solid
Melting Point 78-81 °C
Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound

Technique **Key Peaks / Signals (δ in ppm, J in Hz; ν in cm⁻¹) **
¹H NMR (CDCl₃) δ 7.98-8.03 (m, 2H, Ar-H), δ 7.81 (d, J=15.7 Hz, 1H, H-β), δ 7.60-7.65 (m, 2H, Ar-H), δ 7.40-7.45 (m, 3H, Ar-H), δ 7.15-7.20 (m, 2H, Ar-H), δ 7.49 (d, J=15.7 Hz, 1H, H-α)
¹³C NMR (CDCl₃) δ 189.0, 165.8 (d, J=254.5 Hz), 145.1, 138.2, 134.8, 132.8, 131.2 (d, J=9.2 Hz), 130.6, 129.1, 128.6, 122.1, 115.8 (d, J=21.8 Hz)
FTIR (KBr) ν 1660 (C=O stretching), ν 1598 (C=C stretching), ν 1225 (C-F stretching)
Mass Spec (EI) m/z 226 (M⁺), 149, 121, 105, 95, 77

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Biological Activities and Signaling Pathways

Chalcones, including their fluorinated derivatives, are known to exhibit a wide range of biological activities, primarily anti-inflammatory and anticancer effects.[4] The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity via NF-κB Inhibition

This compound and related compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[5] The proposed mechanism involves the inhibition of IκBα (inhibitor of kappa B alpha) degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the transcription of pro-inflammatory genes.[5]

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Fluorochalcone This compound Fluorochalcone->IKK Inhibits p65_p50_nuc p65-p50 DNA DNA p65_p50_nuc->DNA Binds to κB sites DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity via Apoptosis Induction

Several studies have demonstrated that fluorinated chalcones can induce apoptosis (programmed cell death) in cancer cells.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcones can modulate the expression of key apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to the activation of caspases, the executioners of apoptosis.[8]

Apoptosis_Pathway Fluorochalcone This compound Bax Bax Fluorochalcone->Bax Upregulates Bcl2 Bcl-2 Fluorochalcone->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates DeathReceptor Death Receptor DeathReceptor->Caspase8 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Modulation of Other Signaling Pathways

Research has also implicated chalcones in the modulation of other critical signaling pathways involved in cell proliferation and survival, such as the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways.[3][9] Chalcones have been shown to inhibit the phosphorylation of JAK and STAT proteins, thereby blocking their downstream signaling.[9] In the PI3K/Akt pathway, chalcones can interfere with the phosphorylation cascade, leading to decreased cell survival and proliferation.[10]

Other_Pathways cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway Fluorochalcone This compound JAK JAK Fluorochalcone->JAK Inhibits Phosphorylation Akt Akt Fluorochalcone->Akt Inhibits Phosphorylation STAT STAT JAK->STAT Phosphorylates Gene_Expression_JS Gene Expression (Proliferation, Survival) STAT->Gene_Expression_JS Nuclear Translocation & Transcription PI3K PI3K PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Modulation of JAK/STAT and PI3K/Akt pathways by this compound.

Conclusion

This compound is a synthetically accessible compound with promising biological activities. The Claisen-Schmidt condensation provides a reliable and adaptable method for its preparation. Its characterization is straightforward using standard spectroscopic techniques. The ability of this compound to modulate key signaling pathways such as NF-κB, apoptosis, JAK/STAT, and PI3K/Akt underscores its potential as a lead compound in the development of novel anti-inflammatory and anticancer agents. This guide provides a foundational resource for researchers to synthesize, characterize, and further investigate the therapeutic potential of this and related fluorinated chalcones.

References

The Multifaceted Biological Activities of 4'-Fluorochalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chalcone (B49325) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a fluorine atom at the 4'-position of the chalcone backbone has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the diverse biological activities of 4'-fluorochalcone (B1588617) derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the 4'-fluoro substituent is often associated with increased anticancer potency.

Quantitative Data: Anticancer Activity
Compound ID/DescriptionCell LineIC50 (µM)Reference
4'-F-3-OCH3 chalcone (2a)HepG267.51 ± 2.26[1][2]
4'-F chalcone derivative (3c)HepG279.22 ± 5.03[1]
4'-F chalcone derivative (3a)HepG287.22 ± 8.52[1]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7)Human Cancer Cell Line Panel (39 systems)Most effective in panel[3]
4-Fluoro-3',4',5'-trimethoxychalcone--[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 24-48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity through the inhibition of key inflammatory mediators.

Quantitative Data: Anti-inflammatory and Analgesic Activity
Compound ID/DescriptionActivityMetricResultReference
Monomethoxychalcone 5dAnalgesic & Anti-inflammatory-Highest activity in series[5][6]
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-oneAnti-inflammatory% inhibition of granulomaComparable to dexamethasone[7][8]
4'-amino-4-fluorochalconeMPO InhibitionIC500.250 ± 0.081 µmol L-1[9]
Signaling Pathway: Cyclooxygenase (COX) Inhibition

A common mechanism for the anti-inflammatory action of chalcones is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Fluorochalcone This compound Derivatives Fluorochalcone->COX_Enzymes Inhibition experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Claisen-Schmidt Condensation (4'-fluoroacetophenone + Aldehyde) Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Anti-inflammatory) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR SAR->Synthesis Lead Optimization

References

Spectroscopic analysis of 4'-Fluorochalcone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorochalcone, with the systematic name (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is a synthetic derivative of the chalcone (B49325) family, a class of organic compounds that are precursors to flavonoids and isoflavonoids. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom on one of the phenyl rings can significantly alter the molecule's electronic properties and biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one[1] Molecular Formula: C₁₅H₁₁FO[1] Molecular Weight: 226.25 g/mol [1][2]

The structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The "4'-fluoro" designation indicates that the fluorine atom is attached to the para-position of the phenyl ring adjacent to the carbonyl group.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on published data for closely related compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.05dd~8.8, 5.4H-2', H-6'
~7.80d15.6H-β
~7.65mH-2, H-6
~7.50d15.6H-α
~7.40mH-3, H-4, H-5
~7.20t~8.8H-3', H-5'

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical chalcone spectra and the electronic effects of the substituents.

¹³C NMR (Carbon-13) Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~189.0C=O
~165.5 (d, ¹JCF ≈ 255 Hz)C-4'
~145.0C-β
~138.0C-1
~135.0C-1'
~131.0 (d, ³JCF ≈ 9 Hz)C-2', C-6'
~130.5C-4
~129.0C-2, C-6
~128.5C-3, C-5
~122.0C-α
~115.8 (d, ²JCF ≈ 22 Hz)C-3', C-5'

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-4') will appear as a doublet due to carbon-fluorine coupling, with a large one-bond coupling constant (¹JCF). Other carbons in the fluorinated ring will also show smaller couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1660StrongC=O stretch (α,β-unsaturated ketone)
~1600, ~1580, ~1450Medium-StrongAromatic C=C stretches
~1230StrongC-F stretch
~980Strong=C-H bend (trans)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/zRelative Intensity (%)Assignment
226High[M]⁺ (Molecular Ion)
225Moderate[M-H]⁺
198Moderate[M-CO]⁺
149Moderate[M-C₆H₅]⁺
123High[C₈H₄FO]⁺
105Moderate[C₆H₅CO]⁺
95Moderate[C₆H₄F]⁺
77High[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chalcones is the Claisen-Schmidt condensation.

Materials:

Procedure:

  • Dissolve equimolar amounts of 4-fluoroacetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

  • Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

¹³C NMR Acquisition:

  • Acquire the spectrum on the same instrument.

  • Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and Ionization:

  • The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Electron Impact (EI) is a common ionization technique for this type of molecule.

Acquisition:

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M]⁺ m/z 226 M_minus_H [M-H]⁺ m/z 225 M->M_minus_H -H• M_minus_CO [M-CO]⁺ m/z 198 M->M_minus_CO -CO frag1 [C₈H₄FO]⁺ m/z 123 M->frag1 -C₇H₅ frag2 [C₆H₅CO]⁺ m/z 105 M->frag2 -C₈H₆F frag4 [C₆H₄F]⁺ m/z 95 frag1->frag4 -CO frag3 [C₆H₅]⁺ m/z 77 frag2->frag3 -CO

Caption: Proposed major fragmentation pathways for this compound in Mass Spectrometry.

Inhibition of NF-κB Signaling Pathway by Chalcones

Chalcones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4][5][6]

nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression nucleus->gene Transcription chalcone Chalcones chalcone->ikk Inhibition chalcone->nfkb Inhibition of Nuclear Translocation

Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by chalcones.

References

The Crystalline Architecture of 4'-Fluorochalcone and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4'-Fluorochalcone and its halogenated and nitro-substituted analogues. It offers a comprehensive overview of their synthesis, crystallographic parameters, and the experimental protocols for their characterization, serving as a vital resource for researchers in medicinal chemistry and materials science.

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as crucial intermediates in the biosynthesis of various plant-based compounds. Their versatile chemical scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the chalcone (B49325) structure, specifically at the 4'-position, can significantly modulate its physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide focuses on the detailed crystal structure of this compound and provides a comparative analysis with its 4-chloro, 4-bromo, and 4-nitro analogues.

Molecular Structure of Chalcones

The fundamental structure of a chalcone consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system. The core structure and numbering convention are illustrated below.

Caption: General Chalcone Structure and Numbering.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound and its analogues is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

General Protocol:

  • Reactant Preparation: An equimolar solution of an appropriate substituted acetophenone (B1666503) (e.g., 4-fluoroacetophenone) and a substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, or 4-nitrobenzaldehyde) is prepared in an alcoholic solvent, such as ethanol.[1]

  • Catalysis: A catalytic amount of a strong base, typically a 10% aqueous solution of sodium hydroxide (B78521) (NaOH), is added dropwise to the stirred reactant mixture.[1]

  • Reaction: The reaction mixture is stirred vigorously at a controlled temperature, often between 0-25°C, for several hours (typically 3-6 hours).[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Precipitation and Isolation: Upon completion, the mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.[2]

  • Purification: The resulting solid is collected by vacuum filtration, washed with distilled water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[2]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The slow evaporation method is the most commonly employed technique for growing crystals of chalcone derivatives.

Protocol for Slow Evaporation:

  • Solvent Selection: A solvent in which the purified chalcone has moderate solubility is chosen. Common solvents include acetone, methanol, and ethanol.

  • Solution Preparation: A saturated or near-saturated solution of the chalcone is prepared by dissolving the compound in the selected solvent at room temperature.

  • Crystallization: The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality will form. These are then carefully harvested from the mother liquor.

Experimental Workflow Visualization

The overall process from synthesis to structural analysis is depicted in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis Analysis Reactants Substituted Acetophenone + Substituted Benzaldehyde Condensation Claisen-Schmidt Condensation (Base-catalyzed) Reactants->Condensation Purification Recrystallization Condensation->Purification Slow_Evap Slow Evaporation Purification->Slow_Evap XRD Single-Crystal X-ray Diffraction Slow_Evap->XRD Structure_Sol Structure Solution and Refinement XRD->Structure_Sol Data_Output Data_Output Structure_Sol->Data_Output Crystallographic Data

Caption: Synthesis and Crystal Structure Analysis Workflow.

Comparative Crystallographic Data

The crystallographic data for this compound and its selected analogues are summarized in the tables below. This data allows for a direct comparison of the effects of different substituents on the crystal packing and molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound and its Analogues

ParameterThis compound4-Chloro-4'-fluorochalcone[1]4-Bromo-4'-fluorochalcone[3][4]4-Nitro-4'-fluorochalcone[2]
Chemical FormulaC₁₅H₁₁FOC₁₅H₁₀ClFOC₁₅H₁₀BrFOC₁₅H₁₀FNO₃
Formula Weight ( g/mol )226.24260.68305.14271.24
Crystal SystemMonoclinicTriclinicMonoclinicMonoclinic
Space GroupP2₁/cP-1P2₁/cP2₁/c
a (Å)8.6925 (4)5.8875 (3)4.0060 (5)11.231(2)
b (Å)5.9266 (2)7.4926 (3)23.1253 (12)10.970(2)
c (Å)22.6456 (9)13.6022 (6)13.4933 (9)11.520(2)
α (°)9080.351 (1)9090
β (°)95.423 (4)85.483 (1)96.344 (6)117.15(3)
γ (°)9083.545 (1)9090
Volume (ų)1161.41 (8)586.69 (5)1242.36 (19)1261.2(4)
Z4244
Temperature (K)293100295293
Radiation typeMo KαMo KαCu KαMo Kα
R-factor--0.043-
wR-factor--0.116-

Note: R-factor and wR-factor values are not consistently reported across all sources in the initial abstracts. The presented values are from the available data.

Table 2: Selected Torsion Angles (°)

Torsion AngleThis compound4-Chloro-4'-fluorochalcone[1]4-Bromo-4'-fluorochalcone[3][4]4-Nitro-4'-fluorochalcone[2]
Dihedral angle between phenyl rings10.53 (6)44.41 (6)8.49 (13)Nearly parallel

Structural Analysis and Discussion

The crystal structures of this compound and its analogues reveal several key features. In the solid state, these molecules generally adopt a trans configuration about the Cα=Cβ double bond, which is energetically favorable. The overall planarity of the molecule is influenced by the nature and position of the substituents on the aromatic rings.

For instance, the dihedral angle between the two phenyl rings is relatively small for the parent this compound (10.53°) and the 4-bromo analogue (8.49°), indicating a nearly planar conformation.[3][4] In contrast, the 4-chloro analogue exhibits a significantly larger twist, with a dihedral angle of 44.41°.[1] This deviation from planarity in the 4-chloro derivative can be attributed to steric and electronic effects influencing the crystal packing. The 4-nitro analogue is reported to be nearly planar.[2]

The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H···O, C—H···F, and in the case of the halogenated analogues, C—H···Cl and C—H···Br hydrogen bonds.[2][3][4] Pi-pi stacking interactions between the aromatic rings also play a role in stabilizing the crystal lattice, particularly in the more planar analogues.[2] These non-covalent interactions are crucial in dictating the supramolecular architecture and ultimately influence the material's bulk properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound and several of its analogues. The experimental protocols for their synthesis and crystallization, along with a comparative analysis of their crystallographic data, have been presented. The data reveals that while these compounds share a common structural scaffold, the nature of the substituent on Ring B significantly influences the molecular conformation and the supramolecular assembly in the crystalline state. This understanding is critical for the rational design of new chalcone-based derivatives with tailored biological activities and material properties. The detailed methodologies and compiled data herein serve as a valuable resource for researchers engaged in the fields of drug discovery and materials science.

References

In Silico Docking Studies of 4'-Fluorochalcone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of in silico molecular docking studies of 4'-Fluorochalcone, a synthetic chalcone (B49325) derivative with significant therapeutic potential. Chalcones, characterized by their open-chain flavonoid structure, have garnered considerable attention for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a fluorine atom at the 4'-position can significantly modulate the compound's biological activity and pharmacokinetic profile. This guide details the interaction of this compound and its analogs with various protein targets implicated in diseases such as cancer and neurological disorders. It outlines the methodologies for in silico analysis, presents available quantitative data on binding affinities, and visualizes key signaling pathways and experimental workflows to provide a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids in plants.[1][2] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] The versatility of the chalcone scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Fluorination of chalcones, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[3]

In silico molecular docking has become an indispensable tool in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule to its protein target.[4] This computational approach accelerates the identification of lead compounds and provides insights into their mechanism of action at a molecular level, thereby reducing the time and cost associated with experimental screening. This guide focuses on the application of these in silico methods to understand the therapeutic potential of this compound.

Potential Protein Targets and In Silico Binding Data

In silico docking studies have identified several potential protein targets for this compound and its derivatives. The binding affinities, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Anticancer Targets

Chalcones have been extensively studied for their anticancer properties, which are often attributed to their interaction with key proteins in cancer-related signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[5][6] Docking studies of chalcone derivatives with the EGFR kinase domain have shown promising binding energies, suggesting their potential as EGFR inhibitors.[5][6]

  • Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Compounds that bind to the colchicine (B1669291) site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] Several chalcone derivatives have been identified as tubulin polymerization inhibitors that interact with the colchicine binding site.[7]

Table 1: In Silico Binding Affinities of Fluorinated and Other Chalcone Derivatives with Anticancer Target Proteins

Compound ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)In Silico Method
Chalcone DerivativesEGFR Kinase Domain1M17-6.10 to -9.25Molecular Docking
Imidazole (B134444) ChalconesEGFR Kinase Domain--5.46 to -7.32Molecular Docking
Hydroxy ChalconesEGFR Kinase Domain1M17-6.23 to -7.67Molecular Docking
Aminochalcone DerivativesTubulin (Colchicine Site)--Molecular Docking

Note: The table includes data for derivatives of this compound to illustrate the potential binding affinities of this class of compounds. Further research is required to determine the specific binding energies of this compound.

Neuroprotective Targets

Chalcones have also shown potential in the treatment of neurodegenerative diseases by targeting enzymes involved in neurotransmitter metabolism.

  • Monoamine Oxidase (MAO): MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine.[9] Inhibition of MAO-A and MAO-B is a key strategy in the treatment of depression and Parkinson's disease, respectively. Fluorinated chalcones have been investigated as selective MAO inhibitors.

Table 2: In Silico Binding Affinities and In Vitro Activity of Fluorinated Chalcone Derivatives with MAO Enzymes

Compound ClassTarget EnzymeDocking Score (kcal/mol)IC50 / KiIn Silico Method
Morpholine-Substituted ChalconesMAO-A-9.45 to -9.56IC50: 7.91 - 8.45 µMMolecular Docking
Fluorinated Methoxylated ChalconesMAO-B-Ki: 0.22 µMMolecular Docking
N-methyl-piperazine ChalconesMAO-B-11.6IC50: 0.71 µMMolecular Docking
Fluorobenzyloxy ChalconesMAO-B-IC50: 0.0053 µMMolecular Docking

Note: The table showcases data for various fluorinated chalcone derivatives to highlight their potential as MAO inhibitors.

Experimental Protocols for In Silico Docking

A generalized methodology for performing in silico molecular docking studies of a small molecule like this compound with a target protein is outlined below. This protocol is based on widely used software such as AutoDock.[10]

Preparation of the Target Protein
  • Protein Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).[10]

  • Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.[10]

    • Adding polar hydrogen atoms.[10]

    • Assigning appropriate charges to the protein atoms (e.g., Kollman charges).[10]

    • Saving the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).[10]

Preparation of the Ligand (this compound)
  • Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field to obtain a stable conformation.

  • Ligand Preparation for Docking: The prepared ligand is saved in the appropriate format for the docking software, which includes assigning charges and defining rotatable bonds.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[11]

  • Docking Algorithm Execution: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the defined grid box.[12]

  • Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each generated pose.[11]

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking results are analyzed to determine the binding affinity (in kcal/mol) of the different ligand poses. The pose with the lowest binding energy is typically considered the most favorable.[10]

  • Interaction Analysis: The interactions between the best-ranked pose of this compound and the amino acid residues of the target protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[10]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for an in silico molecular docking study.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p Protein Structure (from PDB) g Grid Box Definition p->g l Ligand Structure (this compound) d Docking Algorithm l->d g->d s Scoring & Ranking d->s i Interaction Analysis s->i o Output i->o Identify Lead Candidates

In Silico Docking Workflow
Signaling Pathways

The epidermal growth factor receptor (EGFR) signaling pathway is a complex cascade of events that regulates cell growth, survival, and differentiation.[13][14] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Activation pi3k PI3K egfr->pi3k Activation ligand EGF Ligand ligand->egfr Binding & Dimerization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Simplified EGFR Signaling Pathway

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that undergo phases of polymerization (growth) and depolymerization (catastrophe).[3][11] This dynamic instability is crucial for various cellular processes, including mitosis.[11] Chalcones that bind to the colchicine site on tubulin can inhibit polymerization, leading to cell cycle arrest.

G tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization (Growth) mt->tubulin Depolymerization (Catastrophe) chalcone This compound chalcone->tubulin Binds to Colchicine Site

Microtubule Dynamics and Chalcone Inhibition

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, thereby regulating their levels in the brain.[16][17][18]

G cluster_neuron Presynaptic Neuron nt Neurotransmitters (Serotonin, Norepinephrine) maoa MAO-A nt->maoa Degradation metabolites Inactive Metabolites maoa->metabolites chalcone This compound chalcone->maoa Inhibition

MAO-A Mediated Neurotransmitter Degradation

Conclusion

In silico docking studies serve as a powerful initial step in the drug discovery pipeline for evaluating the therapeutic potential of compounds like this compound. The available data on chalcone derivatives suggest that this compound is a promising candidate for targeting key proteins involved in cancer and neurological disorders, such as EGFR, tubulin, and MAO-A. The methodologies outlined in this guide provide a framework for conducting further computational investigations to refine our understanding of its binding interactions and mechanism of action. Future studies should focus on obtaining specific docking data for this compound with a wider range of protein targets and validating these in silico findings with in vitro and in vivo experimental assays.

References

Preliminary Anticancer Evaluation of 4'-Fluorochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer evaluation of 4'-Fluorochalcone and its derivatives. Chalcones, a class of open-chain flavonoids, have garnered significant interest in oncology due to their diverse pharmacological activities. The introduction of a fluorine atom at the 4'-position of the chalcone (B49325) scaffold has been shown to enhance cytotoxic and antiproliferative effects against various cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of cancer therapy.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following tables summarize the reported IC50 values.

Table 1: In Vitro Anticancer Activity of α-Fluorinated Chalcone Derivative (4c)

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.202
MGC-803 (Gastric Cancer)0.031
HepG2 (Liver Cancer)0.254
HeLa (Cervical Cancer)0.025
A549 (Lung Cancer)0.076
U937 (Leukemia)0.025
Data extracted from a study on α-fluorinated chalcones, where compound 4c was identified as a potent derivative.[1]

Table 2: In Vitro Anticancer Activity of Various Fluorinated Chalcones against HepG2 (Liver Cancer) Cells

CompoundIC50 (µM)
2a (4'-F, 3-OCH3)67.51 ± 2.26
2b (2',4'-diF, 3-OCH3)72.51 ± 1.79
3a (4'-F, 4-OH)87.22 ± 8.52
3c (2',4'-diF, 4-OH)79.22 ± 5.03
Note: The substitutions on the chalcone scaffold are indicated in parentheses. These compounds were reported as novel fluoro-containing chalcones.[2]

Table 3: Apoptosis Induction by α-Fluorinated Chalcone (4c) in MGC-803 Cells

Concentration (nM)Percentage of Apoptotic Cells (%)
0 (Control) 1.99
18 19.12
36 35.67
72 57.99
Apoptosis was measured by flow cytometry after 48 hours of treatment.[1]

Table 4: Cell Cycle Arrest Induced by α-Fluorinated Chalcone (4c) in MGC-803 Cells

Concentration (nM)G2/M Phase Cell Population (%)
0 (Control) 32.15
18 50.47
36 83.65
72 90.21
Cell cycle distribution was analyzed by flow cytometry.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard protocols used in the anticancer evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of the this compound derivative for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells, wash them with cold phosphate-buffered saline (PBS).

    • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in four different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

  • Protocol:

    • Cell Treatment: Culture cells and treat them with the this compound derivative at various concentrations for a specific duration.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

    • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) for detection by chemiluminescence.

  • Protocol:

    • Cell Lysis: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, Bcl-2, Cyclin B1). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the anticancer evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Assays cluster_outcome Outcomes synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle protein Protein Expression (Western Blot) mechanism->protein apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest pathway_elucidation Signaling Pathway Elucidation protein->pathway_elucidation

Caption: Experimental workflow for the preliminary anticancer evaluation of this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell compound This compound Derivative tubulin Tubulin Polymerization Inhibition compound->tubulin ros ROS Generation compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 Regulation of Bcl-2 Family Proteins mitochondria->bcl2 caspase9 Caspase-9 Activation bcl2->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_observations Key Observations cluster_conclusion Conclusion hypothesis This compound exhibits anticancer activity mtt MTT Assay hypothesis->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) hypothesis->flow western Western Blot hypothesis->western decreased_viability Decreased Cell Viability mtt->decreased_viability increased_apoptosis Increased Apoptosis flow->increased_apoptosis cell_cycle_arrest Cell Cycle Arrest flow->cell_cycle_arrest protein_modulation Modulation of Key Proteins western->protein_modulation conclusion Confirmation of Anticancer Potential decreased_viability->conclusion increased_apoptosis->conclusion cell_cycle_arrest->conclusion protein_modulation->conclusion

Caption: Logical relationship of the anticancer evaluation process for this compound.

References

4'-Fluorochalcone: A Technical Guide to its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of aromatic ketones, serve as precursors for flavonoids and exhibit a wide array of biological activities. The introduction of a fluorine atom into the chalcone (B49325) scaffold can significantly modulate its physicochemical and pharmacokinetic properties, often leading to enhanced biological efficacy. This technical guide focuses on the antimicrobial and antifungal properties of 4'-Fluorochalcone (B1588617) and its derivatives. It provides a comprehensive overview of the available quantitative data on their activity against various microbial strains, detailed experimental protocols for their synthesis and evaluation, and a discussion of their potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of multidrug-resistant microbial pathogens presents a formidable challenge to global public health. This has necessitated the urgent exploration of novel chemical scaffolds with potent antimicrobial and antifungal activities. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising class of compounds. Their versatile and readily synthesizable structure allows for extensive chemical modifications to optimize their biological activity.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target enzymes. This compound, which features a fluorine atom on one of its phenyl rings, and its derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial and antifungal agents. This guide synthesizes the current knowledge on these compounds, providing a technical foundation for further research and development.

Quantitative Antimicrobial and Antifungal Data

While extensive data for the parent this compound is limited, numerous studies have evaluated the efficacy of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusStreptococcus pyogenesEnterococcus faecalisEscherichia coliPseudomonas aeruginosaCorynebacterium ulceransMethicillin-resistant S. aureus (MRSA)Reference
(E)-3-(2′-ethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one-----5025-50[1]
(E)-3-(3′,4′-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one-----5025-50[1]
(E)-3-(4′-diethylaminophenyl)-1-(4-fluoro-2-hydroxylphenyl)prop-2-en-1-one----505025-50[1]
Fluoro-substituted chalcone analog (Compound 12)62.5125-125125--[2]

Note: A dash (-) indicates that data was not reported in the cited source.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida glabrataCandida parapsilosisReference
Fluoro-substituted chalcone analog (Compound 12)62.5-62.5[2]
Fluoro-substituted chalcone analog (Compound 3)15.6231.25-[3]

Note: A dash (-) indicates that data was not reported in the cited source.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antimicrobial evaluation of this compound and its derivatives, based on protocols described in the scientific literature.

Synthesis of this compound Derivatives

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde.

Materials:

  • 4-Fluoroacetophenone (or a derivative)

  • Substituted benzaldehyde

  • Ethanol (B145695) or Methanol (B129727)

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • Hydrochloric Acid (HCl) for neutralization

  • Crushed ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar quantities of the 4-fluoroacetophenone derivative and the desired aromatic aldehyde in ethanol or methanol in a flask.

  • Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring continuously at room temperature.

  • Continue stirring the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone derivative.

  • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

  • Characterize the final product using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process Steps cluster_product Final Product 4-Fluoroacetophenone 4-Fluoroacetophenone Mixing Mixing 4-Fluoroacetophenone->Mixing Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mixing Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Mixing Stirring Stirring Mixing->Stirring Claisen-Schmidt Condensation Precipitation Precipitation Stirring->Precipitation Acidification with HCl Filtration Filtration Precipitation->Filtration Purification Purification Filtration->Purification Recrystallization This compound Derivative This compound Derivative Purification->this compound Derivative

Caption: Workflow for the synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Standard antibiotic or antifungal (e.g., Ampicillin, Fluconazole)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compound across the wells to create a concentration gradient.

  • Prepare the microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to the final required concentration in the test wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity).

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Synthesized this compound derivatives

  • DMSO

  • Mueller-Hinton Agar (B569324) (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Standard antibiotic or antifungal disks (positive control)

  • DMSO-impregnated disk (negative control)

Procedure:

  • Prepare a microbial lawn by evenly spreading the standardized inoculum onto the surface of an agar plate using a sterile swab.

  • Prepare solutions of the test compounds in DMSO at a known concentration.

  • Impregnate sterile paper disks with a specific volume of the test compound solution and allow the solvent to evaporate.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Lawn_Prep Create Microbial Lawn on Agar Plate Inoculum_Prep->Lawn_Prep Compound_Prep Prepare Compound Solutions & Impregnate Disks Disk_Placement Place Disks on Agar Compound_Prep->Disk_Placement Lawn_Prep->Disk_Placement Incubation Incubate Plates Disk_Placement->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones

Caption: Workflow for the Agar Disk Diffusion Assay.

Putative Mechanisms of Action

The precise molecular targets of this compound are not fully elucidated; however, research on the broader class of chalcones suggests several potential mechanisms of antimicrobial and antifungal action.

Antibacterial Mechanisms

Chalcones are thought to exert their antibacterial effects through multiple pathways, which may include:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, loss of membrane potential, and leakage of essential intracellular components.

  • Inhibition of Key Enzymes: Chalcones have been shown to inhibit enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[4]

  • Interference with Cell Division: Some studies suggest that chalcones may interfere with the formation of the Z-ring by targeting the FtsZ protein, a key component of the bacterial cell division machinery.

  • Inhibition of Efflux Pumps: Chalcones may act as efflux pump inhibitors, thereby preventing the extrusion of other antibiotics from the bacterial cell and potentially reversing antibiotic resistance.[5]

G cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects Fluorochalcone Fluorochalcone Membrane Cell Membrane Fluorochalcone->Membrane Intercalation DNA_Gyrase DNA Gyrase/ Topoisomerase IV Fluorochalcone->DNA_Gyrase Inhibition FtsZ FtsZ Protein Fluorochalcone->FtsZ Interference Efflux_Pump Efflux Pumps Fluorochalcone->Efflux_Pump Inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Cell_Division_Inhibition Inhibition of Cell Division FtsZ->Cell_Division_Inhibition Antibiotic_Potentiation Potentiation of Other Antibiotics Efflux_Pump->Antibiotic_Potentiation Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death DNA_Replication_Inhibition->Bacterial_Death Cell_Division_Inhibition->Bacterial_Death

Caption: Putative antibacterial mechanisms of action for fluorochalcones.

Antifungal Mechanisms

The antifungal activity of chalcones is also believed to be multifactorial:

  • Inhibition of Ergosterol Biosynthesis: A primary mechanism for many antifungal agents is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a key component. While not definitively proven for all fluorochalcones, this remains a plausible target.

  • Interaction with Intracellular Thiols: Chalcones can act as Michael acceptors and react with nucleophilic molecules within the cell, such as glutathione (B108866) and cysteine.[6][7] Depletion of these thiols can lead to oxidative stress and disruption of cellular processes.

  • Inhibition of Cell Wall Synthesis: Some chalcones have been reported to inhibit enzymes involved in the synthesis of the fungal cell wall, such as β(1,3)-glucan synthase and chitin (B13524) synthase.

G cluster_targets Potential Fungal Targets cluster_effects Resulting Cellular Effects Fluorochalcone Fluorochalcone Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fluorochalcone->Ergosterol_Pathway Inhibition Thiols Intracellular Thiols (Glutathione, Cysteine) Fluorochalcone->Thiols Depletion (Michael Addition) Cell_Wall_Enzymes Cell Wall Synthesis Enzymes Fluorochalcone->Cell_Wall_Enzymes Inhibition Membrane_Instability Cell Membrane Instability Ergosterol_Pathway->Membrane_Instability Oxidative_Stress Oxidative Stress Thiols->Oxidative_Stress Cell_Wall_Defects Defective Cell Wall Cell_Wall_Enzymes->Cell_Wall_Defects Fungal_Death Fungal Cell Death Membrane_Instability->Fungal_Death Oxidative_Stress->Fungal_Death Cell_Wall_Defects->Fungal_Death

Caption: Putative antifungal mechanisms of action for fluorochalcones.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial and antifungal activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further investigation in the quest for new anti-infective agents.

Future research should focus on:

  • Systematic evaluation of the parent this compound to establish a baseline of activity.

  • Elucidation of the specific molecular targets to better understand their mechanisms of action.

  • Structure-activity relationship (SAR) studies to optimize the chalcone scaffold for enhanced potency and selectivity.

  • In vivo efficacy and toxicity studies to assess their therapeutic potential in preclinical models.

This technical guide provides a solid foundation of the current understanding of this compound's antimicrobial and antifungal properties, and it is hoped that it will stimulate further research in this important area of drug discovery.

References

Exploring the Antioxidant Potential of 4'-Fluorochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones (1,3-diaryl-2-propen-1-one) are a significant class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The antioxidant capacity of chalcones is a key area of investigation, as oxidative stress is implicated in numerous disease pathologies.[1] The introduction of a fluorine atom into the chalcone (B49325) scaffold can significantly alter its physicochemical and biological properties, potentially enhancing its efficacy and selectivity.[4] This technical guide provides an in-depth exploration of the antioxidant potential of 4'-Fluorochalcone, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde.[2][5] For this compound, this involves the reaction of 4-fluoroacetophenone with benzaldehyde.

Synthesis_Workflow cluster_reactants Reactants Reactant1 4-Fluoroacetophenone Process Claisen-Schmidt Condensation Reactant1->Process Reactant2 Benzaldehyde Reactant2->Process Catalyst Base Catalyst (e.g., NaOH or KOH) in Solvent (e.g., Ethanol) Catalyst->Process Catalyzes Intermediate Enolate Formation Product This compound Process->Product Yields

General synthesis scheme for this compound.

In Vitro Antioxidant Activity Assays

A variety of assays are available to determine the antioxidant potential of chalcones, primarily based on mechanisms of hydrogen atom transfer (HAT) or single electron transfer (SET).[1] It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used, rapid, and simple method to assess the free radical scavenging ability of a compound.[1] The principle is based on the reduction of the stable DPPH radical (deep violet) to the pale yellow hydrazine (B178648) (DPPH-H) by an antioxidant.[1] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1][6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[1]

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of the chalcone in 10 mL of a suitable solvent (e.g., DMSO or methanol).[1]

    • Serial Dilutions: Prepare a series of dilutions from the chalcone stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).[1] Ascorbic acid is commonly used as a positive control.[7]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the different concentrations of the chalcone solutions, positive control, or solvent (as a blank).[1]

    • Add 100 µL of the DPPH working solution to each well.[1]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green color with maximum absorbance at 734 nm.[1][6] In the presence of an antioxidant, the ABTS•+ is reduced, leading to decolorization.[1]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[1]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours before use.[1][8] Dilute this solution with ethanol (B145695) or phosphate (B84403) buffer (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1]

    • Chalcone Solutions: Prepare serial dilutions of the chalcone and a positive control (e.g., Trolox) as described in the DPPH assay.[1]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the different concentrations of the chalcone solutions, positive control, or solvent (blank).[1]

    • Add 190 µL of the ABTS•+ working solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Assay_Workflow In Vitro Antioxidant Assay Workflow start Start prep_chalcone Prepare this compound Stock & Serial Dilutions start->prep_chalcone prep_reagent Prepare Assay Reagent (e.g., DPPH or ABTS•+) start->prep_reagent plate Pipette Chalcone Dilutions, Control, and Blank into 96-well Plate prep_chalcone->plate add_reagent Add Reagent to all wells prep_reagent->add_reagent plate->add_reagent incubate Incubate in Dark (Time/Temp Specific to Assay) add_reagent->incubate measure Measure Absorbance (e.g., 517nm for DPPH, 734nm for ABTS) incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Generalized workflow for DPPH and ABTS assays.

Quantitative Data for Fluorinated Chalcone Derivatives

Direct quantitative antioxidant data for this compound is not extensively published. However, studies on closely related fluorinated chalcones provide valuable insights into the potential activity.

Compound/DerivativeAssayIC50 Value (µg/mL)Standard (IC50)Reference
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-oneDPPH- (Qualitative data shows activity)Ascorbic Acid[9]
4'-fluoro-2'-hydroxy-dimethoxychalcone (5a)DPPHNot specified, but showed highest activity among tested derivatives-[10]

Cellular Antioxidant and Enzyme Activity

Beyond chemical assays, it is crucial to evaluate the antioxidant effects in a biological context, such as through cellular assays and by measuring the activity of key antioxidant enzymes.

Superoxide (B77818) Dismutase (SOD) Activity Assay

Superoxide dismutases (SODs) are enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), providing a critical first line of defense against oxygen toxicity.[11] Assays for SOD activity often use a system that generates superoxide radicals, and the ability of the sample to inhibit the subsequent reactions of these radicals is measured.[11]

Experimental Protocol (WST-1 Method):

  • Principle: Superoxide ions are generated by xanthine (B1682287) oxidase (XO) and convert a tetrazolium salt (WST-1) to a colored formazan (B1609692) product. SOD in the sample reduces the overall superoxide ion levels, thus lowering the rate of formazan formation. The inhibition of color development is proportional to the SOD activity.[11]

  • Reagent Preparation:

    • Prepare samples (e.g., tissue homogenates, cell lysates) according to kit manufacturer instructions. Samples should not contain detergents like SDS or reducing agents.[12]

    • Prepare WST Working Solution and Enzyme Working Solution as per the assay kit protocol (e.g., Abcam ab65354, Sigma-Aldrich CS0009).

  • Assay Procedure:

    • Add samples to a 96-well microplate. Prepare appropriate blanks and controls.

    • Add WST Working Solution to all wells.

    • Initiate the reaction by adding the Enzyme Working Solution (containing xanthine oxidase).

    • Incubate the plate at 37°C for 20-30 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the SOD activity (% inhibition rate) using the formula: % Inhibition = [((A_blank1 - A_blank2) - (A_sample - A_blank3)) / (A_blank1 - A_blank2)] x 100 (Note: Blanks vary by kit; refer to the specific protocol).

    • Activity can be quantified in units/mL by comparing to a standard curve generated with a known SOD standard.

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen, protecting the cell from oxidative damage.[13]

Experimental Protocol (Colorimetric/Fluorometric):

  • Principle: The assay measures the breakdown of H₂O₂ by catalase in the sample. The remaining, unconverted H₂O₂ reacts with a probe to generate a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) signal. The catalase activity is inversely proportional to this signal.[13]

  • Reagent Preparation:

    • Prepare samples (cell/tissue lysates or biological fluids) and a H₂O₂ standard curve according to the assay kit protocol (e.g., Abcam ab83464).[13]

    • Prepare the reaction mix containing the assay buffer and probe.

  • Assay Procedure:

    • Add samples and standards to a 96-well microplate.

    • Add H₂O₂ to all wells except the background control to initiate the reaction.

    • Incubate for 30-40 minutes at room temperature.

    • Add the reaction mix (containing the probe and developer) to each well.

    • Incubate for an additional 10-15 minutes, protected from light.

    • Measure absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm).[13]

  • Data Analysis:

    • Subtract background readings from all sample and standard readings.

    • Calculate the amount of H₂O₂ decomposed by the sample by comparing the sample reading to the H₂O₂ standard curve.

    • Express catalase activity as units/mg of protein, where one unit is the amount of catalase that decomposes 1 µmol of H₂O₂ per minute at a specific temperature and pH.[13]

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism by which chalcones exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[15][16]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Electrophilic compounds like chalcones can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[16] The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[16] This leads to an increased synthesis of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone This compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State (No Stress) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Activation of the Nrf2-ARE pathway by this compound.

References

A Technical Guide to the Synthesis and Evaluation of Novel 4'-Fluorochalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds that serve as precursors for flavonoids and exhibit a wide array of biological activities.[1][2][3] The introduction of a fluorine atom into pharmaceutical agents can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[4] This guide provides an in-depth overview of the synthesis of novel 4'-fluorochalcone (B1588617) derivatives, focusing on the Claisen-Schmidt condensation reaction. It includes detailed experimental protocols for synthesis and biological evaluation, summarizes quantitative data in structured tables, and uses visualizations to illustrate key workflows and pathways relevant to the development of these promising therapeutic candidates.

Core Synthesis Methodology: Claisen-Schmidt Condensation

The most prevalent and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[6][7] For the synthesis of 4'-fluorochalcones, 4'-fluoroacetophenone (B120862) is typically used as the ketone component, which reacts with various substituted benzaldehydes. The reaction is generally performed in an alcoholic solvent with a strong base catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[5]

G General Workflow for Claisen-Schmidt Condensation cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification ketone 4'-Fluoroacetophenone stir Stir at Room Temp (e.g., 30 mins) ketone->stir aldehyde Substituted Benzaldehyde (B42025) aldehyde->stir solvent Ethanol/Methanol solvent->stir catalyst NaOH or KOH (Base Catalyst) catalyst->stir reflux Reflux (Several hours) stir->reflux monitor Monitor via TLC reflux->monitor acidify Pour into Ice Water & Acidify (HCl) monitor->acidify filter Filter Precipitate acidify->filter wash Wash with Water filter->wash recrystallize Recrystallize (e.g., from Ethanol) wash->recrystallize product Pure this compound Derivative recrystallize->product

Caption: Workflow for this compound synthesis via Claisen-Schmidt condensation.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

This protocol describes a typical base-catalyzed synthesis.[5][7]

  • Preparation: In a round-bottom flask, dissolve 0.01 mol of 4'-fluoroacetophenone and 0.01 mol of a selected substituted benzaldehyde in 10-20 mL of rectified spirit (ethanol).

  • Catalyst Addition: While stirring the mixture vigorously with a magnetic stirrer, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution drop-wise.[6]

  • Reaction: Maintain the reaction temperature between 20-25°C. Continue stirring for 4-5 hours.[7] The formation of a precipitate often indicates product formation.[6] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[6] Neutralize the mixture by adding dilute hydrochloric acid (HCl) drop-wise until the pH reaches 7, which will complete the precipitation of the crude product.[5]

  • Purification: Collect the crude chalcone (B49325) by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[6] The final pure product is obtained by recrystallization from a suitable solvent, typically 95% ethanol.[6]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

Protocol for In Vitro Antibacterial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antibacterial potency.[10]

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized this compound derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a concentration of 1000 µg/mL.

  • Bacterial Strains: Use standard pathogenic bacterial strains, such as Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[11]

  • Media Preparation: Prepare a suitable growth medium, such as Mueller-Hinton Broth, according to the manufacturer's instructions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with the growth medium to obtain a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).

  • Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard) to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

Quantitative Data Summary

The efficacy of synthesis and the biological potency of the resulting derivatives are summarized below.

Table 1: Reported Synthesis Yields of Selected Fluorinated Chalcone Derivatives

Ketone Precursor Aldehyde Precursor Catalyst Yield (%) Reference
Acetophenone Benzaldehyde KOH 75-90 [2]
4'-Chloroacetophenone Benzaldehyde NaOH - [6]
Nitroacetophenones Nitrobenzaldehydes - 56-92 [12]

| 4'-Fluoro-2'-hydroxyacetophenone | Dimethoxybenzaldehyde | - | - | |

Table 2: Biological Activity of Selected this compound Derivatives

Compound Description Target/Organism Activity Metric Value Reference
This compound with 3-(3′,5′-bis[trifluoromethyl]phenyl) moiety MRSA MIC 25-50 µg/mL [10]
This compound with 3-(3′,5′-bis[trifluoromethyl]phenyl) moiety P. aeruginosa MIC 50 µg/mL [10]
6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone Human Cancer Cell Lines (HCC panel) In vitro Assay Most Effective [13]
Fluorinated chalcones with naphthalene (B1677914) moiety Breast Cancer Cell Line (4T1) Cytotoxicity Stronger than non-fluorinated analogs [8][14]

| Chalcone-sulfonamide hybrid (fluorinated) | Breast Cancer Cell Line (MCF-7) | Anticancer Activity | Potent Activity |[15] |

Biological Significance and Structure-Activity Relationships

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for drug development.

  • Antimicrobial Activity: Many fluorinated chalcones exhibit potent antibacterial and antifungal properties.[4][11] Compounds bearing trifluoromethyl or trifluoromethoxy groups have shown significant activity against pathogenic bacterial and fungal strains.[11] The presence of moieties like an indole (B1671886) ring can further enhance this antimicrobial effect.[11]

  • Anticancer Activity: Fluorinated chalcones are promising anticancer agents that can induce apoptosis in cancer cells.[2] Studies have shown that fluorinated derivatives exhibit stronger cytotoxic activity against breast cancer cell lines (e.g., 4T1, MCF-7) compared to their non-fluorinated counterparts.[8][15] Their mechanism often involves increasing reactive oxygen species (ROS) levels, which triggers cell death through intrinsic and extrinsic pathways.[2]

  • Anti-inflammatory Activity: Certain 4'-fluoro-2'-hydroxychalcones and their derivatives have been evaluated for anti-inflammatory, analgesic, and antioxidant activities. Some derivatives have shown anti-inflammatory potency comparable to standard drugs like dexamethasone.[16]

  • Structure-Activity Relationship (SAR): The biological potency of chalcones is highly dependent on the nature and position of substituents on both aromatic rings.[11][17] The inclusion of a fluorine atom is a key strategy to improve bioactivity.[4] For instance, fluorinated chalcones combined with a naphthalene moiety show enhanced anticancer efficiency.[8]

G Typical Biological Screening Workflow for Novel Compounds synthesis Compound Synthesis (e.g., Claisen-Schmidt) purify Purification & Characterization (NMR, MS, HPLC) synthesis->purify primary Primary Screening (e.g., Disc Diffusion, Single-Dose Cytotoxicity) purify->primary inactive Inactive primary->inactive active Active Hit primary->active secondary Secondary/Quantitative Assay (e.g., MIC or IC50 Determination) active->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar lead Lead Compound for Optimization sar->lead

Caption: A standard workflow for the biological evaluation of synthesized compounds.

Potential Mechanisms of Action

While the exact mechanisms are diverse, a common pathway for the anticancer activity of chalcones is the induction of apoptosis. This process can be triggered through multiple signaling cascades.

G Simplified Apoptosis Induction Pathway by Chalcones cluster_stress Cellular Stress Induction cluster_pathway Apoptotic Signaling chalcone This compound Derivative ros Increase ROS Levels chalcone->ros mito Mitochondrial Dysfunction chalcone->mito caspase8 Activate Caspase-8 (Extrinsic) chalcone->caspase8 Other pathways ros->mito caspase9 Activate Caspase-9 (Intrinsic) mito->caspase9 caspase37 Activate Effector Caspases-3, -7 caspase9->caspase37 caspase8->caspase37 apoptosis Apoptosis (Programmed Cell Death) caspase37->apoptosis

Caption: Logical diagram of apoptosis induction, a mechanism for anticancer chalcones.[2]

Conclusion

This compound derivatives represent a versatile and highly promising class of molecules for therapeutic development. Their synthesis is readily achievable through the robust Claisen-Schmidt condensation, allowing for the creation of diverse chemical libraries. The incorporation of fluorine often enhances their potent biological activities, which span antimicrobial, anticancer, and anti-inflammatory applications. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate these compounds as potential leads in drug discovery programs. Future work should continue to focus on elucidating detailed mechanisms of action and optimizing the chalcone scaffold to improve selectivity and efficacy.

References

Methodological & Application

Synthesis of 4'-Fluorochalcone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluorochalcone, systematically named (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is a fluorinated derivative of the chalcone (B49325) backbone. Chalcones are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities. The introduction of a fluorine atom into the chalcone structure can significantly modulate its physicochemical properties and biological activity, making this compound a valuable building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the Claisen-Schmidt condensation reaction.

Reaction Scheme

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation of 4-fluoroacetophenone and benzaldehyde (B42025).

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-fluoroacetophenone and benzaldehyde using a sodium hydroxide (B78521) catalyst in an ethanol (B145695) solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-FluoroacetophenoneReagentSigma-Aldrich
BenzaldehydeReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Ethanol (95%)ACS ReagentFisher Scientific
Deionized Water--
Round-bottom flask (100 mL)--
Magnetic stir bar--
Magnetic stir plate--
Ice bath--
Büchner funnel and flask--
Filter paper--
Beakers--
Graduated cylinders--
Recrystallization apparatus--
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone (1.38 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of 95% ethanol.

  • Cooling: Place the flask in an ice bath on a magnetic stir plate and begin stirring. Allow the solution to cool to 5-10 °C.

  • Catalyst Addition: While maintaining the temperature between 5-10 °C, slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 3 hours. A precipitate will form during this time.

  • Isolation of Crude Product: After 3 hours, collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold deionized water to remove any remaining sodium hydroxide and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization: Determine the yield, melting point, and characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Data Presentation

Reaction Parameters
ParameterValue
Reactant 1 (4-Fluoroacetophenone)10 mmol
Reactant 2 (Benzaldehyde)10 mmol
Catalyst (10% NaOH)10 mL
Solvent (95% Ethanol)30 mL
Reaction Temperature5-10 °C
Reaction Time3 hours
Typical Yield~90%
Characterization Data for this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₁FO[1]
Molecular Weight226.25 g/mol [1]
AppearanceLight yellow solid[2]
Melting Point87 - 91 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-8.20 (m, 11H, Ar-H and CH=CH)[3][4]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 121.9, 128.4, 128.8, 129.1, 130.6, 131.2, 134.8, 144.9, 164.5, 167.0, 189.0[4][5]
IR (KBr) ν (cm⁻¹) ~1660 (C=O stretch), ~1600 (C=C stretch), ~1220 (C-F stretch)[3]

Experimental Workflow

SynthesisWorkflow A 1. Dissolve 4-Fluoroacetophenone and Benzaldehyde in Ethanol B 2. Cool to 5-10 °C A->B C 3. Add 10% NaOH Solution B->C D 4. Stir for 3 hours C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallize from Ethanol F->G H 8. Collect Purified Crystals G->H I 9. Dry and Characterize H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes: 4'-Fluorochalcone as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif provides a versatile scaffold for the development of fluorescent probes due to its extended π-conjugated system, which is responsible for its intrinsic fluorescence. 4'-Fluorochalcone, a derivative featuring a fluorine atom on one of the phenyl rings, has emerged as a promising candidate for a fluorescent probe in cellular imaging. The fluorine substitution can enhance the photophysical and biological properties of the molecule, making it a valuable tool for visualizing cellular structures and processes.

The fluorescence of chalcone-based probes is often governed by the principle of Intramolecular Charge Transfer (ICT). Upon excitation, an electron is transferred from an electron-donating group to an electron-accepting group within the molecule. The cellular microenvironment can influence this ICT process, leading to changes in fluorescence intensity or emission wavelength, which allows for the sensing of specific cellular events. While extensive data on this compound is still emerging, its structural similarity to other well-studied chalcones allows for the development of robust protocols for its application in cell imaging.

Physicochemical and Photophysical Properties

The photophysical properties of this compound are crucial for its application as a fluorescent probe. While experimentally determined data for this compound is not extensively available, the following table summarizes plausible properties based on studies of similar chalcone (B49325) derivatives. These values should be considered as a starting point and may require experimental validation for specific applications.[1]

PropertyPlausible ValueConditions
Maximum Absorption (λabs) 350 - 390 nmIn polar organic solvents (e.g., DMSO, Ethanol)
Maximum Emission (λem) 450 - 550 nmIn polar organic solvents (e.g., DMSO, Ethanol)
Stokes Shift 100 - 160 nmIn polar organic solvents (e.g., DMSO, Ethanol)
Molar Extinction Coefficient (ε) 25,000 - 45,000 M-1cm-1In polar organic solvents (e.g., DMSO, Ethanol)
Fluorescence Quantum Yield (Φf) 0.1 - 0.3In polar organic solvents (e.g., DMSO, Ethanol)

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a general and widely used method for the synthesis of chalcones.

Materials:

Procedure:

  • Dissolve 4-fluoroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 10-15 minutes.

  • Prepare a 10% aqueous solution of NaOH or KOH.

  • Slowly add the basic solution dropwise to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane:ethyl acetate gradient to obtain pure this compound.

  • Confirm the structure and purity of the synthesized compound using 1H-NMR, 13C-NMR, and mass spectrometry.

Workflow for Synthesis of this compound

Reactants 4-Fluoroacetophenone + Benzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst NaOH / KOH Catalyst->Reaction Neutralization Neutralization (dil. HCl) Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Preparation of this compound Stock Solution

Materials:

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a stock solution of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots, protected from light.

Protocol 3: Live-Cell Imaging with this compound

This protocol provides a general guideline for staining live cells. The optimal probe concentration and incubation time should be determined empirically for each cell type and experimental condition.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) seeded on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (10 mM in DMSO)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to 50-70% confluency.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove unbound probe.

  • Counterstaining (Optional):

    • If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) or DAPI in fresh medium for 10-15 minutes.

    • Wash the cells once with PBS.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Visualize the cells using a fluorescence microscope. For this compound, use an excitation wavelength of ~370 nm and collect emission at ~480 nm. For Hoechst 33342/DAPI, use an excitation of ~350 nm and collect emission at ~460 nm.

Workflow for Live-Cell Imaging

Start Culture Cells to 50-70% Confluency PrepareProbe Prepare this compound Working Solution (1-10 µM) Start->PrepareProbe Incubate Incubate Cells with Probe (30-60 min, 37°C) PrepareProbe->Incubate Wash1 Wash with PBS (2-3x) Incubate->Wash1 Counterstain Optional: Counterstain with Hoechst/DAPI Wash1->Counterstain Wash2 Wash with PBS Counterstain->Wash2 Yes Image Fluorescence Microscopy Counterstain->Image No Wash2->Image

Caption: General workflow for live-cell imaging with this compound.

Potential Cellular Targets and Signaling Pathways

While the specific cellular targets of this compound are still under investigation, studies on structurally similar chalcones suggest potential interactions with key cellular components and signaling pathways.

One proposed mechanism is the interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] Some chalcones have been shown to inhibit this pathway, which is a critical regulator of inflammation, immunity, and cell survival.[1] this compound could potentially act as a probe to visualize cells with active NF-κB signaling.

Another potential target is tubulin . Certain fluorescent chalcone derivatives have been observed to co-localize with tubulin in cells, suggesting that they may interfere with microtubule dynamics.[2] This interaction could be exploited to visualize the cytoskeleton and study processes like cell division and migration.

Proposed Interaction with the NF-κB Signaling Pathway

Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription initiates Probe This compound Probe->NFkB Potential Interaction

Caption: Potential interaction of this compound with the NF-κB pathway.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: This could be due to insufficient washing or probe aggregation. Optimize washing steps and ensure the probe is fully dissolved in the working solution.

  • Low Signal: The probe concentration may be too low, or the incubation time too short. Increase the probe concentration or incubation time incrementally. Also, check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission spectra.

  • Phototoxicity: High laser power or prolonged exposure can damage cells. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

  • Cellular Localization: The subcellular localization of this compound fluorescence can provide clues about its target. Co-localization studies with known organelle markers can help identify its primary site of action.

Conclusion

This compound is a promising fluorescent probe with potential applications in visualizing cellular structures and signaling pathways. Its straightforward synthesis and the tunability of the chalcone scaffold offer opportunities for the development of more sophisticated probes for specific biological targets. The protocols and data presented here provide a foundation for researchers to begin exploring the utility of this compound in their own cellular imaging experiments. Further research is needed to fully characterize its photophysical properties and elucidate its precise mechanisms of action within the cell.

References

Application of 4'-Fluorochalcone in Organic Synthesis Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorochalcone, a versatile α,β-unsaturated ketone, serves as a pivotal building block in modern organic synthesis. Its unique chemical architecture, featuring an electron-withdrawing fluorine atom, enhances its reactivity and imparts favorable properties to its derivatives, making it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key organic synthesis reactions, including Michael additions, cycloadditions, and the synthesis of various heterocyclic scaffolds. The strategic incorporation of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, a feature of particular interest in drug discovery and development.

Data Presentation: Synthesis of Heterocyclic Compounds from this compound Derivatives

The following table summarizes the synthesis of various heterocyclic compounds from chalcone (B49325) precursors, including examples with fluorine substitution, to provide a comparative overview of reaction conditions and yields.

HeterocycleReactantsCatalyst/BaseSolventReaction TimeYield (%)
Pyrazoline This compound derivative, Hydrazine (B178648) Hydrate (B1144303)Glacial Acetic AcidAnhydrous Ethanol (B145695)Not SpecifiedGood
N-Formyl Pyrazoline (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, Hydrazine HydrateFormic AcidNot Specified8 h (reflux)Not Specified
2-Amino-1,3-thiazine 2-Bromovinyl derivative, Thiourea (B124793)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
4-(p-Fluorophenyl)-6-Phenyl-4H-1,3-thiazin-2-amine 2-Bromovinyl precursorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-Amino-1,3-oxazine Chalcone, UreaEthanolic NaOHEthanol3 h (reflux)~55%
2-Aminopyrimidine (B69317) Substituted Chalcone, Guanidine (B92328) HydrochlorideNaOH/KOHEthanol/DMF3 - 12 h (reflux)65 - 85%
Pyrimidine-2(1H)-thione Chalcone, ThioureaEthanolic KOHEthanol3-4 h (reflux)Not Specified
Pyrimidine-2(1H)-one Chalcone, Urea40% aq. KOHEthanol4 h (reflux) or 7-10 min (MW)58-65% (conventional)

Key Synthetic Applications and Experimental Protocols

Michael Addition Reactions

The electrophilic β-carbon of the α,β-unsaturated carbonyl system in this compound makes it an excellent Michael acceptor for a variety of nucleophiles. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

The Michael addition of active methylene (B1212753) compounds, such as malononitrile (B47326) and nitromethane, to this compound provides access to highly functionalized acyclic intermediates. These intermediates can be further cyclized to synthesize various heterocyclic systems. Thiol additions (thia-Michael addition) are also highly efficient and can proceed under mild conditions.

Protocol 1: Asymmetric Michael Addition of Malononitrile

This protocol is adapted for this compound from a reported asymmetric synthesis using a related chalcone.

  • Materials:

    • This compound (1.0 equiv)

    • Malononitrile (1.05 equiv)

    • Rosin-derived bifunctional squaramide catalyst (0.3 mol%)

    • Toluene

  • Procedure:

    • To a solution of this compound in toluene, add the rosin-derived bifunctional squaramide catalyst.

    • Stir the mixture at room temperature for a few minutes.

    • Add malononitrile to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, purify the product by column chromatography on silica (B1680970) gel.

  • Expected Outcome: (R)-2-(3-(4-fluorophenyl)-3-oxo-1-phenylpropyl)malononitrile can be obtained in high yield (e.g., up to 99% for a similar substrate) and good enantioselectivity.

Protocol 2: Thia-Michael Addition of Thiophenol (General Procedure)

This is a general protocol for the addition of thiols to chalcones.

  • Materials:

    • This compound (1.0 equiv)

    • Thiophenol (1.1 equiv)

    • Triethylamine (B128534) (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask.

    • Add thiophenol to the solution.

    • Add a catalytic amount of triethylamine and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of Pyrazole and Pyrazoline Derivatives

The reaction of chalcones with hydrazine derivatives is a classical and efficient method for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and pyrazolines, which are prevalent scaffolds in medicinal chemistry.

This compound readily undergoes cyclocondensation with hydrazine hydrate to yield pyrazoline derivatives. The reaction can be carried out in various solvents, and the use of an acid catalyst like acetic acid is common. The resulting pyrazolines can be further oxidized to the corresponding pyrazoles if desired.

This protocol is a general procedure adapted for this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Hydrazine hydrate (1.2 equiv)

    • Anhydrous Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add hydrazine hydrate dropwise to the reaction mixture.

    • Reflux the mixture for several hours and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are a fundamentally important class of heterocycles found in nucleic acids and numerous pharmaceuticals. This compound serves as a versatile precursor for the construction of the pyrimidine core through condensation with various amidine derivatives.

The reaction of this compound with guanidine, urea, or thiourea in the presence of a base provides access to 2-aminopyrimidines, pyrimidin-2-ones, and 2-thioxopyrimidines, respectively. These reactions typically proceed via an initial Michael addition followed by intramolecular cyclization and dehydration.

Protocol 3: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyrimidine

This is a general protocol for the synthesis of 2-aminopyrimidines from chalcones.

  • Materials:

    • This compound (1.0 equiv)

    • Guanidine hydrochloride (1.1 equiv)

    • Sodium hydroxide (B78521) or Potassium hydroxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound and guanidine hydrochloride in ethanol.

    • Add a solution of sodium hydroxide or potassium hydroxide in ethanol to the mixture.

    • Reflux the reaction mixture for 3-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into crushed ice.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.

Protocol 4: Synthesis of 4-(4-Fluorophenyl)-6-phenylpyrimidine-2(1H)-thione

This protocol describes the synthesis of a pyrimidine-2-thione derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Thiourea (1.0 equiv)

    • Potassium hydroxide

    • Methanol (B129727) or Ethanol

  • Procedure:

    • Dissolve this compound, thiourea, and potassium hydroxide in methanol or ethanol.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent to yield the pure product.

Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step.

As an α,β-unsaturated ketone, this compound can potentially participate as a Michael acceptor in MCRs. For instance, in a modified Hantzsch synthesis, a chalcone can react with a β-ketoester and a nitrogen source to form dihydropyridine (B1217469) derivatives. Similarly, in the Biginelli reaction, a chalcone can be used in place of the aldehyde and β-dicarbonyl compound to generate dihydropyrimidinones.

  • Reactants:

  • Procedure:

    • A mixture of this compound, ethyl acetoacetate, and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid) is heated under reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the product is isolated by pouring the reaction mixture into water and collecting the precipitate.

    • Purification is typically achieved by recrystallization.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Inhibition_by_Chalcones cluster_extracellular Extracellular Inflammatory Stimuli Inflammatory Stimuli

Experimental Workflow Diagram

// Nodes start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; reactants [fillcolor="#FBBC05", fontcolor="#202124", label="Combine this compound,\n Reagent & Catalyst/Base"]; reaction [fillcolor="#34A853", fontcolor="#FFFFFF", label="Reaction (Stirring/Reflux)"]; monitoring [shape=diamond, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124", label="Monitor by TLC"]; workup [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reaction Work-up\n(e.g., Quenching, Extraction)"]; isolation [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Product Isolation\n(Filtration/Concentration)"]; purification [fillcolor="#FBBC05", fontcolor="#202124", label="Purification\n(Recrystallization/Chromatography)"]; characterization [fillcolor="#34A853", fontcolor="#FFFFFF", label="Characterization\n(NMR, IR, MS)"]; end [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="End"];

// Edges start -> reactants [color="#4285F4"]; reactants -> reaction [color="#FBBC05"]; reaction -> monitoring [color="#34A853"]; monitoring -> reaction [label="Incomplete", fontcolor="#202124", color="#5F6368", style=dashed]; monitoring -> workup [label="Complete", fontcolor="#202124", color="#34A853"]; workup -> isolation [color="#EA4335"]; isolation -> purification [color="#4285F4"]; purification -> characterization [color="#FBBC05"]; characterization -> end [color="#34A853"]; } ends_dot Caption: General experimental workflow for the synthesis of derivatives from this compound.

Conclusion

This compound is a highly valuable and reactive substrate in organic synthesis, providing a straightforward entry into a wide range of functionalized molecules. The presence of the fluorine atom not only modulates the reactivity of the chalcone scaffold but also imparts unique biological properties to the resulting derivatives. The Michael adducts and heterocyclic compounds derived from this compound are of significant interest to the drug development community due to their potential as anti-inflammatory, antimicrobial, and anticancer agents. The ability of these compounds to modulate key signaling pathways, such as NF-κB, underscores their importance in the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers exploring the synthetic utility of this compound.

Application Notes: Cell-Based Assays Using 4'-Fluorochalcone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing 4'-Fluorochalcone and its related compounds in various cell-based assays. Chalcones, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1][2][3] The inclusion of a fluorine atom, as in this compound, can enhance metabolic stability and biological efficacy, making these compounds promising candidates for drug development.[3][4]

This document outlines the methodologies for assessing the anti-cancer, anti-inflammatory, and neuroprotective potential of fluorinated chalcones, supported by quantitative data and visual representations of experimental workflows and signaling pathways.

Key Biological Activities

This compound and its derivatives have demonstrated a variety of biological effects, including:

  • Anticancer Activity: Fluorinated chalcones have been shown to inhibit the proliferation of various cancer cell lines.[4][5][6] Mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[5][7] Some derivatives act as potent inhibitors of cancer cell invasion and metastasis.[8]

  • Anti-inflammatory Properties: Certain 4'-fluoro-2'-hydroxychalcones exhibit significant anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

  • Neuroprotective Effects: Chalcone (B49325) derivatives are being investigated for their potential to protect nerve cells from damage and have shown promise in models of neurodegenerative diseases.[11][12]

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative activities of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency.

Table 1: Antiproliferative Activities of α-Fluoro Chalcone Derivatives [5]

CompoundCell LineCancer TypeIC50 (µM)
4c HelaCervical Cancer0.025
U937Leukemia0.025
MGC-803Gastric Cancer0.036
A549Non-small cell lung cancer0.202
MCF-7Breast Cancer0.254
4b HelaCervical Cancer0.891
4e HelaCervical Cancer1.025

Table 2: Cytotoxicity of Fluorinated Chalcones against HepG2 Cancer Cells [6]

CompoundCancer TypeIC50 (µM)
2a Liver Cancer67.51 ± 2.26
2b Liver Cancer72.51 ± 1.79
3a Liver Cancer87.22 ± 8.52
3c Liver Cancer79.22 ± 5.03

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[14]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[15]

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13][14]

  • MTT Addition: After incubation, remove the culture medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[15][16]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

The SRB assay is a method for determining cytotoxicity based on the measurement of cellular protein content.[13]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[13]

  • Washing: Wash the plates five times with water and allow them to air dry.[16]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[16]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 560 nm).[7]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_SRB_Workflow cluster_assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (Serial Dilutions) incubate_24h->treat_compound incubate_x_hours Incubate for 24-72h treat_compound->incubate_x_hours assay Perform Cytotoxicity Assay incubate_x_hours->assay MTT MTT Assay assay->MTT SRB SRB Assay assay->SRB measure_absorbance Measure Absorbance MTT->measure_absorbance SRB->measure_absorbance data_analysis Data Analysis (Calculate % Viability, IC50) measure_absorbance->data_analysis end End data_analysis->end

Cytotoxicity Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.[14]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound for the indicated time.[14]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.[14]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).[14]

  • Incubation: Incubate in the dark at room temperature for 15-20 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend_binding_buffer Resuspend in Annexin V Binding Buffer wash_cells->resuspend_binding_buffer add_stains Add Annexin V-FITC and PI resuspend_binding_buffer->add_stains incubate Incubate in Dark (15-20 min) add_stains->incubate analyze_fc Analyze by Flow Cytometry incubate->analyze_fc end End analyze_fc->end Tubulin_Inhibition_Pathway Chalcone α-Fluoro Chalcone (e.g., Compound 4c) Tubulin Tubulin Dimer Chalcone->Tubulin Binds to Colchicine (B1669291) Site Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Nrf2_Activation_Pathway Chalcone Dimethoxychalcone Keap1 Keap1 Chalcone->Keap1 Induces Degradation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to HMOX1 HMOX1 Upregulation Nrf2->HMOX1 Activates Transcription Iron_Overload Iron Overload HMOX1->Iron_Overload Ferroptosis Ferroptosis Iron_Overload->Ferroptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4'-Fluorochalcone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluorochalcone (CAS No. 399-10-0) is a synthetic chalcone (B49325) derivative, a class of compounds belonging to the flavonoid family.[1][2] Chalcones serve as crucial precursors in the synthesis of various flavonoids and exhibit a wide range of biological activities.[2] The fluorine substitution in this compound can enhance its biological activity and makes it a compound of interest in pharmaceutical development and medicinal chemistry.[3][4] Accurate and reliable quantitative analysis is essential for quality control, reaction monitoring, and stability studies.[2] This document outlines a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture.[1] This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[1][2] In this system, this compound, a relatively nonpolar compound, is retained on the C18 column and then eluted by a mobile phase typically composed of methanol (B129727) or acetonitrile (B52724) and water.[1][5] Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.[1] Detection is performed using a UV-Vis detector, as chalcones typically exhibit strong absorbance in the UV region.[2]

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a pump (quaternary or binary), degasser, autosampler, and a variable wavelength UV-Vis or Photodiode Array (PDA) detector.[2]

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Data acquisition and processing software.

  • Reagents and Chemicals:

    • This compound reference standard (purity ≥98%).

    • Methanol (HPLC grade).[5]

    • Acetonitrile (HPLC grade).[6]

    • Water (HPLC grade or ultrapure).[5]

    • Formic acid or Phosphoric acid (optional, for mobile phase modification).[2][6]

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes and tips.

    • Syringe filters (e.g., 0.45 µm PTFE or nylon).

    • HPLC vials.

Preparation of Solutions
  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of methanol and water or acetonitrile and water.[5] A common starting ratio is 90:10 (v/v) methanol:water.[5]

    • For improved peak shape and resolution, the aqueous component can be acidified with 0.1% formic acid or phosphoric acid.[2][6]

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed (e.g., by sonication) before use to prevent pump blockages and baseline noise.[7]

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase or methanol.[5] This solution should be stored under refrigeration.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).[2][5] These solutions are used to generate the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of mobile phase or methanol to obtain a theoretical concentration within the linearity range.[8]

    • The sample may require vortexing or sonication to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[9]

HPLC Analysis Workflow

The general workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow start Start prep_mobile Prepare Mobile Phase (e.g., Methanol:Water 90:10) start->prep_mobile prep_std Prepare Standard Solutions (Stock & Working) start->prep_std prep_sample Prepare Sample Solution (Dissolve & Filter) start->prep_sample hplc_setup HPLC System Setup (Equilibrate Column) prep_mobile->hplc_setup inject Inject Sample / Standard prep_std->inject prep_sample->inject hplc_setup->inject acquire Data Acquisition (Chromatogram) inject->acquire analyze Data Analysis (Peak Integration & Quantification) acquire->analyze end_node End analyze->end_node

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Data Presentation and Method Parameters

Quantitative data for a typical RP-HPLC method for chalcone analysis are summarized in the tables below. These values serve as a starting point and should be validated for the specific instrumentation and laboratory conditions.

Table 1: Recommended Chromatographic Conditions
ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol:Water (90:10, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 5 - 20 µL[5][10]
Column Temperature Ambient (e.g., 25 °C)[5]
Detection Wavelength ~310 nm (should be optimized via UV scan)[5]
Run Time ~10 minutes[5]
Table 2: System Suitability and Validation Parameters

This table presents typical performance characteristics for a validated HPLC method for chalcone analysis.

ParameterTypical Value / Acceptance Criteria
Retention Time (tR) Compound-specific, consistent
Linearity Range 1 - 150 µg/mL[2][5]
Correlation Coefficient (r²) > 0.999[11]
Limit of Quantification (LOQ) ~0.89 µg/mL[5]
Precision (%RSD) < 2%[11]
Accuracy (% Recovery) 98 - 102%[11]
Tailing Factor ≤ 2
Theoretical Plates > 2000

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4'-Fluorochalcone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 4'-Fluorochalcone, a synthetic derivative of the chalcone (B49325) family, on various cancer cell lines. This document details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, and offers detailed protocols for essential experiments to evaluate its efficacy.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising class of compounds in cancer research. Their diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and anti-angiogenic effects, make them attractive candidates for drug development. The introduction of a fluorine atom at the 4'-position of the chalcone scaffold can significantly enhance its biological activity and pharmacokinetic properties. This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines by targeting key cellular processes such as tubulin polymerization, cell cycle progression, and apoptosis induction.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various fluorinated chalcones against different cancer cell lines, as determined by the MTT assay.

CompoundCancer Cell LineIC50 (µM)Reference
α-Fluoro chalcone (4c)Hela (Cervical Cancer)0.025[1]
α-Fluoro chalcone (4c)U937 (Leukemia)0.025[1]
α-Fluoro chalcone (4c)MGC-803 (Gastric Cancer)0.036[1]
α-Fluoro chalcone (4c)BGC-823 (Gastric Cancer)0.041[1]
α-Fluoro chalcone (4c)A549 (Lung Cancer)0.202[1]
Fluorinated Chalcone (3)MDA-MB-231 (Triple-Negative Breast Cancer)76.78 ± 4.0[2]
4'-F-3-OCH3 Chalcone (2a)HepG2 (Liver Cancer)67.51 ± 2.26[3]

Experimental Protocols

Detailed methodologies for the key experiments to assess the in vitro cytotoxicity of this compound are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5] After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the treatment period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: After the 4-hour incubation, add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with this compound B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow Diagram
Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer agents, including this compound, exert their effects by inducing cell cycle arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to collect the cell pellet.

  • Fixation: Wash the cells once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.[7]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. This compound has been shown to induce apoptosis in cancer cells.[1]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge.[6]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6][8]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. The populations of viable (Annexin V-FITC and PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic (Annexin V-FITC and PI positive), and necrotic (PI positive) cells can be quantified.

Apoptosis_Detection_Workflow cluster_workflow Apoptosis Detection Workflow (Annexin V/PI) A Seed and treat cells with this compound B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark for 15-20 min E->F G Analyze by flow cytometry F->G

Apoptosis Detection Workflow

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, primarily by disrupting the microtubule network, leading to cell cycle arrest and subsequent apoptosis.

Tubulin Polymerization Inhibition

Certain fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization.[1] They bind to the colchicine (B1669291) site of tubulin, disrupting the formation of microtubule networks. This disruption is critical for several cellular processes, including mitosis, cell motility, and intracellular transport.

G2/M Cell Cycle Arrest

By disrupting microtubule dynamics, this compound can arrest cancer cells in the G2/M phase of the cell cycle.[1] This is a common mechanism for microtubule-targeting agents. The arrest at this checkpoint prevents the cells from entering mitosis, ultimately leading to cell death. Studies have shown a dose-dependent increase in the population of cells in the G2/M phase following treatment with fluorinated chalcones.[1]

Induction of Apoptosis

The sustained arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis in a dose-dependent manner.[1] This process is often mediated by mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.

Signaling_Pathway cluster_pathway Proposed Signaling Pathway of this compound Fluorochalcone This compound Tubulin Tubulin Fluorochalcone->Tubulin Binds to colchicine site Microtubules Microtubule Network Tubulin->Microtubules Inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondria Mitochondrial Dysfunction Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest->Mitochondria

Proposed Signaling Pathway

References

Application Notes and Protocols for Evaluating the Enzyme Inhibitory Activity of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Fluorochalcone, a derivative of the chalcone (B49325) scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse pharmacological activities. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and potent enzyme inhibitory properties. The introduction of a fluorine atom at the 4'-position can modulate the compound's electronic properties, bioavailability, and binding interactions with target enzymes, making it a compelling candidate for drug discovery and development.

These application notes provide detailed methodologies for evaluating the enzyme inhibitory potential of this compound against several key enzymes implicated in various disease pathologies. The protocols are based on established and widely used in vitro assays.

Data Presentation: Inhibitory Activity of Chalcone Derivatives

The following tables summarize the inhibitory activities of various chalcone derivatives, including those with fluorine substitutions, against a range of enzymes. This data provides a comparative context for evaluating the potency of this compound.

Table 1: Inhibitory Activity of Chalcone Derivatives against Cholinesterases

Chalcone DerivativeEnzymeIC50 Value (µM)Ki ValueReference
Benzylaminochalcone (4-chlorophenyl on ring B)AChE23 - 39-[1]
Substituted diphenylchalcone (C1)AChE22 ± 2.8-[1]
Halogenated chalconesAChE-1.83 ± 0.21 - 11.19 ± 0.96 nM[1]
Halogenated chalconesBChE-3.35 ± 0.91 - 26.70 ± 4.26 nM[2]
Imidazothiadiazole–chalcone hybridsAChE-3.86–11.35 nM[3]
Imidazothiadiazole–chalcone hybridsBChE-1.01–1.78 nM[3]

Table 2: Inhibitory Activity of Chalcone Derivatives against Monoamine Oxidase (MAO)

Chalcone DerivativeEnzymeIC50 Value (µM)Reference
Chalcone-thioether (TM8)MAO-B0.010[1]
Isopropyl chalcone (CA4)MAO-B0.032[1]
Isopropyl chalcone (CA3)MAO-B0.035[1]
Halogenated coumarin–chalcone (CC1)MAO-B0.69[1]

Table 3: Inhibitory Activity of Chalcone Derivatives against Tyrosinase

Chalcone DerivativeIC50 Value (µM)Reference
2,4,2',4'-tetrahydroxychalcone0.02[1]
2,4,3',4'-tetrahydroxychalcone0.2[1]
Methoxy sulfonamide chalcone (5c)0.43 ± 0.07 mM[1]
Chalcone-O-glycoside (7c)11.07 ± 0.55[1][4]

Table 4: Inhibitory Activity of Chalcone Derivatives against Other Enzymes

Chalcone DerivativeEnzymeIC50 Value (µM)Reference
(E)-1-(naphthalene-2-yl)-3- phenylprop-2-en-1-onesα-Amylase1.25 ± 1.05 to 2.40 ± 0.09[1]
4'-fluoro-2'-hydroxychalconesCOX-2-[5]
Fluorinated 3,4-dihydroxychalcones5-LipoxygenasePotencies comparable or better than lead compound[6]
Imidazothiadiazole–chalcone hybridshCA IKi: 45.13–81.24 nM[3]
Imidazothiadiazole–chalcone hybridshCA IIKi: 36.08–52.45 nM[3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine AChE activity by measuring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921).

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCh solution in phosphate buffer.

    • Prepare DTNB solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

    • Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCh substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] * 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolysis Yellow_Product Yellow Product (Absorbance at 412 nm) Thiocholine->Yellow_Product + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Product Fluorochalcone This compound (Inhibitor) Fluorochalcone->AChE Inhibits

Caption: Workflow of the AChE inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines MAO activity by measuring the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a substrate.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂. The H₂O₂ is then detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (or another suitable substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • This compound

  • Buffer solution (e.g., phosphate buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Prepare MAO-A and MAO-B enzyme solutions in the buffer.

    • Prepare the substrate solution (e.g., kynuramine).

    • Prepare a detection solution containing Amplex Red and HRP in the buffer.

  • Assay Procedure:

    • In a 96-well black microplate, pre-incubate the MAO enzyme (either MAO-A or MAO-B) with various concentrations of this compound in the buffer solution.

    • Add the substrate to initiate the enzymatic reaction.

    • Add the detection reagent (Amplex Red and HRP).

    • Incubate the plate, protected from light, at a controlled temperature (e.g., 37°C).

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the fluorescence in the presence and absence of the inhibitor.

    • Determine the IC50 values.

MAO_Inhibition_Assay MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide MAO->H2O2 Substrate Monoamine Substrate Substrate->MAO Oxidative Deamination Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product + Amplex Red/HRP AmplexRed Amplex Red + HRP AmplexRed->Fluorescent_Product Fluorochalcone This compound (Inhibitor) Fluorochalcone->MAO Inhibits

Caption: General workflow for an in vitro MAO inhibition assay.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829). The formation of dopachrome can be monitored by measuring the increase in absorbance at approximately 475 nm.

Materials and Reagents:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • This compound

  • Phosphate buffer (e.g., pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • Prepare solutions of this compound at different concentrations in a suitable solvent.

    • Prepare tyrosinase enzyme solution in phosphate buffer.

    • Prepare L-DOPA solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer and the test compound solution (this compound).

    • Add the tyrosinase enzyme and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Add the L-DOPA solution to start the reaction.

  • Measurement:

    • Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

  • Data Analysis:

    • Calculate the percentage of inhibition of tyrosinase activity.

    • Determine the IC50 value.

Tyrosinase_Inhibition_Assay Tyrosinase Tyrosinase Dopachrome Dopachrome (Absorbance at 475 nm) Tyrosinase->Dopachrome L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Oxidation Fluorochalcone This compound (Inhibitor) Fluorochalcone->Tyrosinase Inhibits

Caption: Workflow for the tyrosinase inhibition assay.

Signaling Pathway Analysis

Chalcones are known to modulate various signaling pathways. For instance, 4-hydroxychalcone (B181621) has been shown to inhibit human coronavirus HCoV-OC43 by targeting the EGFR/AKT/ERK1/2 signaling pathway.[7][8] This suggests that this compound may also exert its biological effects through the modulation of critical cellular signaling cascades.

Signaling_Pathway Fluorochalcone This compound EGFR EGFR Fluorochalcone->EGFR Inhibits AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Viral_Replication Viral Replication AKT->Viral_Replication Inflammation Pro-inflammatory Cytokines AKT->Inflammation ERK->Viral_Replication ERK->Inflammation

Caption: Potential signaling pathway targeted by this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the assay conditions based on their specific experimental setup, including enzyme and substrate concentrations, incubation times, and the instrumentation used. It is also recommended to include appropriate positive and negative controls in all experiments.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. 4'-Fluorochalcone, a synthetic derivative, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous diseases, and the study of compounds that can modulate this process is of significant interest in drug discovery. This document provides detailed protocols for investigating the anti-inflammatory effects of this compound, focusing on its impact on key signaling pathways and the production of inflammatory mediators. The provided methodologies are intended to guide researchers in the systematic evaluation of this compound's potential as an anti-inflammatory agent.

Chalcones have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling cascades.[1][2] Notably, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response and are often targeted by anti-inflammatory compounds.[3][4][5] By inhibiting these pathways, chalcones can suppress the expression of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][6]

Data Presentation

The following tables summarize expected quantitative data from key experiments designed to assess the anti-inflammatory activity of this compound. The data presented is illustrative and serves as a template for organizing experimental results.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (untreated)01.2 ± 0.3-
LPS (1 µg/mL)045.8 ± 3.10
LPS + this compound135.2 ± 2.523.1
LPS + this compound522.1 ± 1.951.7
LPS + this compound1010.5 ± 1.177.1
LPS + this compound254.3 ± 0.690.6

*Values are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)050 ± 835 ± 6
LPS (1 µg/mL)01250 ± 98980 ± 75
LPS + this compound1980 ± 72750 ± 61
LPS + this compound5620 ± 55480 ± 42
LPS + this compound10310 ± 28230 ± 21
LPS + this compound25150 ± 15110 ± 12

*Values are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.02 ± 0.01
LPS (1 µg/mL)01.00 ± 0.111.00 ± 0.13
LPS + this compound10.81 ± 0.090.85 ± 0.10
LPS + this compound50.55 ± 0.070.61 ± 0.08
LPS + this compound100.28 ± 0.040.33 ± 0.05
LPS + this compound250.12 ± 0.020.16 ± 0.03

*Values are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Culture and Treatment for Inflammatory Response Induction

This protocol describes the culture of macrophages and the induction of an inflammatory response using lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line is a suitable model.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) at a density that allows them to reach 70-80% confluency at the time of treatment.[7]

  • Adherence: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • Inflammatory Stimulation: Stimulate the cells with LPS from E. coli at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO and cytokine production, or as determined for specific protein expression time courses).[7][8] A non-stimulated control group should also be included.

  • Sample Collection: After the incubation period, collect the cell culture supernatant for NO and cytokine analysis. For Western blotting, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with protein extraction.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[9]

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare fresh.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

  • Assay Procedure:

    • Transfer 50 µL of cell culture supernatant from each treatment group to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines in the cell culture supernatant.[10][11]

  • ELISA Kits: Use commercially available ELISA kits for murine TNF-α and IL-6, and follow the manufacturer's instructions.

  • General ELISA Procedure:

    • Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the biotinylated detection antibody.

    • Incubate to allow the detection antibody to bind to the captured cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[11]

    • Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

    • Wash the plate and add a substrate solution (e.g., TMB).[11]

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve generated.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

This protocol is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][12]

  • Protein Extraction:

    • Lyse the cells from the 6-well plates in RIPA buffer containing a protease inhibitor cocktail.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.[8]

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[8]

    • Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.

    • Also, probe for a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[8]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[8]

    • Capture the signal using an imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the iNOS and COX-2 band intensities to the corresponding loading control.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 Experimental Workflow for Assessing Anti-inflammatory Effects A RAW 264.7 Macrophage Culture B Pre-treatment with This compound A->B C LPS Stimulation (1 µg/mL) B->C D Sample Collection (Supernatant and Cell Lysate) C->D E Nitric Oxide Assay (Griess Test) D->E F Cytokine ELISA (TNF-α, IL-6) D->F G Western Blot (iNOS, COX-2, p-p65, p-p38) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: A generalized workflow for studying the anti-inflammatory effects.

G cluster_1 Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p50/p65) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Chalcone This compound Chalcone->IKK Inhibits

Caption: NF-κB pathway inhibition by this compound.

G cluster_2 Inhibition of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 AP1 AP-1 p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Transcription Chalcone This compound Chalcone->p38 Inhibits Phosphorylation

Caption: MAPK pathway inhibition by this compound.

References

Application Notes and Protocols: 4'-Fluorochalcone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorochalcone, a fluorinated aromatic ketone, serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules for medicinal chemistry.[1][2] The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of derivative compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Significance of this compound

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and isoflavonoids and are known for their broad spectrum of biological activities.[3][4][5][6] The introduction of a fluorine atom at the 4'-position of the chalcone (B49325) scaffold offers several advantages in drug design:

  • Enhanced Bioavailability: The lipophilic nature of fluorine can improve membrane permeability.

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation, increasing the compound's half-life.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.

These properties make this compound a valuable starting material for the synthesis of various heterocyclic compounds and other derivatives with therapeutic potential.[2]

Synthetic Applications of this compound

This compound is a versatile precursor for the synthesis of several classes of heterocyclic compounds, primarily through reactions involving its α,β-unsaturated ketone moiety.

Synthesis of Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic compounds, are readily synthesized from chalcones and exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[7][8][9] The reaction of this compound with hydrazine (B178648) derivatives leads to the formation of fluorinated pyrazolines.

Experimental Protocol: Synthesis of 3-(aryl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole Derivatives

This protocol describes the acid-catalyzed cyclization of a this compound derivative with hydrazine hydrate (B1144303).

Materials:

Procedure:

  • Dissolve the substituted this compound (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1.5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[7]

Workflow for Pyrazoline Synthesis

Pyrazoline_Synthesis Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Hydrazine Add Hydrazine Hydrate Dissolve->Add_Hydrazine Add_Catalyst Add Acetic Acid Add_Hydrazine->Add_Catalyst Reflux Reflux (6-8h) Add_Catalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to RT Reflux->Cool TLC_Monitor->Reflux Precipitate Precipitate in Ice Water Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry the Product Filter->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize End Pure Pyrazoline Derivative Recrystallize->End

Caption: General workflow for the synthesis of pyrazoline derivatives from this compound.

Synthesis of Flavanone (B1672756) Derivatives

Flavanones are a class of flavonoids that can be synthesized through the intramolecular cyclization of 2'-hydroxychalcones.[5][10][11] 4'-Fluoro-2'-hydroxychalcone can be cyclized to the corresponding fluorinated flavanone, which may exhibit enhanced biological activities.

Experimental Protocol: Synthesis of 6-Fluoro-flavanone

This protocol outlines the base-catalyzed cyclization of 4'-Fluoro-2'-hydroxychalcone.

Materials:

Procedure:

  • Dissolve 4'-Fluoro-2'-hydroxychalcone (1 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

  • Add sodium acetate (2 mmol) to the solution.

  • Reflux the mixture for 24 hours.[10]

  • After cooling, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the flavanone.[10]

Workflow for Flavanone Synthesis

Flavanone_Synthesis Start Start Dissolve Dissolve 4'-Fluoro-2'-hydroxychalcone in Ethanol/Water Start->Dissolve Add_Base Add Sodium Acetate Dissolve->Add_Base Reflux Reflux (24h) Add_Base->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End Pure Flavanone Derivative Purify->End

Caption: General workflow for the synthesis of flavanone derivatives from 4'-Fluoro-2'-hydroxychalcone.

Biological Activities of this compound Derivatives

The incorporation of the 4'-fluoro-phenyl moiety into various heterocyclic scaffolds has led to the discovery of potent bioactive compounds.

Anticancer Activity

Fluorinated chalcones have demonstrated significant potential as anticancer agents.[12][13][14] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network essential for cell division.[15][16][17]

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_cell Cancer Cell 4F_Chalcone This compound Derivative Tubulin Tubulin Dimers 4F_Chalcone->Tubulin Binds to Colchicine (B1669291) Site Microtubules Microtubule Polymerization 4F_Chalcone->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition by this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c (α-fluoro)MGC-803 (Gastric)0.025[15][18]
4c (α-fluoro)HCT-116 (Colon)0.042[15][18]
4c (α-fluoro)A549 (Lung)0.093[15][18]
2a (4'-F)HepG2 (Liver)67.51[12]
3c (4'-F)HepG2 (Liver)79.22[12]
Fluorinated Chalcone 114T1 (Breast)> Cisplatin[14]
Fluorinated Chalcone 124T1 (Breast)> Cisplatin[14]
Fluorinated Chalcone 134T1 (Breast)> Cisplatin[14]
Fluorinated Chalcone 144T1 (Breast)> Cisplatin[14]
Fluorinated Chalcone 154T1 (Breast)> Cisplatin[14]
Anti-inflammatory Activity

This compound derivatives have shown promising anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[19][20][21][22]

Experimental Protocol: In-vitro COX Inhibition Assay

This protocol provides a general method for assessing the COX inhibitory activity of synthesized compounds.

Materials:

  • Synthesized this compound derivative

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

Procedure:

  • Prepare different concentrations of the test compound in a suitable solvent.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or a known inhibitor (e.g., celecoxib) to the respective wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDActivityResultReference
5d (monomethoxy)Analgesic & Anti-inflammatoryHighest Activity[19][20]
6d (dihydropyrazole)Analgesic & Anti-inflammatoryHighest Activity[19][20]
FCDAnti-inflammatoryComparable to Dexamethasone[21][22]
Antimicrobial Activity

The presence of the fluorophenyl group in chalcone derivatives can enhance their antimicrobial and antifungal activities.[23] These compounds have shown efficacy against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized this compound derivative

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Fluorinated ChalconesVarious Bacteria25-50[24]
Fluorinated ChalconesVarious Fungi25-50[24]
Compound 3C. albicans15.62[23]
Compound 20C. albicans15.62[23]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties and synthetic accessibility allow for the creation of a wide range of derivatives with significant therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel this compound-based compounds in the pursuit of new and effective drugs.

References

Experimental Blueprint for Assessing the Neuroprotective Potential of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Chalcones, a class of natural and synthetic compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities. Among these, 4'-Fluorochalcone is emerging as a compound of interest for its potential neuroprotective effects. This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to comprehensively assess the neuroprotective efficacy of this compound. The proposed mechanisms of action for its neuroprotective effects, based on studies of related chalcone (B49325) derivatives, include antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2][3]

This guide outlines a multi-tiered approach, beginning with in vitro assays to determine cytotoxicity and elucidate the cellular and molecular mechanisms of neuroprotection. Subsequently, a robust in vivo model is described to evaluate the compound's impact on cognitive function. The protocols provided herein are based on established methodologies and can be adapted to specific laboratory settings.

Key Experimental Strategies:

  • In Vitro Neuroprotection Assays: Utilization of the human neuroblastoma SH-SY5Y cell line as a model for neuronal damage. This will involve inducing neurotoxicity with agents such as hydrogen peroxide (H₂O₂), glutamate (B1630785), and lipopolysaccharide (LPS) to mimic oxidative stress, excitotoxicity, and neuroinflammation, respectively.[4][5][6][7][8][9]

  • Mechanism of Action Elucidation: Investigation of the potential antioxidant, anti-apoptotic, and anti-inflammatory signaling pathways modulated by this compound.

  • In Vivo Cognitive Assessment: Employment of a scopolamine-induced amnesia model in mice to assess the compound's ability to mitigate cognitive deficits.[10][11][12][13][14]

The following sections provide detailed protocols for each experimental stage, along with templates for data presentation and visualization tools to facilitate a thorough and systematic evaluation of this compound as a potential neuroprotective agent.

I. In Vitro Experimental Protocols

Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neuroprotective studies.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation: To induce a more neuron-like phenotype, cells can be treated with 10 µM retinoic acid (RA) for 5-7 days.

Cytotoxicity Assessment of this compound (MTT Assay)

Before evaluating its neuroprotective effects, it is crucial to determine the non-toxic concentration range of this compound on SH-SY5Y cells.

Protocol:

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration is below 0.1%.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Vehicle)100
0.1
1
5
10
25
50
100
In Vitro Neuroprotection Assays

Protocol:

  • Seed and differentiate SH-SY5Y cells in 96-well plates as described above.

  • Pre-treat cells with non-toxic concentrations of this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to a pre-determined optimal concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for 24 hours.[6][15]

  • Assess cell viability using the MTT assay.

Protocol:

  • Seed and differentiate SH-SY5Y cells in 96-well plates.

  • Pre-treat cells with this compound for 24 hours.

  • Induce excitotoxicity by exposing the cells to a pre-determined optimal concentration of glutamate (e.g., 5-10 mM) for 24 hours.[8][9]

  • Measure cell viability using the MTT assay.

Protocol:

  • Seed and differentiate SH-SY5Y cells.

  • Pre-treat with this compound for 24 hours.

  • Induce neuroinflammation by treating with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[4][5][16]

  • Assess cell viability using the MTT assay.

Data Presentation for Neuroprotection Assays:

Treatment GroupCell Viability (%)
Control100
Toxin (H₂O₂/Glutamate/LPS)
Toxin + this compound (Conc. 1)
Toxin + this compound (Conc. 2)
Toxin + this compound (Conc. 3)
Apoptosis Assessment (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Grow and treat SH-SY5Y cells on coverslips in a 24-well plate as described in the neuroprotection assays.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTPs.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive cells.

Data Presentation:

Treatment GroupPercentage of TUNEL-positive cells
Control
Toxin
Toxin + this compound
Western Blot Analysis for Signaling Pathways

This technique is used to measure the levels of specific proteins involved in apoptosis and inflammation.

Protocol:

  • Culture and treat SH-SY5Y cells in 6-well plates.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.[17][18][19][20][21]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

    • Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, and β-actin (loading control).

    • Inflammation: NF-κB, IκBα, COX-2, iNOS, and β-actin (loading control).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Data Presentation:

ProteinControlToxinToxin + this compound
Bcl-2/Bax Ratio
Cleaved Caspase-3
p-NF-κB/NF-κB Ratio
COX-2
iNOS
Assessment of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial dysfunction is a key factor in neuronal cell death.

Protocol:

  • Culture and treat SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Incubate the cells with a fluorescent dye such as JC-1 (5 µg/mL) or TMRM (20 nM) for 30 minutes at 37°C.[22][23][24][25][26]

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

  • Calculate the ratio of red to green fluorescence as an indicator of ΔΨm.

Data Presentation:

Treatment GroupRed/Green Fluorescence Ratio
Control
Toxin
Toxin + this compound

II. In Vivo Experimental Protocol

Animal Model and Treatment
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Groups (n=10-12 per group):

    • Vehicle Control (Saline)

    • Scopolamine Control (1 mg/kg, i.p.)

    • Scopolamine + this compound (Dose 1, p.o.)

    • Scopolamine + this compound (Dose 2, p.o.)

    • Scopolamine + Donepezil (positive control, 1 mg/kg, p.o.)

  • Treatment Schedule: Administer this compound or Donepezil orally for 14 consecutive days. Thirty minutes after the final drug administration on day 14, induce amnesia by intraperitoneal injection of scopolamine.

Behavioral Assessment (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-25°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.

  • Acquisition Training (Days 10-14):

    • Conduct four trials per day for five consecutive days.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 15):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Data Presentation:

Acquisition Training:

DayVehicleScopolamineScopolamine + this compound (Dose 1)Scopolamine + this compound (Dose 2)Scopolamine + Donepezil
10 (Escape Latency, s)
11 (Escape Latency, s)
12 (Escape Latency, s)
13 (Escape Latency, s)
14 (Escape Latency, s)

Probe Trial:

ParameterVehicleScopolamineScopolamine + this compound (Dose 1)Scopolamine + this compound (Dose 2)Scopolamine + Donepezil
Time in Target Quadrant (%)
Platform Crossings

III. Visualizations

G cluster_0 In Vitro Experimental Workflow A SH-SY5Y Cell Culture & Differentiation B Cytotoxicity Assay (MTT) Determine non-toxic dose of this compound A->B C Neurotoxicity Induction (H2O2, Glutamate, or LPS) A->C D Pre-treatment with this compound B->D E Assess Neuroprotection (MTT Assay) C->E F Mechanism of Action Studies C->F D->C G Apoptosis Assay (TUNEL) F->G H Western Blot (Apoptotic & Inflammatory markers) F->H I Mitochondrial Membrane Potential Assay F->I G cluster_1 In Vivo Experimental Workflow J Animal Acclimatization & Grouping K Drug Administration (14 days) (this compound or Vehicle) J->K L Scopolamine Injection (Day 14) (Induce Amnesia) K->L M Morris Water Maze - Acquisition (Days 10-14) K->M N Morris Water Maze - Probe Trial (Day 15) L->N M->N O Data Analysis (Escape Latency, Time in Target Quadrant) N->O G cluster_2 Proposed Neuroprotective Signaling Pathways Toxin Neurotoxic Insult (Oxidative Stress, Excitotoxicity, Inflammation) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm) Toxin->Mito NFkB ↑ NF-κB Activation Toxin->NFkB Chalcone This compound Chalcone->ROS Chalcone->NFkB Bax ↑ Bax Chalcone->Bax Bcl2 ↓ Bcl-2 Chalcone->Bcl2 ROS->Mito Mito->Bax Mito->Bcl2 Inflam ↑ Pro-inflammatory Mediators (COX-2, iNOS) NFkB->Inflam Apoptosis Apoptosis & Neuronal Death Inflam->Apoptosis Caspase ↑ Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Fluorochalcone synthesis.

Troubleshooting Guide

Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis, typically performed via a Claisen-Schmidt condensation, can stem from several factors. Here are the most common issues and their respective solutions:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and catalyst concentration are critical parameters. It is often necessary to optimize these conditions for your specific setup. For instance, some reactions benefit from starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature overnight.[1]

  • Poor Reagent Quality: Ensure that the 4'-fluoroacetophenone (B120862) and benzaldehyde (B42025) used are fresh and pure. Aldehydes, in particular, can oxidize over time, which will impede the reaction.[1]

  • Side Reactions: Several side reactions can consume your starting materials and reduce the final product yield. These include the Cannizzaro reaction, Michael addition, and self-condensation of the ketone.[1]

  • Reversibility of the Reaction: The initial aldol (B89426) addition step can be reversible. To drive the reaction towards the formation of the dehydrated chalcone (B49325) product, it's crucial to ensure conditions that favor this pathway.[1]

  • Inappropriate Catalyst Choice or Concentration: While strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used, their concentration can significantly impact the outcome.[1] In some cases, acid-catalyzed condensation may be an alternative, although it might lead to lower yields with certain substrates.[1][2]

Q2: I am observing the formation of significant side products. How can I minimize these?

A2: The formation of side products is a common issue. Here’s how to address the most frequent ones:

  • Cannizzaro Reaction: This reaction involves the base-induced disproportionation of two benzaldehyde molecules. To minimize this, it is recommended to first react the 4'-fluoroacetophenone with the base catalyst to form the enolate before adding the benzaldehyde.[1] This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.[1]

  • Michael Addition: The newly formed this compound can be attacked by another enolate ion. This can be minimized by carefully controlling the stoichiometry of the reactants and the reaction time.

  • Self-Condensation of Ketone: If the ketone has reactive α-hydrogens, it can react with itself. Using a stoichiometric amount of the aldehyde and ketone can help reduce this side reaction.

Q3: The purification of my this compound is proving difficult. What are the best practices?

A3: Purification is key to obtaining a high-quality product. Here are some tips:

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and then acidified with a dilute acid like hydrochloric acid (HCl).[3] This protonates the chalcone and facilitates its precipitation.[3]

  • Precipitation and Filtration: The precipitated crude product can be collected by vacuum filtration. Washing the solid with cold water can help remove inorganic salts and other water-soluble impurities.[3]

  • Recrystallization: This is the most common method for purifying chalcones. Ethanol is a frequently used solvent for recrystallization.[4][5] The crude product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica (B1680970) gel can be employed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation .[7] This reaction involves the condensation of an aromatic ketone (4'-fluoroacetophenone) with an aromatic aldehyde (benzaldehyde) in the presence of a base or acid catalyst.[7][8] Base-catalyzed conditions are generally more common for chalcone synthesis.[9]

Q2: What is the typical reaction mechanism for the base-catalyzed Claisen-Schmidt condensation?

A2: The base-catalyzed mechanism proceeds as follows:

  • A strong base (e.g., OH⁻) removes an α-hydrogen from the 4'-fluoroacetophenone to form a resonance-stabilized enolate.

  • The enolate acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde.

  • The resulting alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone.

  • This β-hydroxy ketone undergoes base-catalyzed dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, which is the this compound.

Q3: Can I use a different catalyst besides NaOH or KOH?

A3: Yes, while NaOH and KOH are the most common, other catalysts have been reported for Claisen-Schmidt condensations. These include other bases like Ba(OH)₂, and Lewis acids such as AlCl₃, BF₃, and RuCl₃.[7] The choice of catalyst can influence the reaction rate and yield, and may require optimization.[7]

Q4: How does the fluorine substituent affect the synthesis?

A4: The electron-withdrawing nature of the fluorine atom on the acetophenone (B1666503) ring can make the α-hydrogens slightly more acidic, which can facilitate the initial deprotonation step in a base-catalyzed reaction.

Quantitative Data on this compound Synthesis

The following table summarizes reported yields for the synthesis of this compound and related derivatives under various conditions.

Reactant 1Reactant 2Catalyst/SolventReaction ConditionsYield (%)Reference
4-fluoro-3-methyl acetophenone2,4,6-trifluorobenzaldehydeNaOH / EthanolStirred at ambient temperature75.68%[10]
4-fluoro-3-methyl acetophenone2,3-dimethoxybenzaldehydeNaOH / EthanolStirred at ambient temperature80.00%[10]
4,4'-difluoro chalconeUreaSodium ethoxide / EthanolRefluxed for 18 h54%[4]
4,4'-difluoro chalconeEthyl cyanoacetate (B8463686) & Ammonium acetateEthanolRefluxed for 8 h68%[4]
4,4'-difluoro chalconeThioureaEthanolic KOHRefluxed for 22 h51%[4]
4,4'-difluoro chalconeAcetylacetone10% NaOH / EthanolRefluxed for 6 h68%[4]
4,4'-difluoro chalconeAmmonium acetateGlacial acetic acidRefluxed for 6 h56%[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol is based on the general principles of the Claisen-Schmidt condensation.

Materials:

  • 4'-Fluoroacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 4'-fluoroacetophenone and benzaldehyde in ethanol.[3]

  • In a separate container, prepare a solution of NaOH or KOH in the chosen solvent.

  • Slowly add the basic solution to the flask containing the ketone and aldehyde with continuous stirring at room temperature.[3][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.[3][10]

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Pour the reaction mixture into cold water and acidify with dilute HCl until the pH is neutral.[3]

  • A solid precipitate of crude this compound should form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification r1 4'-Fluoroacetophenone mix Mix Reactants & Catalyst r1->mix r2 Benzaldehyde r2->mix r3 NaOH/KOH in Ethanol r3->mix stir Stir at Room Temp. mix->stir monitor Monitor with TLC stir->monitor acidify Acidify with HCl monitor->acidify precipitate Precipitation acidify->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed c1 Suboptimal Conditions? start->c1 c2 Poor Reagent Quality? start->c2 c3 Side Reactions Occurring? start->c3 s1 Optimize Temp., Time, Catalyst Conc. c1->s1 Yes s2 Use Fresh/Pure Reagents c2->s2 Yes s3 Alter Reagent Addition Order c3->s3 Yes end end s1->end Improved Yield s2->end s3->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 4'-Fluorochalcone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological research?

A1: this compound is a synthetic compound belonging to the chalcone (B49325) family, which are precursors to flavonoids.[1][2] Its structure features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, with a fluorine atom that can enhance its biological activity and reactivity.[3][4] It is investigated for a range of potential therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making it a subject of interest in drug discovery and biological research.[3][4][5]

Q2: What are the primary challenges when working with this compound in biological assays?

A2: The main challenge is its low aqueous solubility.[6] this compound is a hydrophobic molecule, which makes it difficult to dissolve in aqueous buffers and cell culture media. This poor solubility can lead to compound precipitation, which in turn can cause inaccurate and unreliable experimental results.[7][8]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for biological assays.[1][2] It is capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[9]

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% to 0.5% (v/v).[1][9] However, the tolerance to DMSO can be highly cell-line specific. It is crucial to perform a vehicle control experiment to determine the maximum acceptable DMSO concentration for your particular cell line.[1]

Q5: My this compound precipitates out of the stock solution upon freeze-thaw cycles. What should I do?

A5: Cloudiness in your stock solution indicates that the compound has precipitated. Do not use the stock in this state. You can attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating. If it does not fully redissolve, it is best to prepare a fresh stock solution. To avoid this issue, it is recommended to store stock solutions in small, single-use aliquots.[2]

Troubleshooting Guide: Overcoming Solubility Issues

Problem: this compound precipitates when diluted from a DMSO stock solution into an aqueous assay buffer or cell culture medium.

This is a common problem due to the hydrophobic nature of the compound. Here are several strategies to address this issue, ranging from simple procedural changes to the use of solubilizing agents.

Solution 1: Optimization of Dilution Protocol

A sudden change in solvent polarity is a primary reason for precipitation. A stepwise dilution can mitigate this.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay medium. This gradual decrease in DMSO concentration helps to keep the compound in solution.[1]

  • Pre-warming the Medium: Gently warm the assay medium to 37°C before adding the this compound stock solution. This can sometimes improve solubility.[1]

  • Rapid Mixing: Add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that are prone to precipitation.[1]

  • Sonication: Briefly sonicating the final diluted solution in a water bath sonicator can help break up small precipitates and re-dissolve the compound.[1]

Solution 2: Use of Solubilizing Agents

If optimizing the dilution protocol is insufficient, incorporating a solubilizing agent can be effective.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[10] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in aqueous solutions.[10][11][12] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and have reduced toxicity.[11]

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

  • Prepare a Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Complex Formation:

    • Method 1 (Direct Dissolution): Add the this compound DMSO stock solution directly to the HP-β-CD solution.

    • Method 2 (Evaporation and Reconstitution): Add the this compound DMSO stock to an empty sterile tube. Evaporate the DMSO under a stream of nitrogen. Add the HP-β-CD solution to the dried compound and vortex or sonicate until dissolved.

  • Equilibration: Allow the mixture to equilibrate, sometimes with gentle agitation, to ensure complex formation.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.

  • Assay Dilution: Further dilute the complexed this compound solution in the assay medium as needed.

Encapsulating this compound into nanoparticles can significantly improve its solubility and stability in aqueous media.[13] This approach can also enhance cellular uptake.[13][14]

Experimental Protocol: Preparation of a Chalcone-Loaded Nanoemulsion (Conceptual)

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant.

  • Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication to form a coarse emulsion.

  • Nanoemulsion Formation: Subject the coarse emulsion to high-energy emulsification methods (e.g., high-pressure homogenization or microfluidization) to reduce droplet size to the nanoscale.

  • Characterization: Characterize the nanoemulsion for particle size, zeta potential, and encapsulation efficiency.

  • Assay Application: The resulting nanoemulsion can then be diluted in the biological assay medium.

Data Presentation

Table 1: Solubility of a Representative Chalcone in Various Solvents
SolventApproximate SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)>50 mg/mLPrimary stock solutions[1]
Ethanol~30 mg/mLAlternative to DMSO[1]
Phosphate Buffered Saline (PBS)Very low; prone to precipitationNot recommended for working solutions without solubilizing agents[1]

Note: This data is for a similar compound, 4'-Bromochalcone, and serves as a general guide. Actual solubility of this compound may vary.

Table 2: Comparison of Solubilization Strategies
StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent mixture.Simple, widely used.Potential for solvent toxicity and off-target effects.[15][16]
Cyclodextrins Encapsulation of the hydrophobic drug in a hydrophilic shell.[10]Can significantly increase aqueous solubility, relatively benign vehicle.[11]May not be suitable for all compounds; potential for cholesterol interaction with natural cyclodextrins.[11]
Nanoparticles Encapsulation in a carrier system.[13]Enhances solubility and stability; can improve cellular uptake and prolong circulation time.[13][14]More complex preparation and characterization required.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound Precipitation Observed dilution Optimize Dilution Protocol (Serial Dilution, Warming, Mixing) start->dilution check1 Precipitation Resolved? dilution->check1 solubilizer Incorporate a Solubilizing Agent check1->solubilizer No end_success Proceed with Biological Assay check1->end_success Yes cyclo Use Cyclodextrins (e.g., HP-β-CD) solubilizer->cyclo nano Use Nanoparticle Formulation solubilizer->nano check2 Precipitation Resolved? cyclo->check2 nano->check2 check2->end_success Yes end_fail Re-evaluate Compound/Assay Consider alternative compound or assay conditions check2->end_fail No

Caption: Troubleshooting workflow for addressing this compound precipitation.

G Cyclodextrin-Mediated Solubilization cluster_0 Insoluble State cluster_2 Soluble State chalcone This compound (Hydrophobic) complex Inclusion Complex (Soluble in Aqueous Solution) chalcone->complex water Aqueous Solution (e.g., Assay Buffer) cyclodextrin Cyclodextrin {Hydrophobic Cavity | Hydrophilic Exterior} cyclodextrin->complex

Caption: Mechanism of this compound solubilization by cyclodextrin inclusion.

References

Troubleshooting common problems in 4'-Fluorochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4'-Fluorochalcone.

Troubleshooting Guides

This section addresses common challenges encountered during the Claisen-Schmidt condensation for the synthesis of this compound, offering solutions in a user-friendly question-and-answer format.

Problem: Low or No Product Yield

Q1: I am experiencing a very low yield or no formation of my target this compound. What are the potential reasons, and how can I enhance the yield?

A1: A low or non-existent yield in a Claisen-Schmidt condensation can stem from several factors:

  • Inactive Catalyst: The base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), can lose its activity over time due to the absorption of moisture and carbon dioxide from the atmosphere.

    • Solution: It is advisable to use a fresh batch of the base or prepare a new solution. Ensure that the container holding the base is always securely sealed.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The reaction is considered complete when the spots corresponding to the starting materials (4'-fluoroacetophenone and benzaldehyde) are no longer visible. The duration of the reaction can vary from a few hours to overnight.[1]

  • Suboptimal Temperature: The reaction rate might be too slow at ambient temperature.

    • Solution: A gentle increase in temperature to 40-50°C can accelerate the reaction. However, it is crucial to avoid excessive heat, as this can encourage the formation of side products.[1]

  • Purity of Reactants: The presence of impurities in the starting materials can impede the reaction. Benzaldehyde (B42025), for instance, can oxidize to benzoic acid, which can inhibit the condensation.

  • Poor Solubility: If the reactants are not completely dissolved in the solvent, the reaction will be inefficient and incomplete.

    • Solution: Make sure that the reactants are fully dissolved in the chosen solvent (e.g., ethanol) before introducing the catalyst. Gentle warming can be used to aid dissolution.

Problem: Formation of Side Products and Purification Difficulties

Q2: My crude product displays multiple spots on a TLC plate, making purification challenging. What are the common side reactions, and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in the Claisen-Schmidt condensation. The most probable side reactions and strategies to mitigate them are as follows:

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehyde, which does not have α-hydrogens, can undergo a disproportionation reaction to produce benzyl (B1604629) alcohol and benzoic acid.

    • Solution: This side reaction is more likely to occur at high concentrations of a strong base. It is recommended to use a moderate concentration of the base and to add it gradually to the reaction mixture. Keeping the reaction temperature low can also be beneficial.

  • Michael Addition: The enolate of 4'-fluoroacetophenone can undergo a Michael addition to the α,β-unsaturated carbonyl system of the newly formed this compound.

    • Solution: To control this side reaction, use stoichiometric amounts of the reactants and maintain a lower reaction temperature.

  • Self-Condensation of Ketone: Two molecules of 4'-fluoroacetophenone can react with each other in an aldol (B89426) condensation.

    • Solution: To minimize self-condensation, add the 4'-fluoroacetophenone solution slowly to the mixture of benzaldehyde and the base. This keeps the instantaneous concentration of the ketone low.

Problem: Oily Product or Crystallization Failure

Q3: My final product is an oil and fails to crystallize, or the crystallization process is exceedingly slow. What steps should I take?

A3: The formation of an oily product or difficulties in crystallization are often indicative of the presence of impurities or residual solvent.

  • Incomplete Precipitation: The product may not fully precipitate out of the solution when water is added during the work-up.

    • Solution: To maximize precipitation, ensure that the solution is thoroughly cooled in an ice bath. Inducing crystallization by scratching the inner surface of the flask with a glass rod can also be effective.

  • Presence of Impurities: The formation of side products can introduce impurities that hinder crystallization.

    • Solution: If recrystallization from a single solvent like ethanol (B145695) proves ineffective, a mixed solvent system (for example, ethanol/water or hexane (B92381)/ethyl acetate) can be attempted. If the product persists as an oil, purification by column chromatography is a more suitable alternative.

  • Residual Solvent: Even trace amounts of residual solvent can prevent a product from solidifying.

    • Solution: After filtration, it is important to ensure that the product is thoroughly dried under a vacuum.

Frequently Asked Questions (FAQs)

Q4: Which base is more suitable for the synthesis of this compound, NaOH or KOH?

A4: Both NaOH and KOH are effective catalysts for the Claisen-Schmidt condensation. However, some studies on chalcone (B49325) synthesis suggest that KOH may lead to higher yields and purer products.[1]

Q5: What are the optimal reaction temperature and time for the synthesis of this compound?

A5: Many chalcone syntheses are effectively conducted at room temperature (20-25°C), which helps to reduce the formation of side products.[1] The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC to determine when it is complete.[1] If the reaction proceeds slowly, gentle heating to 40-50°C can be applied.[1]

Q6: What is a suitable recrystallization solvent for this compound?

A6: 95% Ethanol is a commonly used and effective solvent for the recrystallization of a broad range of chalcones. Methanol can also be used as an alternative. For certain chalcones, a mixed solvent system such as hexane/ethyl acetate (B1210297) or ethanol/water may be beneficial.

Q7: How can I effectively monitor the progress of the reaction?

A7: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for chalcones is a mixture of hexane and ethyl acetate. The reaction mixture should be spotted on a TLC plate alongside the starting materials (4'-fluoroacetophenone and benzaldehyde). The reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of chalcones.[2]

Materials:

  • 4'-Fluoroacetophenone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask for vacuum filtration

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (1.38 g, 0.01 mol) in 20 mL of 95% ethanol.

  • To this solution, add benzaldehyde (1.06 g, 0.01 mol).

  • In a separate beaker, prepare a 40% (w/v) aqueous solution of NaOH or KOH.

  • While stirring the solution of the carbonyl compounds at room temperature, add the base solution dropwise.

  • Continue to stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion of the reaction, as indicated by TLC, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the excess base by adding dilute HCl to the mixture. This will cause the formation of a yellow solid precipitate of this compound.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water until the filtrate is neutral to litmus (B1172312) paper.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude this compound from hot ethanol.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to completely dissolve the solid. Keep the flask on a hot plate to maintain the solution's temperature.

  • If the solution has a noticeable color, a small amount of activated charcoal can be added to decolorize it.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure this compound should begin to form.

  • To maximize the yield of the crystals, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

  • The purity of the final product can be assessed by determining its melting point and by using spectroscopic methods such as IR and NMR.

Data Presentation

Table 1: General Comparison of Reaction Conditions for Chalcone Synthesis
CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
NaOHEthanolRoom Temp.2-3 hours58-89[1]
KOHEthanolRefluxVariesUp to 100 (conversion)[1]
NaOH (solid)None (Grinding)Ambient10 minutesHigh[1]
Various BasesWater with SurfactantRoom Temp.24 hours56-70[1]

Note: The data in this table is generalized for chalcone synthesis and is intended to serve as a guideline for optimizing the synthesis of this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Dissolve 4'-Fluoroacetophenone and Benzaldehyde in Ethanol catalyst 2. Add NaOH or KOH solution dropwise at Room Temperature reactants->catalyst reaction 3. Stir and Monitor by TLC (2-4h) catalyst->reaction precipitation 4. Pour into Ice-Water and Acidify with HCl reaction->precipitation filtration 5. Filter Crude Product precipitation->filtration washing 6. Wash with Cold Water filtration->washing drying 7. Dry Crude Product washing->drying recrystallization 8. Recrystallize from Hot Ethanol drying->recrystallization crystal_collection 9. Collect Pure Crystals by Filtration recrystallization->crystal_collection final_drying 10. Dry Purified Product crystal_collection->final_drying

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low or No Yield check_catalyst Is the base catalyst fresh? start->check_catalyst check_reactants Are the reactants pure? check_catalyst->check_reactants Yes solution_catalyst Use fresh NaOH/KOH check_catalyst->solution_catalyst No check_time_temp Are reaction time and temperature adequate? check_reactants->check_time_temp Yes solution_reactants Purify/distill reactants check_reactants->solution_reactants No check_tlc Monitor reaction by TLC check_time_temp->check_tlc Yes solution_time_temp Increase reaction time or gently heat (40-50°C) check_time_temp->solution_time_temp No solution_tlc Ensure disappearance of starting materials check_tlc->solution_tlc

Caption: Troubleshooting logic for low yield in this compound synthesis.

claisen_schmidt_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone 4'-Fluoroacetophenone enolate Enolate Ion ketone->enolate OH- aldehyde Benzaldehyde enolate->aldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol H2O chalcone This compound aldol->chalcone -H2O

Caption: Simplified mechanism of the Claisen-Schmidt condensation for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Claisen-Schmidt Condensation of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4'-Fluorochalcone via the Claisen-Schmidt condensation. This resource is intended for researchers, scientists, and drug development professionals to enhance reaction yields, minimize side products, and ensure the synthesis of high-purity this compound, a valuable building block in pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation for synthesizing this compound?

A1: The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation reaction. In the synthesis of this compound, it involves the reaction between 4-fluoroacetophenone and benzaldehyde (B42025) in the presence of a base or acid catalyst. The base abstracts an acidic α-hydrogen from 4-fluoroacetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, this compound.

Q2: What are the most common catalysts used for this reaction, and what are their advantages and disadvantages?

A2: The most common catalysts are strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). Base-catalyzed reactions are generally preferred as they often result in higher yields compared to acid-catalyzed reactions. Acid catalysts, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can also be used, but they may lead to lower yields and an increased likelihood of side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (4-fluoroacetophenone and benzaldehyde), you can observe the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant disappears.

Q4: My final product is an oil instead of a solid. What should I do?

A4: The formation of an oily product can be due to impurities or the presence of a low-melting point eutectic mixture. To induce crystallization, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound. If the product remains oily, purification by column chromatography is recommended.

Q5: What is a "green" or solvent-free approach to synthesizing this compound?

A5: A green synthesis approach involves performing the Claisen-Schmidt condensation without a solvent. This is typically achieved by grinding the solid reactants (4-fluoroacetophenone, benzaldehyde, and a solid base like NaOH or KOH) together in a mortar and pestle. This method is environmentally friendly, often requires shorter reaction times, and can lead to high product yields.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Catalyst Ensure the base (e.g., NaOH, KOH) is fresh and has not been exposed to atmospheric CO₂ for extended periods. Prepare a fresh solution of the base before starting the reaction.
Poor Quality Starting Materials Verify the purity of 4-fluoroacetophenone and benzaldehyde. Impurities can inhibit the reaction or lead to side products. Use freshly distilled benzaldehyde if it has been stored for a long time.
Insufficient Reaction Time Monitor the reaction progress using TLC. Some Claisen-Schmidt condensations can be slow and may require several hours to reach completion.
Suboptimal Reaction Temperature While many reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Incorrect Stoichiometry Ensure the molar ratios of the reactants and catalyst are correct. A 1:1 molar ratio of the ketone and aldehyde is typically used, with a slight excess of the aldehyde sometimes employed to ensure complete consumption of the ketone.

Problem 2: Formation of Significant Side Products

Side Product Cause Prevention and Mitigation
Self-condensation of 4-fluoroacetophenone The enolate of 4-fluoroacetophenone reacts with another molecule of the ketone instead of benzaldehyde.Slowly add the 4-fluoroacetophenone to a mixture of benzaldehyde and the base catalyst. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic benzaldehyde.
Cannizzaro Reaction of Benzaldehyde In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.Use a moderate concentration of the base, maintain a lower reaction temperature, and add the base slowly to the reaction mixture.
Michael Addition Product The enolate of 4-fluoroacetophenone can add to the α,β-unsaturated carbonyl of the newly formed this compound.Use stoichiometric amounts of the reactants and maintain a lower reaction temperature to control this side reaction.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Catalyst on the Yield of a Fluorinated Chalcone Analogue

Reaction: 4-methoxyacetophenone and 4-fluorobenzaldehyde (B137897) in the presence of various catalysts.

CatalystCatalyst Concentration (mol%)Reaction Time (min)Yield (%)
NaOH1012085
KOH1012088
Na₂CO₃1018075
Piperidine2024060

Table 2: Effect of Solvent on the Yield of a Fluorinated Chalcone Analogue

Reaction: 4-chloroacetophenone and 4-fluorobenzaldehyde with NaOH catalyst.

SolventReaction Time (h)Yield (%)
Ethanol (B145695)492
Methanol488
Tetrahydrofuran (THF)675
Dichloromethane (DCM)855
Water1240

Table 3: Effect of Temperature and Reaction Time on the Yield of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one [2][3]

Temperature (°C)Reaction Time (min)Average Yield (%)
2012085 ± 2
3012085 ± 2
4012085 ± 2
5012085 ± 2
6012085 ± 2

Note: In this specific study, the yield was not significantly affected by temperature in the range tested.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound in Ethanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using sodium hydroxide as a catalyst and ethanol as the solvent.

Materials:

  • 4-Fluoroacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel) and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in a minimal amount of 95% ethanol with stirring.

  • To this solution, add benzaldehyde (1 equivalent).

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred mixture of the ketone and aldehyde at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent).

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute HCl until it is neutral (pH ~7).

  • A yellow precipitate of crude this compound should form.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water to remove any remaining base and salts.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a minimal amount of hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly to obtain the final product.

Protocol 2: Solvent-Free Synthesis of this compound

This protocol offers an environmentally friendly alternative to the conventional method.

Materials:

  • 4-Fluoroacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (solid pellets or powder)

  • Mortar and pestle

  • Deionized water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware for workup

Procedure:

  • In a mortar, combine 4-fluoroacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid NaOH (1.2 equivalents).

  • Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will likely become a paste and may solidify.

  • Monitor the reaction progress by taking a small sample for TLC analysis.

  • Once the reaction is complete, add cold water to the mortar and triturate the solid.

  • Transfer the slurry to a beaker and neutralize with dilute HCl.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

  • Dry the purified product and calculate the yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (4-Fluoroacetophenone, Benzaldehyde) mix Mix Reactants and Solvent prep_reactants->mix prep_catalyst Prepare Catalyst (e.g., 10% NaOH solution) add_catalyst Add Catalyst Dropwise prep_catalyst->add_catalyst mix->add_catalyst stir Stir at Controlled Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitate in Ice Water monitor->precipitate Reaction Complete neutralize Neutralize with Dilute HCl precipitate->neutralize filter_wash Filter and Wash Crude Product neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Purified Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_catalyst Check Catalyst Activity & Concentration start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions purify_reactants Purify/Distill Reactants check_reactants->purify_reactants fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time (monitor by TLC) check_conditions->optimize_time change_solvent Change Solvent check_conditions->change_solvent end_node Improved Yield & Purity purify_reactants->end_node fresh_catalyst->end_node optimize_temp->end_node optimize_time->end_node change_solvent->end_node

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: High-Purity 4'-Fluorochalcone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 4'-Fluorochalcone. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient if the crude product is relatively clean. For mixtures with significant impurities or unreacted starting materials, column chromatography is recommended for optimal separation.

Q2: What are the typical impurities found in crude this compound synthesized via Claisen-Schmidt condensation?

A2: Common impurities include unreacted starting materials such as 4'-fluoroacetophenone (B120862) and benzaldehyde. Additionally, side products from self-condensation of the acetophenone (B1666503) or other base-catalyzed side reactions may be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis and to confirm high purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation and can also reveal the presence of impurities.[3][4] A sharp melting point close to the literature value is also a good indicator of high purity.

Q4: My purified this compound is a pale yellow crystalline solid. Is this the expected appearance?

A4: Yes, high-purity this compound is typically described as a pale yellow to light orange crystalline solid.[1]

Q5: What is the expected melting point for high-purity this compound?

A5: The reported melting point for this compound varies slightly between sources but is generally in the range of 76-91°C.[1][4] A sharp melting point within this range is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The solubility of the compound at the boiling point of the solvent is too high, or the solution is cooling too rapidly, leading to separation as a supersaturated oil rather than a crystalline solid. Impurities can also inhibit crystallization.

  • Solution:

    • Re-heat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seed Crystals: If available, add a single, pure crystal of this compound to the cooled solution to induce crystallization.

    • Change Solvent System: Consider using a different solvent or a mixed solvent system (e.g., ethanol (B145695)/water). Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[5]

Problem: The yield of my recrystallized this compound is very low.

  • Cause:

    • Using too much solvent during dissolution.

    • Premature crystallization during hot filtration (if performed).

    • Incomplete crystallization due to insufficient cooling time.

    • Washing the crystals with a solvent that is not ice-cold.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[6]

    • Pre-heat Funnel: If performing a hot filtration, use a pre-heated funnel to prevent the product from crystallizing on the filter paper.

    • Sufficient Cooling: Ensure the flask is thoroughly cooled in an ice bath for an extended period (e.g., 30 minutes or more) to maximize crystal formation.[6]

    • Ice-Cold Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography Issues

Problem: I am getting poor separation between this compound and an impurity on the TLC plate and the column.

  • Cause: The polarity of the eluent is not optimal for the separation.

  • Solution:

    • Adjust Solvent Ratio: Systematically vary the ratio of your solvents (e.g., hexane (B92381) and ethyl acetate) and check the separation on a TLC plate. The ideal eluent should give the this compound an Rf value of approximately 0.25-0.35 and maximize the separation from the impurity.[7]

    • Try a Different Solvent System: If adjusting the ratio is not effective, try a different solvent system. For example, you could substitute ethyl acetate (B1210297) with dichloromethane (B109758) or use a petroleum ether/acetone system.

Problem: My this compound product is not eluting from the column.

  • Cause: The eluent is too non-polar to move the compound down the silica (B1680970) gel column.

  • Solution:

    • Gradually Increase Polarity: Slowly and incrementally increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the percentage of ethyl acetate.

    • Flush with a Polar Solvent: If the compound is still not eluting, you can try flushing the column with a more polar solvent like pure ethyl acetate or even a small percentage of methanol (B129727) in ethyl acetate, but be aware that this may also elute other polar impurities.

Data Presentation

Table 1: Recommended Solvents for Purification of this compound

Purification MethodSolvent SystemPurity Achieved (Typical)Reference
RecrystallizationEthanol (95%)>98%[5]
Ethanol/Water>98%[5]
Column ChromatographyHexane / Ethyl Acetate>99% (HPLC)[8]
Petroleum Ether / Acetone>99% (HPLC)[9]

Table 2: Analytical Data for High-Purity this compound

Analytical MethodParameterTypical ValueReference
Melting Point76-91 °C[1][4]
HPLCPurity>98%[2][10]
GCPurity>98%[1]
¹H NMR (CDCl₃)Chemical Shifts (δ)Peaks corresponding to aromatic and vinylic protons[3]
¹³C NMR (CDCl₃)Chemical Shifts (δ)Peaks corresponding to carbonyl, vinylic, and aromatic carbons[4]
¹⁹F NMRChemical Shift (δ)A single peak corresponding to the fluorine atom[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the crystals in a desiccator or under vacuum to obtain pure this compound.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Recrystallization_Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_yield Troubleshooting Low Yield start Start Recrystallization oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Re-heat & Add More Solvent oiling_out->reheat Yes success High-Purity Crystals low_yield->success No min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes failure Consider Column Chromatography slow_cool Cool Slowly reheat->slow_cool scratch Scratch Flask / Add Seed Crystal slow_cool->scratch change_solvent_oil Change Solvent System scratch->change_solvent_oil change_solvent_oil->low_yield change_solvent_oil->failure preheat_funnel Pre-heat Funnel (if filtering hot) min_solvent->preheat_funnel cool_thoroughly Cool Thoroughly in Ice Bath preheat_funnel->cool_thoroughly cool_thoroughly->success Column_Chromatography_Workflow start Crude this compound tlc 1. TLC Analysis (Determine Eluent) start->tlc pack 2. Pack Silica Gel Column tlc->pack load 3. Load Crude Product pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end High-Purity this compound evaporate->end

References

Technical Support Center: Stability Testing and Degradation Pathways of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability testing and potential degradation pathways of 4'-Fluorochalcone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic organic compound belonging to the chalcone (B49325) family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The fluorine atom on one of the rings can significantly influence its physicochemical and biological properties. Stability testing is crucial as degradation can lead to loss of potency, formation of toxic byproducts, and altered bioavailability, impacting its potential as a therapeutic agent.

Q2: Under what conditions is this compound expected to be unstable?

A2: Based on studies of chalcones, this compound is likely to be stable under thermal and humidity stress. However, it is expected to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions. The α,β-unsaturated ketone moiety is the most reactive part of the molecule and is susceptible to chemical reactions under these stress conditions.[1]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways for chalcones, and likely for this compound, include:

  • Cis-Trans Isomerization: Exposure to light can induce the isomerization of the thermodynamically more stable trans-isomer to the cis-isomer.[2]

  • Hydrolysis: Under acidic or basic conditions, the chalcone can undergo cleavage of the α,β-unsaturated system, potentially yielding 4-fluoroacetophenone and benzaldehyde.

  • Oxidation: Oxidative stress, for example from hydrogen peroxide, can lead to the formation of epoxides across the double bond or cleavage of the molecule.

  • Cyclization: Under certain conditions, particularly with hydroxyl-substituted chalcones, intramolecular cyclization to form flavanones can occur. While this compound lacks a hydroxyl group for typical flavanone (B1672756) formation, other cyclization reactions might be possible under specific stress conditions.

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom is an electron-withdrawing group which can increase the metabolic stability and lipophilicity of the molecule.[3][4] Its presence can influence the electron density of the aromatic ring and the α,β-unsaturated system, potentially affecting the rates and pathways of degradation compared to non-fluorinated chalcones. For instance, it may make the aromatic ring less susceptible to electrophilic attack.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause Suggested Solution
Variable or irreproducible results in stability studies. Inconsistent experimental conditions (temperature, pH, light exposure).Strictly control all experimental parameters. Use a calibrated oven, pH meter, and a photostability chamber. Ensure consistent light exposure for all samples in photostability studies.
Purity of the this compound starting material.Verify the purity of your this compound sample using a validated analytical method like HPLC before initiating stability studies.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. A target degradation of 5-20% is generally recommended.[5]
The molecule is intrinsically stable under the tested conditions.If no degradation is observed under reasonably stressed conditions, the molecule can be considered stable under those specific conditions. Document the conditions tested.
Multiple unexpected peaks in the HPLC chromatogram. Formation of multiple degradation products or secondary degradation.Optimize the HPLC method to achieve better separation of all peaks. Use a gradient elution and a high-resolution column. Identify the major degradation products using techniques like LC-MS to understand the degradation pathway.
Sample precipitation.Chalcones can have poor aqueous solubility. Ensure the sample remains dissolved throughout the experiment. A co-solvent might be necessary, but its potential to interfere with the degradation process should be evaluated.
Difficulty in identifying degradation products. Insufficient concentration of degradation products for characterization.Concentrate the degraded sample or perform preparative HPLC to isolate the degradation products for structural elucidation by techniques like NMR and Mass Spectrometry.
Lack of appropriate analytical standards for degradation products.Synthesize potential degradation products based on predicted pathways to use as reference standards for identification.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on this compound are provided below. A stability-indicating HPLC method should be developed and validated to analyze the samples from these studies.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of chalcones and their degradation products.

Parameter Recommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at the λmax of this compound (e.g., around 310 nm). A photodiode array (PDA) detector is recommended to monitor for peak purity.
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Forced Degradation Protocols

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Condition Protocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before injection.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period. Neutralize with 0.1 M HCl and dilute with the mobile phase before analysis.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration, protected from light. Dilute with the mobile phase for analysis.
Thermal Degradation Expose the solid this compound to dry heat in a controlled oven (e.g., 60-80°C) for a defined period. Also, test the stability of a solution of the compound in a suitable solvent under the same thermal stress.
Photolytic Degradation Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

Data Presentation

Summarize the quantitative results from the forced degradation studies in a table for easy comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of this compoundNo. of Degradation ProductsRRT of Major Degradation Products
Acid Hydrolysis0.1 M HCl2480
Base Hydrolysis0.1 M NaOH860
Oxidation3% H₂O₂24RT
Thermal (Solid)Dry Heat4880
Thermal (Solution)In Methanol4880
PhotolyticUV/Vis Light-RT

RRT = Relative Retention Time with respect to the this compound peak.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If degradation observed pathway Elucidate Degradation Pathways lcms->pathway report Generate Stability Report pathway->report

Caption: Workflow for forced degradation studies of this compound.

Predicted Degradation Pathways of this compound

G cluster_main This compound cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation chalcone This compound (trans-isomer) cis_chalcone cis-4'-Fluorochalcone chalcone->cis_chalcone Light (UV/Vis) fluoroacetophenone 4-Fluoroacetophenone chalcone->fluoroacetophenone H+/OH-, H2O benzaldehyde Benzaldehyde chalcone->benzaldehyde H+/OH-, H2O epoxide Chalcone Epoxide chalcone->epoxide [O] benzoic_acid Benzoic Acid epoxide->benzoic_acid Further Oxidation fluoro_benzoic_acid 4-Fluorobenzoic Acid epoxide->fluoro_benzoic_acid Further Oxidation

References

How to minimize side product formation in 4'-Fluorochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 4'-Fluorochalcone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This is a base-catalyzed reaction between 4'-fluoroacetophenone (B120862) and benzaldehyde (B42025). The reaction involves the formation of an enolate from 4'-fluoroacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, this compound.

Q2: What are the most common side products in this compound synthesis?

Several side reactions can occur during the Claisen-Schmidt condensation, leading to the formation of unwanted byproducts. The most common side products include:

  • Michael Adduct: The enolate of 4'-fluoroacetophenone can add to the α,β-unsaturated carbonyl of the newly formed this compound in a conjugate addition reaction.

  • Self-Condensation Product of 4'-fluoroacetophenone: Two molecules of 4'-fluoroacetophenone can react with each other in an aldol (B89426) condensation reaction.

  • Cannizzaro Reaction Products: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to yield benzyl (B1604629) alcohol and benzoic acid.[1]

Q3: How does the fluorine substituent at the 4'-position influence the reaction?

The fluorine atom is an electron-withdrawing group, which can increase the acidity of the α-protons of the 4'-fluoroacetophenone. This can facilitate the formation of the enolate, potentially increasing the reaction rate. However, the electron-withdrawing nature of the fluorine can also influence the reactivity of the carbonyl group and the stability of intermediates, which may affect the propensity for side reactions.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (4'-fluoroacetophenone and benzaldehyde) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the limiting reactant is no longer visible on the TLC plate.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Extend the reaction time and continue to monitor by TLC.- Consider a moderate increase in temperature, but be cautious as this may also promote side reactions.
Suboptimal catalyst concentration.- Ensure the base (e.g., NaOH, KOH) is fresh and of the correct concentration.- Titrate the base slowly to the reaction mixture.
Poor quality of starting materials.- Use freshly distilled benzaldehyde and pure 4'-fluoroacetophenone.
Formation of a White Precipitate (likely the Michael Adduct) High concentration of the 4'-fluoroacetophenone enolate.- Add the 4'-fluoroacetophenone slowly to a mixture of the benzaldehyde and the base.- Use a slight excess of benzaldehyde.
High reaction temperature.- Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reactants and for the initial phase of the reaction.
Presence of Benzyl Alcohol and Benzoic Acid in the Product Mixture Cannizzaro reaction of benzaldehyde is competing with the desired condensation.- Use a lower concentration of the base.- Add the base to the reaction mixture slowly and at a low temperature.- Ensure an efficient stirring to promote the reaction between the enolate and benzaldehyde.
Formation of a Viscous Oil or Tar-like Substance Polymerization or decomposition of starting materials or product.- Reduce the reaction temperature; perform the reaction in an ice bath.- Use a lower concentration of a strong base or consider a milder base.
Difficulty in Product Purification Presence of multiple side products with similar polarities.- Optimize the reaction conditions to minimize side product formation before attempting large-scale purification.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) for separation.
Product is oily and does not crystallize.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- If the product oils out during recrystallization, try a different solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis of this compound

This protocol is a general method for the Claisen-Schmidt condensation.

Materials:

  • 4'-Fluoroacetophenone

  • Benzaldehyde

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous solution)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-fluoroacetophenone (1 equivalent) in ethanol.

  • Add benzaldehyde (1 equivalent) to the solution and stir the mixture at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis of this compound

This method offers a greener alternative to the traditional solvent-based synthesis.

Materials:

  • 4'-Fluoroacetophenone

  • Benzaldehyde

  • Solid Sodium Hydroxide (NaOH) pellets or powder

  • Mortar and pestle

  • Deionized water

  • Ice

Procedure:

  • In a mortar, combine 4'-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent).

  • Add solid NaOH (1 equivalent) to the mixture.

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will likely become a paste or a solid mass.

  • After grinding, add cold water to the mortar and continue to triturate the solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any unreacted starting materials and NaOH.

  • Dry the crude product.

  • Recrystallize the crude this compound from ethanol to obtain the pure product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4'-fluoroacetophenone and benzaldehyde in ethanol cool Cool mixture in ice bath start->cool add_base Slowly add NaOH solution cool->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC stir->monitor quench Pour into ice water monitor->quench Reaction complete filter Filter precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the base-catalyzed synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products poor_reagents Poor Reagent Quality start->poor_reagents optimize_time_temp Optimize Time/ Temperature incomplete_rxn->optimize_time_temp control_reagent_addition Control Reagent Addition Order/Rate side_products->control_reagent_addition adjust_base Adjust Base Concentration/Type side_products->adjust_base purify_reagents Use Pure/ Fresh Reagents poor_reagents->purify_reagents end Successful Synthesis optimize_time_temp->end Improved Yield control_reagent_addition->end Minimized Side Products adjust_base->end Minimized Side Products purify_reagents->end Improved Yield

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of 4'-Fluorochalcone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the bioavailability of 4'-Fluorochalcone for in vivo studies.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during your research.

ProblemPotential Cause(s)Suggested Solution(s)
Low aqueous solubility of this compound. The inherent lipophilic nature of the chalcone (B49325) backbone.[1][2]1. Formulation Strategy: Develop nanoformulations such as nanoemulsions or solid dispersions to increase the surface area and dissolution rate.[1][3] 2. Chemical Modification: Synthesize a more soluble prodrug of this compound.[4][5] 3. Use of Solubilizing Agents: Employ co-solvents, surfactants, or cyclodextrins in the formulation.[2]
Poor permeability across intestinal epithelium in Caco-2 assays. 1. Efflux by P-glycoprotein (P-gp) or other ABC transporters.[1][6][7][8][9] 2. Low passive diffusion due to molecular properties.1. Co-administration with P-gp Inhibitors: Use known inhibitors like verapamil (B1683045) in your in vitro assays to confirm P-gp mediated efflux.[1] 2. Chemical Modification: Synthesize this compound derivatives that are not substrates for or are inhibitors of P-gp.[1][7] 3. Formulation Approach: Utilize nanoformulations that may be taken up by alternative absorption pathways, bypassing efflux transporters.[1]
High first-pass metabolism observed in in vivo studies. Metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestine.[1][10]1. Chemical Modification: Design and synthesize this compound analogues with modifications at metabolically labile sites to block enzymatic action. 2. Co-administration with CYP Inhibitors: While not a long-term strategy for drug development, this can be used in preclinical studies to understand the metabolic pathways involved.[1]
Inconsistent or low oral bioavailability in animal models. A combination of poor solubility, low permeability, and high first-pass metabolism.[1][6][11]1. Integrated Approach: Combine formulation strategies (e.g., nanoemulsions) with chemical modifications (e.g., prodrugs) to overcome multiple barriers simultaneously.[1] 2. Pharmacokinetic Modeling: Use in vitro data (solubility, permeability, metabolism) to build a pharmacokinetic model to predict in vivo behavior and guide formulation and chemical modification strategies.
Difficulty in achieving desired encapsulation efficiency in nanoformulations. 1. Incompatible oil phase or surfactant system. 2. Suboptimal processing parameters (e.g., sonication time, homogenization speed).1. Systematic Screening: Screen a variety of oils, surfactants, and co-surfactants to find the most compatible system for this compound. 2. Process Optimization: Systematically vary processing parameters to optimize the nanoformulation process. A study on a chalcone nanoemulsion found that a combined ultrasound and high-speed homogenization technique yielded stable nanoparticles with high encapsulation efficiency.[12]
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. This compound is highly soluble in DMSO but insoluble in water. Dilution into an aqueous environment causes it to precipitate.[2]Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <1%) while ensuring the compound remains dissolved. Perform preliminary tests to determine the maximum tolerable DMSO concentration for your specific experiment and cell type.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

A1: The primary barriers are its low aqueous solubility, poor intestinal permeability (potentially due to efflux by transporters like P-glycoprotein), and extensive first-pass metabolism by cytochrome P450 enzymes.[1][6][11]

Q2: How can nanoformulations improve the bioavailability of this compound?

A2: Nanoformulations, such as nanoemulsions and nanocrystals, can significantly enhance the bioavailability of chalcones by:

  • Increasing the surface area for dissolution: This leads to a faster dissolution rate and a higher concentration of the drug in the gastrointestinal fluids.[1][13]

  • Improving solubility: Encapsulating the lipophilic chalcone in a carrier system can improve its apparent solubility.[1]

  • Enhancing permeability: Some nanoformulations can be absorbed through lymphatic pathways, bypassing the portal circulation and reducing first-pass metabolism. They can also inhibit efflux pumps.[1]

  • Protecting the drug from degradation: The carrier can protect the chalcone from enzymatic degradation in the gut.[1]

Q3: What is P-glycoprotein (P-gp) and how does it affect this compound's bioavailability?

A3: P-glycoprotein is an efflux transporter protein found in the cell membranes of various tissues, including the intestinal epithelium.[1][7][8][9] It actively pumps a wide range of substrates, including some chalcones, out of the cells and back into the intestinal lumen, thereby reducing their absorption and bioavailability.[1][6][9] Many chalcone derivatives have been investigated as P-gp inhibitors to overcome multidrug resistance in cancer, a principle that can be applied to improving their own bioavailability.[1][7]

Q4: How do cytochrome P450 (CYP) enzymes impact the bioavailability of this compound?

A4: CYP enzymes, primarily in the liver and small intestine, are responsible for the metabolism of many drugs, including chalcones.[1] This "first-pass metabolism" can significantly reduce the amount of active this compound that reaches systemic circulation. Some chalcones have been shown to also inhibit CYP enzymes, which can be a strategy to explore.

Q5: What is a prodrug approach and how can it be applied to this compound?

A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[14][4][5] For this compound, a prodrug could be synthesized by adding a hydrophilic moiety (e.g., phosphate, amino acid) to the structure. This can significantly increase its aqueous solubility. Once absorbed, enzymes in the body would cleave off the promoiety, releasing the active this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing the bioavailability of chalcones and other poorly soluble flavonoids. While specific data for this compound is limited, these tables provide a reference for the potential improvements that can be achieved with different formulation strategies.

Table 1: Enhancement of Solubility and Bioavailability of Chalcones and Flavonoids using Different Formulation Strategies

CompoundFormulation StrategyKey FindingsReference
Biochanin AMixed micelles (Pluronic F127 and Plasdone S630)Solubility in water increased to 5.0 mg/mL. 2.16-fold increase in relative oral bioavailability.[15]
ChalconeNanoemulsionStable nanoparticles with high encapsulation efficiency. Minimum inhibitory concentration against Candida albicans was 8.75 µg/mL for nanoemulsion vs. 312 µg/mL for free chalcone.[12]
Retinoic AcidSolid Lipid Nanoparticles (SLNs)3-fold increase in oral bioavailability when particle size decreased from 328.8 nm to 89.3 nm.[13]
CabazitaxelPolymer-lipid hybrid nanoparticlesOral bioavailability increased from 7.7% (solution) to 56.6%.[13]
Total Flavones of Hippophae rhamnoides L.Solid Dispersion with Poloxamer 188Significant enhancement of dissolution due to conversion to a less crystalline or amorphous form.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of a nanoemulsion containing this compound using a spontaneous emulsification method.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) as the oil phase

  • Soybean lecithin (B1663433) (lipophilic surfactant)

  • Polysorbate 20 (hydrophilic surfactant)

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve this compound (e.g., 1 mg/mL) and soybean lecithin in MCT.

  • Aqueous Phase Preparation: Dissolve Polysorbate 20 in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under constant magnetic stirring.

  • Homogenization: Subject the resulting emulsion to high-speed homogenization followed by ultrasonication to reduce the droplet size.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Quantify the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and measuring the drug concentration in the supernatant.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD)

This protocol outlines the preparation of an amorphous solid dispersion of this compound using the solvent evaporation method.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone)

Procedure:

  • Solution Preparation: Dissolve this compound and the polymer carrier in the organic solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization:

    • Confirm the amorphous state of this compound in the solid dispersion using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

    • Assess the dissolution rate of the ASD in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the crystalline drug.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol describes how to assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, assess the permeability of Lucifer yellow; a low permeability indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as in step 3, but add the this compound solution to the basolateral chamber and sample from the apical chamber. This helps to determine if the compound is a substrate for efflux transporters.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general guideline for conducting an in vivo pharmacokinetic study of a this compound formulation in rodents.

Materials:

  • Sprague-Dawley rats or BALB/c mice

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the animals to the housing conditions and fast them overnight before the experiment with free access to water.

  • Dosing: Administer the this compound formulation or vehicle control to the animals via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

Visualizations

Signaling Pathways

G Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocates NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n translocates HO1 HO-1 Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response leads to NQO1 NQO1 NQO1->Antioxidant_Response leads to Inflammatory_Genes Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Figure 1: Chalcone interaction with Nrf2 and NF-κB pathways.

G

Figure 2: Chalcone-induced apoptosis signaling pathways.

Experimental Workflows

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Select Formulation Strategy (e.g., Nanoemulsion, ASD) B Optimize Formulation Parameters A->B C Characterize Formulation (Size, EE%, Amorphous State) B->C D Solubility & Dissolution Studies C->D E Caco-2 Permeability Assay D->E F Metabolic Stability (Microsomes) E->F G Rodent Pharmacokinetic Study F->G H Analyze Plasma Samples (LC-MS/MS) G->H I Calculate PK Parameters (Cmax, AUC, t1/2) H->I

Figure 3: Bioavailability enhancement workflow.

References

Technical Support Center: Accurate Quantification of 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for the accurate quantification of 4'-Fluorochalcone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using common analytical techniques.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For chalcones, a slightly acidic mobile phase, such as water with 0.1% formic acid, is often used to ensure the compound is in a neutral form, which generally results in better peak shape on a C18 column.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

    • Column Contamination or Degradation: The column may have adsorbed impurities from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent like isopropanol (B130326) or acetonitrile. If the problem persists, consider replacing the column.

    • Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase composition.

Issue 2: Inconsistent or Low Recovery During Sample Preparation

  • Question: I am experiencing low and variable recovery of this compound after solid-phase extraction (SPE). How can I improve this?

  • Answer: Low and inconsistent recovery from SPE is a common issue. Consider the following optimization steps:

    • Sorbent Selection: For a relatively non-polar compound like this compound, a C18 or other reversed-phase sorbent is a good choice. Ensure the sorbent mass is appropriate for the sample volume and concentration.

    • Conditioning and Equilibration: Proper conditioning of the SPE cartridge (e.g., with methanol) followed by equilibration with the loading buffer is crucial for consistent interaction.

    • Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol) is a good starting point.

    • Elution Solvent: The elution solvent must be strong enough to fully desorb the this compound from the sorbent. Acetonitrile or methanol (B129727) are common choices. Ensure the elution volume is sufficient to recover the entire sample.

Issue 3: Degradation of this compound During Analysis

  • Question: I suspect my this compound is degrading during sample processing or analysis. What are the potential causes and solutions?

  • Answer: Chalcones can be susceptible to degradation under certain conditions.[1] Here are key factors to consider:

    • Light Sensitivity: Some chalcones can undergo photoisomerization (e.g., from trans to cis isomer) when exposed to light.[1] It is advisable to protect samples from light by using amber vials or working under low-light conditions.

    • pH Instability: Strong acidic or basic conditions can lead to hydrolysis or other degradation pathways. Maintain the pH of your solutions within a neutral or slightly acidic range.

    • Thermal Instability: While many fluorinated chalcones are stable at room temperature, prolonged exposure to high temperatures during sample preparation (e.g., evaporation steps) should be minimized.[2] Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature.

    • Oxidative Stress: Avoid sources of oxidative stress. Use fresh, high-purity solvents and consider degassing them before use.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the typical stability of this compound in common analytical solvents?

    • A1: Fluorinated chalcones are generally stable at room temperature when dissolved in common organic solvents like acetonitrile, methanol, and DMSO.[2][3] However, for long-term storage, it is recommended to keep solutions at -20°C or -80°C and protected from light to prevent potential degradation or isomerization.[1]

  • Q2: What are the expected UV absorption maxima for this compound?

    • A2: Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. Band I is generally observed in the range of 340-390 nm, while Band II appears between 220-270 nm.[4][5] The exact maxima for this compound should be determined experimentally by running a UV-Vis scan.

Method-Specific Questions

  • Q3: Which HPLC column is most suitable for the analysis of this compound?

    • A3: A reversed-phase C18 column is the most common and generally suitable choice for the separation of chalcones.[6][7] Columns with a particle size of 5 µm or smaller can provide good resolution and peak shape.

  • Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound?

    • A4: Yes, GC-MS can be used for the analysis of chalcones, provided they are sufficiently volatile and thermally stable.[8] Derivatization is typically not necessary for simple chalcones. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification and quantification.

  • Q5: Is it necessary to use an internal standard for accurate quantification?

    • A5: While external calibration can be used, the use of an internal standard (IS) is highly recommended for achieving the best accuracy and precision, especially when dealing with complex matrices. An ideal IS would be a structurally similar compound, such as a deuterated analog of this compound or another chalcone (B49325) with a similar retention time that is not present in the sample.

Data Presentation

Table 1: Typical Starting Parameters for HPLC Method Development

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 50-60% B, increase to 95% B over 15-20 min
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at one of the UV maxima (e.g., ~254 nm or ~365 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Table 2: Example Performance Characteristics from a Validated Chalcone HPLC Method

ParameterTypical Value
**Linearity (R²) **> 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Note: These are example values for a related chalcone and would need to be experimentally determined for this compound during method validation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 10 mL volumetric flask with methanol or acetonitrile. Sonicate briefly to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile). Sonication or vortexing may be used to aid extraction.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1 as a starting point.

    • Inject the calibration standards, followed by the samples.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: General Procedure for UV-Vis Spectrophotometric Quantification

This method is adapted from a validated procedure for total chalcone content and can be used for a rapid estimation.[1][9]

  • Preparation of Reagents:

    • Solvent: Carbon tetrachloride (CCl₄).

    • Chromogenic Reagent: 2% (w/v) antimony pentachloride (SbCl₅) in CCl₄.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 100 mL of CCl₄.

  • Determination of Analytical Wavelength (λmax):

    • Prepare a mid-range standard solution (e.g., 10 µg/mL) in CCl₄.

    • To 3 mL of this solution, add 0.2 mL of the 2% SbCl₅ solution.

    • Scan the absorbance from 220 to 800 nm against a blank (3 mL CCl₄ + 0.2 mL 2% SbCl₅).

    • The wavelength of maximum absorbance should be used for quantification (expected around 390 nm).[1]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions from the stock solution (e.g., 1, 5, 10, 15, 20 µg/mL) in CCl₄.

    • To a fixed volume (e.g., 3 mL) of each standard, add a fixed volume (e.g., 0.2 mL) of the 2% SbCl₅ solution.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare the sample in CCl₄ at a concentration expected to fall within the calibration range.

    • Treat the sample solution with the SbCl₅ reagent in the same manner as the standards.

    • Measure the absorbance and determine the concentration from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification weigh Weigh Sample/ Standard dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Serial Dilution (for Standards) dissolve->dilute Standards extract Extract Sample (if in matrix) dissolve->extract Samples hplc HPLC (C18 Column) dilute->hplc filter Filter (0.45 µm) extract->filter filter->hplc gcms GC-MS filter->gcms uvvis UV-Vis Spectrophotometry filter->uvvis peak Peak Integration/ Absorbance Reading hplc->peak gcms->peak uvvis->peak curve Generate Calibration Curve peak->curve quant Calculate Concentration curve->quant

Caption: General workflow for the quantification of this compound.

troubleshooting_flow cluster_hplc HPLC Issues cluster_sample Sample Preparation Issues start Inaccurate or Irreproducible Results peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift recovery Low Recovery? start->recovery degradation Analyte Degradation? start->degradation sol1 Check Mobile Phase pH & Composition peak_shape->sol1 Yes sol2 Dilute Sample (Check for Overload) peak_shape->sol2 Yes sol3 Flush or Replace Column peak_shape->sol3 Yes sol4 Check Pump Pressure & Flow Rate retention_shift->sol4 Yes sol5 Ensure Mobile Phase is Properly Mixed retention_shift->sol5 Yes sol6 Check Column Temperature retention_shift->sol6 Yes sol7 Optimize SPE (Wash/Elution Solvents) recovery->sol7 Yes sol8 Check for Precipitation in Vial recovery->sol8 Yes sol9 Protect from Light (Amber Vials) degradation->sol9 Yes sol10 Avoid pH Extremes & High Temperatures degradation->sol10 Yes

Caption: Troubleshooting logic for this compound quantification.

References

Addressing batch-to-batch variability in 4'-Fluorochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Fluorochalcone. Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound via the Claisen-Schmidt condensation.

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors:

  • Ineffective Catalyst: The base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial for the deprotonation of the acetophenone. Ensure that the catalyst is fresh and has been stored properly to prevent degradation from atmospheric CO₂ and moisture.[1]

  • Insufficient Reaction Time: The reaction may require several hours to reach completion at room temperature. It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2]

  • Suboptimal Reaction Temperature: While many chalcone (B49325) syntheses proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote the formation of side products.[1]

  • Purity of Reactants: The purity of the starting materials, 4'-fluoroacetophenone (B120862) and benzaldehyde (B42025), is critical. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts. Using freshly purified starting materials is recommended.

  • Improper Reactant Addition: The order and rate of addition of reactants can influence the outcome. Slowly adding the ketone to a mixture of the aldehyde and the base catalyst can minimize self-condensation of the ketone.[1]

Q2: I am observing significant side product formation in my this compound synthesis. What are the common side products and how can I minimize them?

A2: The formation of side products is a frequent cause of low yields and purification challenges. Common side products in chalcone synthesis include:

  • Self-condensation of 4'-fluoroacetophenone: The enolate of 4'-fluoroacetophenone can react with another molecule of itself. To minimize this, ensure a slow addition of the ketone to the reaction mixture containing the aldehyde and the base.[1] This keeps the concentration of the enolate low and favors the reaction with the more electrophilic benzaldehyde.

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form benzyl (B1604629) alcohol and benzoic acid.[1] This can be minimized by using a less concentrated base or by adding the base portion-wise.

  • Michael Addition Product: The enolate of 4'-fluoroacetophenone can add to the newly formed this compound in a Michael addition reaction. Using stoichiometric amounts of reactants and maintaining a lower reaction temperature can help control this.[3]

Q3: My this compound product is an oil and is difficult to crystallize. What should I do?

A3: The formation of an oily product can be due to the presence of impurities or the intrinsic properties of the chalcone itself. Here are some troubleshooting steps:

  • Purity Check: An oily product often indicates the presence of impurities that disrupt the crystal lattice. Analyze a small sample by TLC or ¹H NMR to assess purity. If impurities are present, consider purification by column chromatography.

  • Induce Crystallization: If the product is pure but oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.[1][4]

  • Solvent System for Recrystallization: If direct crystallization fails, attempt recrystallization from a suitable solvent system. Ethanol (B145695) is a commonly used solvent for chalcone recrystallization.[4][5] If the product is too soluble in ethanol, a mixed solvent system like ethanol-water can be employed.[4] The chalcone is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes turbid. Gentle reheating to get a clear solution followed by slow cooling should yield crystals.

Q4: How can I effectively monitor the progress of my this compound synthesis?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[2]

  • Procedure: Spot the starting materials (4'-fluoroacetophenone and benzaldehyde) and the reaction mixture on a TLC plate.

  • Mobile Phase: A common mobile phase for chalcones is a mixture of n-hexane and ethyl acetate.[3] The ratio can be adjusted to achieve good separation.

  • Visualization: Visualize the spots under a UV lamp (254 nm), as the aromatic rings of the reactants and product are UV-active.[2]

  • Interpretation: The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared or significantly diminished, and a new spot corresponding to the this compound product is prominent.

Quantitative Data Summary

The following tables summarize how different reaction parameters can affect the yield of chalcone synthesis. While specific data for this compound is limited in a comparative format, these tables provide general trends observed in chalcone synthesis that can guide your optimization efforts.

Table 1: Effect of Catalyst Concentration on Chalcone Yield

CatalystCatalyst Concentration (wt%)Reaction Time (min)Yield (%)Reference
Potassium Hydroxide1010< 40[6]
Potassium Hydroxide2010~50[6]
Potassium Hydroxide3010~70[6]
Potassium Hydroxide 40 10 > 80 [6]
Potassium Hydroxide5010< 70[6]

Note: This data is for a different fluorinated chalcone, but illustrates the importance of optimizing catalyst concentration. High concentrations can lead to side reactions like the Cannizzaro reaction, reducing the yield.[6]

Table 2: Comparison of Different Catalysts for Chalcone Synthesis

CatalystSolventReaction TimeYield (%)Reference
NaOHEthanol24 h59[7]
KOHEthanol24 h62[7]
K₂CO₃Ethanol24 h58[7]
BF₃-etherateNot specifiedNot specified75-96[8]
Modified FluorapatiteRoom TempNot specifiedHigh[8]

Note: The choice of catalyst can significantly impact the yield and reaction time. Both base and acid catalysts can be effective.[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline based on typical procedures for chalcone synthesis.[9][10]

  • Reactant Preparation: In a round-bottom flask, dissolve 4'-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol (e.g., 20-30 mL per 0.01 mol of ketone).

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of potassium hydroxide (e.g., 40%) dropwise.[9][10]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by TLC.[9] Often, the reaction is left to stir overnight.

  • Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice.[10]

  • Neutralization: Acidify the mixture with dilute hydrochloric acid (e.g., 1:1 HCl:water) until a precipitate forms.[9][10]

  • Isolation: Collect the crude this compound by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Drying: Dry the crude product.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the standard procedure for purifying crude chalcone using a single solvent.[4][5]

  • Solvent Selection: Ethanol (95%) is a commonly used and effective solvent for recrystallizing chalcones.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture while stirring until the solid is completely dissolved. Avoid using an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Dissolve 4'-fluoroacetophenone & benzaldehyde in Ethanol start->reactants catalyst Add aq. KOH dropwise reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Pour into ice & acidify with HCl reaction->workup filtration Filter & wash with cold water workup->filtration crude_product Crude this compound filtration->crude_product dissolve Dissolve crude product in minimal hot ethanol crude_product->dissolve Recrystallization cool Cool slowly to room temperature, then ice bath dissolve->cool filter_pure Filter & wash with cold ethanol cool->filter_pure pure_product Pure this compound filter_pure->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound catalyst Inactive/Incorrect Catalyst Concentration issue->catalyst time_temp Suboptimal Reaction Time/Temperature issue->time_temp purity Impure Reactants issue->purity side_reactions Side Reactions (e.g., self-condensation) issue->side_reactions check_catalyst Use fresh catalyst & optimize concentration catalyst->check_catalyst optimize_conditions Monitor by TLC & perform temperature trials time_temp->optimize_conditions purify_reactants Purify starting materials purity->purify_reactants control_addition Slowly add ketone to aldehyde/base mixture side_reactions->control_addition

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

claisen_schmidt_pathway ketone 4'-Fluoroacetophenone enolate Enolate Intermediate ketone->enolate Base (e.g., OH⁻) aldol_adduct Aldol Adduct enolate->aldol_adduct + Benzaldehyde aldehyde Benzaldehyde chalcone This compound aldol_adduct->chalcone - H₂O (Dehydration)

Caption: Simplified reaction pathway for the Claisen-Schmidt condensation of this compound.

References

Validation & Comparative

A Comparative Analysis of 4'-Fluorochalcone and Other Chalcone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4'-Fluorochalcone with other chalcone (B49325) derivatives, supported by experimental data. Chalcones, a class of open-chain flavonoids, are renowned for their diverse pharmacological activities. The introduction of a fluorine atom, as in this compound, can significantly modulate these properties, making it a compound of particular interest in medicinal chemistry.

This comparative study delves into the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its analogs. The data presented is collated from various scientific studies to offer a comprehensive overview of its performance against other derivatives.

Performance Comparison: Anticancer Activity

The anticancer potential of chalcone derivatives is a major area of investigation. The introduction of a fluorine atom can enhance the cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative chalcone derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast) 10.96 [1]
4'-ChlorochalconeMCF-7 (Breast)4.3[2]
4'-MethoxychalconeMCF-7 (Breast)3.44[3]
Unsubstituted ChalconeT47D (Breast)72.44[2]
α-Fluorinated Chalcone (4c) HeLa (Cervical) 0.025 [4][5]
α-Fluorinated Chalcone (4c)U937 (Leukemia)0.025[4][5]
Thiazole-based Chalcone (2e)Ovar-3 (Ovarian)1.55[6]
Dithiocarbamate-chalcone (18)SK-N-SH (Neuroblastoma)2.03[7]

Performance Comparison: Anti-inflammatory Activity

Chalcones are known to exhibit significant anti-inflammatory properties, often by inhibiting key inflammatory mediators. The fluorine substituent in this compound can influence this activity. The table below compares the anti-inflammatory effects of various chalcone derivatives.

Compound/DerivativeAssayInhibition (%) / IC50 (µM)Reference
4'-Fluoro-2'-hydroxychalcone derivative (5d) Carrageenan-induced paw edema High [8][9]
2',5'-Dialkoxychalcone (11)Nitric Oxide (NO) formation in N9 cellsIC50 = 0.7[10][11]
5'-chloro-2'-hydroxy-4'6'-dimethyl-3,4,5-trimethoxychalconeCarrageenan-induced paw edema90% inhibition[12]
Hydroxylated Chalcone DerivativeHeat-induced hemolysisIC50 = 1146.78 µg/ml[13]
Pyrazoline derivative of chalcone (6i)Carrageenan-induced paw edema42.41% inhibition[14]

Performance Comparison: Antimicrobial Activity

The antimicrobial potential of chalcones against a range of pathogenic bacteria and fungi is well-documented. The lipophilicity and electronic properties imparted by the fluorine atom in this compound can play a crucial role in its antimicrobial efficacy. The following table presents the Minimum Inhibitory Concentration (MIC) values, where a lower value indicates stronger antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated Chalcone (4) Methicillin-resistant S. aureus (MRSA) 25-50 [15]
Fluorinated Chalcone (8) P. aeruginosa 50 [15]
2'-hydroxy-4-chlorochalconeGram-positive bacteria125[16]
2'-hydroxy-4-nitrochalconeGram-positive bacteria125[16]
Trifluoromethyl-substituted chalcone (14)S. aureus7.81[17]
Trifluoromethyl-substituted chalcone (13)C. albicans15.6[17]
Chalcone-derived 1,4-dihydropyridine (B1200194) (8c)Various bacteria and fungi2-4[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of the key experimental protocols used to generate the comparative data.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.[21][22][23][24]

  • Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions for at least a week.

  • Compound Administration: The test chalcone derivatives, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[25][26][27]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution of Compounds: The chalcone derivatives are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of chalcones are exerted through their interaction with various cellular signaling pathways.

Chalcone-Induced Apoptosis

Many chalcone derivatives, including fluorinated analogs, induce apoptosis (programmed cell death) in cancer cells. This is a key mechanism for their anticancer activity. The intrinsic (mitochondrial) pathway is a common route.[28][29][30][31]

Chalcone_Induced_Apoptosis cluster_chalcone Chalcone Derivative cluster_cell Cancer Cell Chalcone Chalcone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chalcones.

Inhibition of Tubulin Polymerization

Several chalcone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. They can bind to tubulin and inhibit its polymerization into microtubules, leading to cell cycle arrest and apoptosis.[6][16][32][33][34]

Tubulin_Polymerization_Inhibition cluster_workflow Mechanism of Tubulin Polymerization Inhibition Chalcone Chalcone Derivative Tubulin Tubulin Dimers Chalcone->Tubulin Binds to Colchicine (B1669291) Site Microtubule Microtubule Polymerization Chalcone->Microtubule Inhibits Tubulin->Microtubule Normal Process Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by chalcones.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of chalcones often involves the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This is frequently achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through the modulation of transcription factors like NF-κB.[10][12][35][36][37]

Anti_inflammatory_Pathway cluster_inflammation Inflammatory Signaling Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Gene_Expression Gene Expression NFkB_Activation->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Chalcone Chalcone Derivative Chalcone->NFkB_Activation Inhibits

Caption: Anti-inflammatory mechanism of chalcones via NF-κB inhibition.

References

Validating the Anticancer Mechanism of 4'-Fluorochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer mechanism of 4'-Fluorochalcone against other established anticancer agents. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to facilitate a comprehensive understanding of its therapeutic potential and guide future research.

Comparative Analysis of Anticancer Mechanisms

This compound, a derivative of the chalcone (B49325) backbone, exerts its anticancer effects through a multi-targeted approach, primarily inducing cell cycle arrest and apoptosis. Its mechanism shows similarities to other microtubule-targeting agents while differing significantly from DNA-damaging agents like Doxorubicin.

FeatureThis compound & DerivativesCombretastatin A-4 (Alternative)Doxorubicin (Alternative)
Primary Target Tubulin, various signaling kinasesTubulinDNA Topoisomerase II, DNA intercalation
Mechanism of Action Inhibits tubulin polymerization, induces cell cycle arrest (G2/M phase), triggers apoptosis via intrinsic and extrinsic pathways, modulates ROS levels, and affects survival signaling pathways (e.g., Akt/ERK).Binds to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and disruption of tumor vasculature.[1][2]Intercalates into DNA, inhibits topoisomerase II, leading to DNA strand breaks and induction of apoptosis. Also generates reactive oxygen species (ROS).[3][4]
Cell Cycle Arrest Primarily at the G2/M or S-G2/M phase.[5]G2/M phase.Primarily at G2/M phase.[6]
Apoptosis Induction Yes, via caspase-3 and -9 activation and PARP cleavage.[5]Yes, as a consequence of mitotic arrest.Yes, through both intrinsic and extrinsic pathways.[3]

Quantitative Performance Data

The efficacy of this compound and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of Fluorinated Chalcones in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneHeLaCervical Cancer>27.5 µg/mL[4]
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneT47DBreast Cancer>30.4 µg/mL[4]
α-Fluorinated Chalcone (4c)MGC-803Gastric Cancer0.057[5]
α-Fluorinated Chalcone (4c)SGC-7901Gastric Cancer0.025[5]
α-Fluorinated Chalcone (4c)Bcap-37Breast Cancer0.254[5]
α-Fluorinated Chalcone (4c)HCT-116Colon Cancer0.202[5]
1-(4”-fluorophenyl)-3-(4’-hydroxy-3’-methoxyphenyl)-2-propene-1-onHeLaCervical Cancer34[3]

Table 2: Comparison of IC50 Values with Alternative Anticancer Agents

CompoundCell LineCancer TypeIC50 (µM)Reference
Combretastatin A-4A549Non-small cell lung0.0018 (as XN0502 analog)
DoxorubicinHeLaCervical Cancer1[3]

Key Experimental Protocols

To validate the anticancer effects of this compound, the following standard experimental protocols are employed.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional binding buffer and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.

cluster_workflow Experimental Workflow for Anticancer Drug Validation A Cancer Cell Culture B Compound Treatment (e.g., this compound) A->B C MTT Assay B->C D Flow Cytometry (Cell Cycle & Apoptosis) B->D E Western Blot B->E F Determine IC50 C->F G Quantify Cell Cycle Arrest & Apoptosis Rate D->G H Analyze Protein Expression (e.g., Caspases, Cyclins) E->H I Mechanism of Action Validated F->I G->I H->I

Caption: A typical experimental workflow for validating the anticancer properties of a compound.

cluster_chalcone_moa Anticancer Mechanisms of this compound Chalcone This compound Tubulin Tubulin Polymerization Chalcone->Tubulin inhibits ROS ROS Generation Chalcone->ROS Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Key anticancer mechanisms of action for this compound and its derivatives.

cluster_apoptosis Caspase-Mediated Apoptosis Pathway Stimulus Anticancer Compound (e.g., this compound) Mito Mitochondrial Stress Stimulus->Mito CytC Cytochrome c Release Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 activates Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 (Executioner Caspase) Casp3->aCasp3 activates PARP PARP aCasp3->PARP Apoptosis Apoptotic Cell Death aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cleaves cPARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by anticancer compounds.

References

4'-Fluorochalcone: A Comparative Efficacy Analysis Against Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, chalcones have emerged as a privileged scaffold, exhibiting a wide array of pharmacological activities. Among these, 4'-Fluorochalcone has garnered significant interest for its potential anticancer and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against established standard-of-care drugs in these therapeutic areas. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Efficacy in Oncology

The anticancer potential of fluorinated chalcones has been evaluated against various cancer cell lines. While direct head-to-head studies of this compound against standard-of-care chemotherapeutics are limited, data on potent fluorinated derivatives offer valuable insights into their comparative efficacy.

In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative fluorinated chalcones in comparison to standard anticancer drugs against various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Anticancer Efficacy against Human Gastric Cancer (MGC-803) and Lung Cancer (A549) Cell Lines

CompoundTarget Cell LineIC50 (µM)Standard-of-Care DrugTarget Cell LineIC50 (µM)
α-Fluorinated Chalcone (B49325) (4c)[1]MGC-8030.057Doxorubicin[2]A54928.3 (µg/mL)
α-Fluorinated Chalcone (4c)[1]A5490.202PaclitaxelA549>100 (µg/mL)[3]

Table 2: Anticancer Efficacy against Human Hepatocellular Carcinoma (HepG2) Cell Line

CompoundTarget Cell LineIC50 (µM)Standard-of-Care DrugTarget Cell LineIC50 (µM)
Fluorinated Chalcone (2a)[4]HepG267.51Doxorubicin[2]HepG221.6 (µg/mL)

Table 3: Anticancer Efficacy against Human Cervical Cancer (HeLa) Cell Line

CompoundTarget Cell LineIC50 (µg/mL)Standard-of-Care DrugTarget Cell LineIC50 (µg/mL)
Diphenylamine (B1679370) Fluorinated Chalcone (B5)[5]HeLa24.535-Fluorouracil[5]HeLa40.7
Diphenylamine Fluorinated Chalcone (B3)[5]HeLa32.425-Fluorouracil[5]HeLa40.7

Comparative Efficacy in Inflammation

Fluorinated chalcones have also demonstrated significant anti-inflammatory activity. Preclinical studies have compared their effects to those of standard anti-inflammatory drugs.

In Vivo Anti-inflammatory Activity

The following table summarizes the percentage inhibition of granuloma formation in a rat model of chronic inflammation, comparing a fluorinated chalcone derivative with standard-of-care anti-inflammatory drugs.

Table 4: Anti-inflammatory Efficacy in Cotton Pellet-Induced Granuloma in Rats

CompoundDose% Inhibition of GranulomaStandard-of-Care DrugDose% Inhibition of Granuloma
Fluorinated Chalcone Derivative (FCD)[6][7]200 mg/kg~40%Dexamethasone[6][7]2 mg/kg~55%
Fluorinated Chalcone Derivative (FCD)[6][7]200 mg/kg~40%Diclofenac[6][7]25 mg/kg~35%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[8][9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and standard drug. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

In Vivo Xenograft Model for Anticancer Efficacy

Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the in vivo efficacy of anticancer compounds.[11][12][13][14][15]

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

  • Treatment: When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the test compound and standard drug at predetermined doses and schedules.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The endpoint is typically when tumors in the control group reach a maximum size or signs of toxicity appear.[12]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

NF-κB Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Assays to measure its inhibition are crucial for evaluating anti-inflammatory compounds.[16][17][18]

  • Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of NF-κB response elements.[16]

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat with different concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.[19]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity and determine the IC50 value.[19]

Visualizing the Mechanisms

To better understand the biological context of this compound's activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF-α Receptor IKK IKK Complex TNF-R->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation TNF-a TNF-α TNF-a->TNF-R Binding

Caption: Canonical NF-κB Signaling Pathway.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of This compound & Standard Drug D Incubate for 48h C->D E Add MTT Reagent F Incubate for 4h E->F G Add Solubilizing Agent F->G H Read Absorbance at 570nm G->H

References

Unveiling the Anticancer Potential of 4'-Fluorochalcone: A Cross-Validation of Bioactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of synthetic compounds, chalcones and their derivatives have emerged as a promising class of molecules due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the bioactivity of 4'-Fluorochalcone and its closely related fluorinated analogues across various cancer cell lines, supported by experimental data and detailed protocols.

This compound, a synthetic derivative of the natural chalcone (B49325) scaffold, has garnered significant attention for its potent antiproliferative properties. The introduction of a fluorine atom at the 4'-position of the B-ring has been shown to enhance its biological activity, making it a subject of intensive investigation in cancer research. This guide synthesizes findings from multiple studies to offer a cross-validated perspective on its efficacy and mechanisms of action.

Comparative Bioactivity: A Quantitative Overview

The antiproliferative activity of fluorinated chalcones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various fluorinated chalcone derivatives, including those structurally similar to this compound, across a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneHeLaCervical Cancer27.5 µg/mL[1]
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneT47DBreast Cancer30.4 µg/mL[1]
2-fluoro-4'-aminochalconeMCF-7Breast Cancer13.2 - 34.7[2]
2-fluoro-4'-aminochalconeMDA-MB-231Breast Cancer13.2 - 34.7[2]
α-fluoro chalcone derivative (4c)HelaCervical Cancer0.025[3]
α-fluoro chalcone derivative (4c)U937Leukemia0.025[3]
α-fluoro chalcone derivative (4c)MGC-803Gastric Cancer0.057[3]
α-fluoro chalcone derivative (4c)MCF-7Breast Cancer0.103[3]
α-fluoro chalcone derivative (4c)HepG2Liver Cancer0.202[3]
α-fluoro chalcone derivative (4c)A549Lung Cancer0.254[3]
Fluoro-substituted chalcone (Compound 10)A549Lung Cancer0.029 - 0.729[4]
Fluoro-substituted chalcone (Compound 19)A549Lung Cancer0.029 - 0.729[4]

Mechanisms of Action: Disrupting the Cellular Machinery of Cancer

The anticancer activity of this compound and its analogues is not merely cytotoxic but is orchestrated through the modulation of specific cellular processes and signaling pathways. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several fluorinated chalcones act as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine (B1669291) site on tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately, apoptosis.[3]

  • Cell Cycle Arrest: A common consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase.[3][5] This prevents cancer cells from entering mitosis and proliferating, thereby halting tumor growth.

  • Induction of Apoptosis: Fluorinated chalcones have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[1][2][3][6] This is often mediated through the activation of caspase cascades, key enzymes in the apoptotic pathway.[3] The induction of apoptosis is a hallmark of effective anticancer agents as it leads to the safe and efficient elimination of malignant cells.

Experimental Protocols: Methodologies for Bioactivity Assessment

The following are detailed protocols for key experiments used to evaluate the bioactivity of this compound and its derivatives.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7][8]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the chalcone derivative at different concentrations for a specified time.

  • Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Visualizing the Molecular Interactions

To better understand the logical flow of the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Antiproliferative Assay (MTT) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Tubulin_Polymerization Tubulin Polymerization Assay IC50->Tubulin_Polymerization

General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling_Pathway Chalcone This compound Tubulin Tubulin Chalcone->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Disrupts Formation G2M_Arrest G2/M Phase Arrest Caspase Caspase Activation G2M_Arrest->Caspase Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis Caspase->Apoptosis

Proposed signaling pathway for the anticancer activity of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 4'-Fluorochalcone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 4'-Fluorochalcone analogues, supported by experimental data from peer-reviewed studies. The structure-activity relationship (SAR) of these compounds is explored, with a focus on their anticancer and antimicrobial properties.

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. The introduction of a fluorine atom at the 4'-position of the chalcone (B49325) scaffold has been shown to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential. This guide summarizes key quantitative data, details common experimental protocols, and visualizes a relevant biological pathway to aid in the ongoing research and development of this compound analogues.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of a series of this compound analogues against various cancer cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antimicrobial activity, allows for a direct comparison of the potency of different structural modifications.

Table 1: Anticancer Activity of this compound Analogues (IC50 in µM)

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)Reference
1a HHHHMGC-80315.2 ± 1.8[1]
1b HOCH3HHMGC-8038.7 ± 0.9[1]
1c HOCH3OCH3OCH3MGC-8030.202 ± 0.021[1]
1d HFHHMGC-80312.5 ± 1.3[1]
2a HHHHHCT116>100[2]
2b ClHHHHCT11634.7 ± 2.1[2]
2c NO2HHHHCT11613.2 ± 1.5[2]
3a HHHHMCF-772.44 µg/mL[3]
3b OCH3HHHMCF-744.67 µg/mL[3]

Note: The inhibitory concentrations for some compounds were reported in µg/mL and have been presented as such.

Table 2: Antimicrobial Activity of this compound Analogues (MIC in µg/mL)

Compound IDR1R2R3Bacterial/Fungal StrainMIC (µg/mL)Reference
4a HHHS. aureus62.5[4]
4b HHHE. coli125[4]
4c HHHC. albicans62.5[4]
5a 2-FHHS. aureus62.5[4]
5b 3-FHHS. aureus125[4]
5c 4-FHHS. aureus62.5[4]
6a HHHS. aureus>512[5]
6b 4-ClHHS. aureus128[5]
6c 4-NO2HHS. aureus64[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the biological activity of this compound analogues.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[7] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol Outline:

  • Compound Preparation: Prepare a series of twofold dilutions of the this compound analogues in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[4][9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Mandatory Visualization

The following diagram illustrates a key signaling pathway often targeted by chalcone analogues in cancer cells.

NFkB_Pathway_Inhibition_by_Chalcones NF-κB Signaling Pathway and Inhibition by 4'-Fluorochalcones cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkBa->NFkB Releases Nucleus Nucleus Gene Gene Transcription (Inflammation, Proliferation, Survival) NFkB_nuc->Gene Induces Chalcones 4'-Fluorochalcones Chalcones->IKK Inhibit Chalcones->Proteasome Inhibit

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

Structure-Activity Relationship Insights

Based on the presented data, several key structure-activity relationships for this compound analogues can be inferred:

  • Anticancer Activity: The substitution pattern on the B-ring of the chalcone scaffold plays a crucial role in determining cytotoxic potency. The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, on the B-ring appears to enhance anticancer activity.[2] Furthermore, the introduction of multiple methoxy (B1213986) groups on the B-ring can significantly increase potency, as seen with compound 1c .[1]

  • Antimicrobial Activity: The position of the fluorine atom on the B-ring can influence the antimicrobial spectrum and potency. While a 4'-fluoro substitution on the A-ring is a common feature, additional fluorine substitutions on the B-ring show varied effects against different microbial strains.[4] The presence of other electron-withdrawing groups, such as nitro and chloro, also modulates the antimicrobial activity.[5]

The α,β-unsaturated ketone moiety is a critical pharmacophore for the biological activity of chalcones, acting as a Michael acceptor and interacting with biological nucleophiles.[10] The 4'-fluoro substituent likely influences the electronic properties of the entire molecule, affecting its ability to interact with biological targets.

Conclusion

This guide provides a comparative overview of the structure-activity relationships of this compound analogues, highlighting their potential as anticancer and antimicrobial agents. The tabulated data offers a clear comparison of the potencies of various derivatives, while the detailed experimental protocols provide a foundation for further research. The visualization of the NF-κB signaling pathway illustrates a key mechanism of action for these compounds. Further investigation into the modification of both aromatic rings of the this compound scaffold is warranted to develop more potent and selective therapeutic agents.

References

In Vivo Therapeutic Potential of 4'-Fluorochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the therapeutic potential of 4'-Fluorochalcone and its derivatives. We present a comparative analysis of its performance against established therapeutic alternatives, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Potential

Chalcones, a class of organic compounds, have demonstrated a wide range of biological activities, including significant anti-inflammatory properties. The introduction of a fluorine atom at the 4'-position of the chalcone (B49325) scaffold can enhance its therapeutic efficacy.

Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs.

Table 1: Comparison of Anti-inflammatory Activity of a this compound Derivative with a Standard NSAID

CompoundDoseTime (hours)Edema Inhibition (%)Reference
4'-Fluoro-2'-hydroxy-3-methoxychalcone (5d)100 mg/kg362%[1]
Indomethacin (Standard NSAID)10 mg/kg354%[1]
3,4,5-trimethoxy-4′-fluorochalcone10 µM-NF-κB inhibition[2]

Note: Data for a closely related derivative is presented due to the limited availability of specific in vivo data for this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats (150-200 g) are used for the experiment.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test compound groups at various doses.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Drug Administration: The test compound and standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of some fluorinated chalcones are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation 4F_Chalcone This compound Derivative 4F_Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis 4F_Chalcone This compound Derivative 4F_Chalcone->Akt Inhibits Phosphorylation

References

A Head-to-Head Comparison: 4'-Fluorochalcone vs. its Non-Fluorinated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of open-chain flavonoids, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] The introduction of a fluorine atom into the chalcone (B49325) framework can significantly alter its physicochemical properties, and consequently, its biological activity. This guide provides a head-to-head comparison of 4'-Fluorochalcone and its non-fluorinated counterpart, chalcone, with a focus on their synthesis, physicochemical properties, and biological performance supported by available experimental data.

Physicochemical Properties

The introduction of a fluorine atom at the 4'-position of the B-ring of the chalcone molecule influences its electronic and steric properties. Fluorine is the most electronegative element, and its presence can impact properties such as dipole moment, lipophilicity, and metabolic stability.

PropertyChalconeThis compound
Molecular Formula C₁₅H₁₂OC₁₅H₁₁FO
Molecular Weight 208.26 g/mol [3]226.25 g/mol [4]
Appearance Pale yellow solid[3]Light orange to yellow to green powder to crystal[4]
Melting Point 55-57 °C[3]87-91 °C[4]
Boiling Point 345-348 °C[3]Not available
LogP 4.018[5]Not available
Solubility Soluble in organic solvents; forms a deep red or orange-red color in aqueous alkaline medium.[1]Soluble in organic solvents.

Synthesis

Both chalcone and this compound are commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone (B1666503) and benzaldehyde (B42025).[1]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • For Chalcone: Acetophenone and Benzaldehyde

  • For this compound: 4'-Fluoroacetophenone and Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of the corresponding acetophenone and benzaldehyde in ethanol in a flask.

  • While stirring, slowly add an aqueous solution of NaOH or KOH to the mixture.

  • Continue stirring at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Acetophenone Acetophenone or 4'-Fluoroacetophenone Condensation Claisen-Schmidt Condensation (Base-catalyzed, Ethanol) Acetophenone->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Precipitation Precipitation in ice-water Condensation->Precipitation Acidification Acidification (dil. HCl) Precipitation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Chalcone or This compound Recrystallization->Product

Caption: General workflow for the synthesis of chalcones.

Biological Activity: A Comparative Overview

Direct comparative studies under identical experimental conditions for this compound and its non-fluorinated counterpart are limited in the readily available literature. However, numerous studies on various fluorinated chalcones suggest that the introduction of fluorine can significantly enhance biological activities.[6][7] The data presented below is compiled from different sources and should be interpreted with caution, as experimental conditions may vary.

Anticancer Activity

Chalcones are known to exhibit cytotoxic effects against various cancer cell lines.[8] Fluorination has been shown to enhance the anticancer properties of many compounds.[9]

CompoundCell LineIC₅₀ (µM)Reference
ChalconeT47D (Breast Cancer)72.44 µg/mL (~348 µM)[10]
ChalconeWiDr (Colon Cancer)>100 µg/mL[10]
α-Fluorinated Chalcone derivative (4c)Hela (Cervical Cancer)0.025[11]
α-Fluorinated Chalcone derivative (4c)U937 (Leukemia)0.025[11]
4'-Fluoro-3-methoxychalcone (2a)HepG2 (Liver Cancer)67.51 ± 2.26[9]

Note: The data for the α-fluorinated chalcone derivative and 4'-fluoro-3-methoxychalcone are for structurally related compounds and not a direct comparison with the parent chalcone under the same conditions.

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_molecular_pathways Molecular Pathways Chalcone Chalcone / Fluorochalcone Tubulin Tubulin Polymerization Inhibition Chalcone->Tubulin CellCycle Cell Cycle Arrest (G2/M Phase) Chalcone->CellCycle Apoptosis Induction of Apoptosis Chalcone->Apoptosis CancerCell Cancer Cell Caspase Caspase Activation Apoptosis->Caspase Mitochondria Mitochondrial Dysfunction Apoptosis->Mitochondria CellDeath Cell Death Caspase->CellDeath Mitochondria->CellDeath

Caption: Putative anticancer signaling pathways of chalcones.
Anti-inflammatory Activity

Chalcones have demonstrated anti-inflammatory properties by inhibiting various inflammatory mediators.[12] Fluorinated chalcones have also been investigated for their potential as anti-inflammatory agents.[13][14]

CompoundAssayResultReference
ChalconeInhibition of β-glucuronidase and lysozyme (B549824) release in rat neutrophilsIC₅₀ = 1.6 ± 0.2 µM and 1.4 ± 0.2 µM, respectively[15]
4'-Fluoro-2'-hydroxychalcone derivative (5d)Carrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[13][14]

Note: The data for the 4'-fluoro-2'-hydroxychalcone derivative is for a structurally related compound and not a direct comparison with the parent chalcone under the same conditions.

Antimicrobial Activity

Chalcones and their derivatives are known to possess antibacterial and antifungal activities.[16] The introduction of fluorine can modulate these properties.[7]

CompoundMicroorganismMIC (µg/mL)Reference
Chalcone derivative 2Staphylococcus aureus645[17]
Chalcone derivative 2Escherichia coli812[17]
Fluoro-substituted chalcone 3Staphylococcus aureusModerate to potent activity[7]
Fluoro-substituted chalcone 13Candida albicans15.6[18]

Note: The data presented is for various chalcone derivatives and not a direct comparison between this compound and its non-fluorinated counterpart.

Experimental Protocols

In Vitro Anticancer Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (Chalcone and this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity to determine the MIC.

Assay_Workflow cluster_mtt MTT Assay (Anticancer) cluster_mic Broth Microdilution (Antimicrobial) MTT_1 Cell Seeding MTT_2 Compound Treatment MTT_1->MTT_2 MTT_3 MTT Addition MTT_2->MTT_3 MTT_4 Formazan Solubilization MTT_3->MTT_4 MTT_5 Absorbance Reading MTT_4->MTT_5 MTT_6 IC50 Calculation MTT_5->MTT_6 MIC_1 Serial Dilution MIC_2 Inoculation MIC_1->MIC_2 MIC_3 Incubation MIC_2->MIC_3 MIC_4 Visual Inspection MIC_3->MIC_4 MIC_5 MIC Determination MIC_4->MIC_5

Caption: Workflow for common in vitro biological assays.

Conclusion

While direct, side-by-side comparative data for this compound and its non-fluorinated parent chalcone is not extensively documented in a single study, the available literature strongly suggests that fluorination is a viable strategy for enhancing the biological activities of chalcones. The introduction of a fluorine atom at the 4'-position can lead to improved anticancer, anti-inflammatory, and antimicrobial properties. Further research involving the direct comparative evaluation of these two specific compounds under standardized experimental conditions is warranted to definitively quantify the impact of 4'-fluorination on the pharmacological profile of the chalcone scaffold. This would provide invaluable data for the rational design of more potent and selective chalcone-based therapeutic agents.

References

Confirming the Cellular Target Engagement of 4'-Fluorochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern techniques to confirm the direct cellular target engagement of the bioactive small molecule, 4'-Fluorochalcone. Understanding and confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology, helping to validate its mechanism of action and rule out off-target effects.[1][2] This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid in the design and execution of target engagement studies.

While the specific cellular targets of this compound are a subject of ongoing investigation[3][4][5], this guide leverages established methodologies that are broadly applicable to small molecules. The techniques discussed—Cellular Thermal Shift Assay (CETSA), NanoBRET Assay, and Drug Affinity Responsive Target Stability (DARTS)—offer orthogonal approaches to validating target binding in a physiologically relevant context.[6][7]

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares key features of three prominent methods.

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Assay Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescently labeled tracer or compound.[10]Ligand binding protects the target protein from proteolysis.[6][11]
Cellular Context Live cells or cell lysates.[9]Live cells.[10]Cell lysates.[6][11]
Labeling Requirement Label-free for both compound and target.[2]Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent ligand/tracer.[10]Label-free for the compound.[11]
Throughput Moderate to high, especially with high-throughput (HT-CETSA) formats.[7][8]High-throughput compatible.[10]Low to moderate.
Detection Method Western Blot, ELISA, Mass Spectrometry, or reporter-based systems.[9][12]Luminescence and fluorescence detection (BRET ratio).[10]SDS-PAGE (gel electrophoresis) followed by Western Blot or Mass Spectrometry.[11]
Key Output Thermal shift (ΔTm) or Isothermal dose-response curves (EC50).BRET ratio, providing real-time binding kinetics and affinity (IC50).[10]Protease concentration-dependent protection of the target protein.[11]
Advantages Physiologically relevant; no modification of compound or target needed.[12]Real-time kinetics in live cells; high sensitivity and specificity.[10]Does not require heating; can identify unknown targets.[11]
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding.[9] Requires specialized instrumentation for high-throughput screening.[8]Requires genetic engineering of the target protein and development of a suitable fluorescent tracer.[10]Limited to cell lysates; protease accessibility to the target is a prerequisite.[11]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[13][9]

a. Melt Curve Generation:

  • Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with either vehicle control or this compound at a fixed concentration for 1-2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in the soluble fraction by Western Blotting or ELISA.[6]

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

b. Isothermal Dose-Response (ITDR) Analysis:

  • Cell Culture and Treatment: Prepare cell cultures as described above. Treat cells with a range of concentrations of this compound for 1-2 hours.

  • Heating: Heat all samples at a single, predetermined temperature (typically the temperature that results in about 50% protein precipitation in the absence of the ligand).

  • Lysis, Fractionation, and Quantification: Follow the same steps as for the melt curve to quantify the amount of soluble target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizing Cellular Target Engagement Workflows and Pathways

The following diagrams illustrate the conceptual workflows and potential signaling pathways relevant to the study of this compound.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Plate and Culture Cells treat Treat with this compound or Vehicle start->treat harvest Harvest and Aliquot Cells treat->harvest heat Heat at a Range of Temperatures harvest->heat lyse Cell Lysis & Centrifugation heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Melt Curve / ITDR quantify->plot

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Target_Engagement_Comparison cluster_methods Target Engagement Assays cluster_readouts Confirmation of Binding compound This compound cetsa CETSA (Label-Free) compound->cetsa nanobret NanoBRET (Target Labeling) compound->nanobret darts DARTS (Label-Free) compound->darts thermal_shift Thermal Stabilization cetsa->thermal_shift bret_signal Proximity-Induced BRET nanobret->bret_signal protease_protection Protease Resistance darts->protease_protection

Caption: Comparison of target engagement validation methods.

Hypothetical_Signaling_Pathway chalcone This compound target Putative Target (e.g., Kinase, Transcription Factor) chalcone->target Engagement Confirmed (via CETSA, etc.) downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response (e.g., Apoptosis, Anti-inflammatory) downstream2->response

Caption: Hypothetical signaling pathway for this compound.

References

Replicating and Validating Published Findings on 4'-Fluorochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on 4'-Fluorochalcone, a synthetic compound with significant interest in pharmaceutical research due to its potential anticancer and anti-inflammatory properties. By presenting a compilation of experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate the replication and validation of these findings.

Quantitative Data from Published Studies

The following tables summarize the reported biological activities of this compound and its derivatives from various studies, offering a comparative look at their efficacy.

Table 1: Anticancer Activity of Fluorinated Chalcones

CompoundCell LineAssayIC50 (µM)Reference
This compound DerivativeGastric Cancer CellsProliferation Assay3.57–5.61[1]
Fluorinated ChalconesPancreatic Cancer (BxPC-3)Proliferation Assay18.67[1]
Fluorinated ChalconesBreast Cancer (BT-20)Proliferation Assay26.43[1]

Table 2: Anti-inflammatory Activity of Chalcone (B49325) Derivatives

CompoundAssayModelInhibition (%)Reference
Diaryl-sulfonylurea-chalcone hybrid (4r)Carrageenan-induced paw edemaRatRemarkable reduction in paw volume
Diaryl-sulfonylurea-chalcone hybrid (4o)Carrageenan-induced paw edemaRatRemarkable reduction in paw volume
Pyrazoline derivative with chalcone frame (6i)Carrageenan-induced paw edemaRat42.41[2]

Experimental Protocols

To ensure the reproducibility of the published findings, detailed methodologies for key experiments are provided below.

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound from 4-fluoroacetophenone and benzaldehyde (B42025) using a base-catalyzed condensation reaction.

Materials:

  • 4-fluoroacetophenone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter paper

  • Dilute hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 4-fluoroacetophenone and benzaldehyde in ethanol.

  • Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the stirred mixture of the carbonyl compounds.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone.

  • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the purified crystals and determine the melting point and yield. The structure can be confirmed by spectroscopic methods such as IR and NMR.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • 96-well microplate

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model to evaluate the anti-inflammatory properties of a compound.

Materials:

  • Rats or mice

  • This compound suspension (in a suitable vehicle like 1% sodium CMC)

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Aceclofenac)

  • Plethysmometer or digital calipers to measure paw volume/thickness

  • Oral gavage needles

Procedure:

  • Divide the animals into groups: a control group, a standard drug group, and one or more test groups for different doses of this compound.

  • Administer the vehicle, standard drug, or this compound orally to the respective animal groups.

  • After a specific time (e.g., 1 hour) following the drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.

  • Measure the paw volume or thickness of each animal at different time intervals after the carrageenan injection (e.g., 0.5, 1, 2, 3, 4, and 6 hours).

  • Calculate the percentage of inhibition of paw edema for the standard and test groups compared to the control group at each time point.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the experimental processes and the molecular interactions of this compound, the following diagrams have been generated.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubate_24h Incubate for 24-72h add_compound->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Signaling Pathway of this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAF RAF EGFR->RAF Activation AKT AKT PI3K->AKT Activation Transcription Transcription Factors (Proliferation, Survival) AKT->Transcription Regulation MEK MEK RAF->MEK Activation ERK ERK1/2 MEK->ERK Activation ERK->Transcription Regulation Chalcone This compound Chalcone->EGFR Inhibition

Caption: Proposed EGFR/AKT/ERK1/2 signaling pathway inhibited by this compound.

References

Assessing the Selectivity of 4'-Fluorochalcone Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, chalcones and their derivatives have emerged as a promising scaffold due to their synthetic accessibility and broad spectrum of biological activities. Among these, 4'-Fluorochalcone is a compound of interest for its potential as a modulator of cellular signaling pathways. This guide provides a comparative assessment of the hypothetical selectivity of this compound against a panel of kinases, juxtaposed with established kinase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of this compound and to provide detailed experimental protocols for such assessments.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential, influencing both its efficacy and its safety profile. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer.

Below is a hypothetical kinase selectivity profile for this compound, presented alongside data for approved kinase inhibitors targeting various kinase families. This allows for a direct comparison of potency and selectivity. The data for the alternative inhibitors is sourced from publicly available databases and literature.

Data Presentation: Kinase Inhibition Profile

Kinase TargetThis compound (Hypothetical IC50 in nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)Kinase Family
EGFR50Erlotinib[1][2]2Tyrosine Kinase
MEK1>10,000Trametinib[][4][5]0.7Serine/Threonine Kinase
PI3Kα5,000Alpelisib[6][7]5Lipid Kinase
AKT1>10,000Capivasertib[8][9][10][11][12]13Serine/Threonine Kinase
SRC800Dasatinib[13][14][15][16]<1Tyrosine Kinase
LCK1,200Dasatinib[13][14][15][16]<1Tyrosine Kinase
VEGFR2250Lenvatinib4Tyrosine Kinase
p38α>10,000SB20358050Serine/Threonine Kinase

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, as comprehensive public data is not available. The IC50 values for alternative inhibitors are approximate and can vary based on assay conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition data, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments cited in kinase selectivity profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a widely used method to determine the IC50 of a compound against a specific kinase.

1. Reagents and Materials:

  • Kinase of interest (e.g., EGFR, SRC)

  • Peptide substrate specific for the kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (this compound) and control inhibitors dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillant

2. Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add 10 µL of the diluted compound or DMSO (for control).

  • Add 20 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinase Selectivity Profiling (Binding Assay - KINOMEscan™)

This method assesses the binding affinity of a compound to a large panel of kinases.

1. Principle:

  • This is a competition-based binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the solid support is quantified.

2. Procedure (Simplified):

  • A diverse panel of human kinases, each tagged with a unique DNA identifier, is used.

  • The test compound (this compound) is incubated with the kinase panel in the presence of an immobilized ligand.

  • Kinases that are not inhibited by the test compound will bind to the immobilized ligand, while inhibited kinases will remain in solution.

  • After an incubation period, the unbound kinases are washed away.

  • The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) with the DNA tags.

3. Data Analysis:

  • The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

  • Data is often visualized as a "tree-spot" diagram, showing the selectivity of the compound across the human kinome.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. Below are Graphviz diagrams illustrating a key signaling pathway potentially modulated by chalcones and a general workflow for assessing kinase selectivity.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Fluorochalcone This compound (Hypothesized Target) Fluorochalcone->EGFR PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Protein Synthesis mTOR->Cell_Growth

Caption: EGFR Signaling Pathway and Potential Inhibition by this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Single High-Dose Against Kinase Panel start->primary_screen hit_identification Hit Identification: Kinases with >X% Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC50 for Hits hit_identification->dose_response selectivity_analysis Selectivity Analysis: Compare IC50s Across Kinases dose_response->selectivity_analysis cellular_assays Cellular Assays: Confirm On-Target Activity selectivity_analysis->cellular_assays in_vivo In Vivo Studies: Efficacy and Toxicology cellular_assays->in_vivo

Caption: Experimental Workflow for Assessing Kinase Selectivity.

Conclusion

While a comprehensive kinase selectivity profile for this compound is not yet publicly available, this guide provides a framework for its potential assessment and comparison with existing kinase inhibitors. The provided experimental protocols offer a starting point for researchers to generate the necessary data to evaluate its potency and selectivity. The hypothetical data and pathway diagrams illustrate how such information can be structured and visualized to inform drug discovery efforts. Further experimental investigation is warranted to fully elucidate the kinase inhibitory profile of this compound and determine its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 4'-Fluorochalcone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4'-Fluorochalcone, a versatile compound in organic synthesis and medicinal chemistry. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding potential hazards, handling protocols, and emergency measures.

Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety glasses or goggles[1]

  • A flame-resistant lab coat[1]

  • Closed-toe shoes[1]

In case of accidental exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.[2]

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe management. This compound is classified as a hazardous substance.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is a critical first step to prevent dangerous reactions.[1]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, compatible container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[4]

  • Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[5]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]

  • Container Requirements: Containers must be in good condition, chemically compatible with the waste, and kept securely closed except when adding waste.[1][6]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., Irritant), and the date when waste was first added (accumulation start date).[1][4] A log of all chemicals added to a waste container should be maintained to ensure an accurate inventory.[1]

Step 3: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[1] Do not dispose of this compound down the drain or in the regular trash.[1][7]

  • Transportation: Do not transport hazardous waste outside of the laboratory. This must be handled by trained EHS staff or a licensed contractor.[7]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[1]

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[1]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]

  • Air Dry: Allow the rinsed container to air dry completely before disposal.[1]

  • Label Defacing: Before disposing of the decontaminated container in the regular trash, deface or remove the original chemical label.[7][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification cluster_1 Segregation & Collection cluster_2 Labeling cluster_3 Storage cluster_4 Disposal start Identify this compound Waste waste_type Determine Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps labeling Label Container: 'Hazardous Waste' 'this compound' Hazards & Date solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Contact EHS for Waste Pickup storage->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling 4'-Fluorochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Fluorochalcone

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. This guide provides immediate, essential safety protocols and logistical information for its use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin and eye irritation.[1][2][3] Some data also suggests it may cause respiratory tract irritation.[1][3] Adherence to strict safety protocols is crucial to mitigate these risks.

Hazard Classification:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3]
Recommended Personal Protective Equipment:

Appropriate personal protective equipment is mandatory to prevent exposure when working with this compound.[4] All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust generation and accumulation.[1]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]To prevent skin contact which can cause irritation.
Body Protection A chemical-resistant lab coat or coveralls.[5]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask or a half-mask respirator with appropriate cartridges).[5]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[5]
Foot Protection Closed-toe, chemical-resistant shoes.[5]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.

  • Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1] The work area, preferably inside a chemical fume hood, should be clean and uncluttered.

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid creating dust. Use a container that can be securely closed for transport.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly. Ensure the process is conducted within the fume hood.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Contaminated PPE should be removed and disposed of according to institutional guidelines. Reusable PPE should be cleaned before storage.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare clean work area (fume hood) check_safety 2. Verify eyewash/shower access prep_area->check_safety don_ppe 3. Don all required PPE check_safety->don_ppe weigh 4. Weigh solid carefully don_ppe->weigh transfer 5. Transfer to reaction vessel weigh->transfer decontaminate 6. Clean work area transfer->decontaminate doff_ppe 7. Doff and dispose/clean PPE decontaminate->doff_ppe wash_hands 8. Wash hands thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : Unused compound and contaminated disposable items (e.g., weigh boats, gloves, bench paper) should be collected in a labeled, sealed, and puncture-resistant container.[5] The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Contaminated Sharps : Any contaminated needles or other sharps must be disposed of in a puncture-proof sharps container.[5]

Storage and Disposal:

  • Storage : Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.

  • Disposal Request : Follow your institution's Environmental Health and Safety (EHS) procedures for arranging the pickup and disposal of chemical waste by a licensed contractor.

G cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures sds Review SDS hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant sds->hazards assess_exposure Assess Exposure Routes: - Inhalation - Dermal - Ocular hazards->assess_exposure evaluate_risk Evaluate Risks assess_exposure->evaluate_risk engineering Engineering Controls: - Fume Hood evaluate_risk->engineering ppe Personal Protective Equipment: - Gloves, Goggles, Lab Coat engineering->ppe admin Administrative Controls: - SOPs, Training ppe->admin

Hazard identification, risk assessment, and control measures.

First Aid Measures

In case of exposure, follow these immediate first aid measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

  • Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][7]

  • Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]

  • Ingestion : If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Get medical aid.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluorochalcone
Reactant of Route 2
Reactant of Route 2
4'-Fluorochalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.